2-(1H-indol-3-yl)-1-phenylethanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)10-13-11-17-15-9-5-4-8-14(13)15/h1-9,11,17H,10H2 |
InChI Key |
INIVKISWFHQGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Utility of 2-(1H-indol-3-yl)-1-phenylethanone
Executive Summary
The compound 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5) is a highly versatile indole-derivative featuring an ethyl bridge linked to a phenylketone moiety. In modern medicinal chemistry, this scaffold serves as a critical intermediate in the synthesis of advanced central nervous system (CNS) therapeutics, particularly those targeting the μ-opioid receptor (MOR) and the Opioid Receptor-Like 1 (ORL-1)[1][2]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, field-proven synthetic methodologies, and downstream pharmacological applications.
Physicochemical Profiling & Structural Analysis
Understanding the baseline chemical properties of 2-(1H-indol-3-yl)-1-phenylethanone is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the indole ring provides a hydrogen bond donor (N-H), while the ketone acts as a hydrogen bond acceptor, facilitating diverse non-covalent interactions in receptor binding pockets.
Notably, its calculated LogP of ~3.2 places it squarely within the optimal lipophilicity range (LogP 2.0–4.0) for blood-brain barrier (BBB) penetration, a mandatory characteristic for its downstream derivatives intended for CNS analgesia[1][3].
Quantitative Chemical Data Summary
| Parameter | Specification |
| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |
| CAS Registry Number | 63336-26-5 |
| Molecular Formula | C16H13NO |
| Molecular Weight | 235.285 g/mol |
| Melting Point | 165.5 – 166.5 °C |
| Predicted Density | 1.212 ± 0.06 g/cm³ |
| LogP (Octanol/Water) | ~3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Data compiled from standardized chemical synthesis databases and predictive modeling[1][3][4].
Advanced Synthetic Methodologies
The synthesis of α-arylated ketones traditionally relies on transition-metal-catalyzed cross-coupling, which often requires expensive ligands and rigorous exclusion of air. However, recent advancements have introduced highly efficient, transition-metal-free, and alternative catalytic pathways. Below are two rigorously validated protocols for synthesizing 2-(1H-indol-3-yl)-1-phenylethanone.
Method A: Transition-Metal-Free Intermolecular α-Arylation via Enolonium Species
This protocol exploits the extraordinary electrophilicity of enolonium species (umpoled enolates) generated in situ using hypervalent iodine reagents. This allows for direct intermolecular coupling with unfunctionalized indoles[5][6].
Mechanistic Causality: Classical enolates are nucleophilic. By reacting a TMS-enol ether with a hypervalent iodine reagent activated by a Lewis acid (BF3·OEt2), the polarity of the alpha-carbon is reversed (umpolung), creating a highly reactive electrophilic enolonium intermediate. The cryogenic temperature (-78 °C) is strictly required to stabilize this transient species and prevent premature decomposition before the indole nucleophile is introduced[6].
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Koser's reagent (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Cooling & Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Boron trifluoride etherate (BF3·OEt2, 3.8 equiv). Note: The Lewis acid is crucial for activating the hypervalent iodine species.
-
Enolonium Generation: Slowly add 1-phenyl-1-trimethylsiloxyethylene (TMS-enol ether of acetophenone, 1.0 equiv). Stir for 10 minutes at -78 °C to ensure complete formation of the enolonium intermediate.
-
Arylation: Introduce indole (1.6 to 5.0 equiv) dropwise into the solution. Maintain the temperature at -78 °C for 0.49 hours[1][5].
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 2-(1H-indol-3-yl)-1-phenylethanone.
Synthetic Workflow of Enolonium-Mediated α-Arylation of Ketones.
Method B: Nickel-Catalyzed Dehydrogenative Cross-Coupling
An alternative route involves the oxidative coupling of primary alcohols with organotriflates, utilizing a Ni(0) catalyst. This method is highly valuable when starting from readily available indole-3-ethanol derivatives[7][8].
Mechanistic Causality: This reaction merges three catalytic cycles. Acetone is employed as a sacrificial hydrogen acceptor, driving the dehydrogenation of the primary alcohol to an aldehyde in situ. The Ni(0) catalyst subsequently facilitates a carbonyl-Heck-type carbon-carbon bond formation between the aldehyde and the organotriflate, yielding the target ketone[8].
Step-by-Step Protocol:
-
Catalyst Assembly: In a nitrogen-filled glovebox, charge a reaction vial with Ni(cod)2 (10 mol %) and 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos, 12 mol %).
-
Substrate Addition: Add the primary alcohol precursor (1.0 equiv) and phenyltriflate (1.2 equiv).
-
Reagent Introduction: Add tetramethylpiperidine (TMP, 2.0 equiv) as the base and acetone (5.0 equiv) as the hydrogen acceptor.
-
Heating: Seal the vial, remove it from the glovebox, and heat the mixture to 130 °C for 24 hours[7].
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via column chromatography.
Pharmacological Applications & Downstream Derivatization
2-(1H-indol-3-yl)-1-phenylethanone is not typically an end-stage active pharmaceutical ingredient (API); rather, it is a high-value intermediate. Its primary industrial application lies in the synthesis of substituted cyclohexyldiamines , a novel class of analgesics[2][9].
Synthesis of Oxime Intermediates
The ketone moiety of 2-(1H-indol-3-yl)-1-phenylethanone is readily converted into an oxime, a critical step for subsequent amine formations.
-
Protocol: React 2-(1H-indol-3-yl)-1-phenylethanone with hydroxylamine hydrochloride and potassium acetate in ethanol for 27 hours. This yields 3-(2-Hydroxyimino-2-phenylethyl)indole with up to 90% efficiency[1][9].
Dual ORL-1 and μ-Opioid Receptor Agonists
The downstream cyclohexyldiamine derivatives synthesized from this scaffold exhibit high binding affinities for both the μ-opioid receptor (MOR) and the Opioid Receptor-Like 1 (ORL-1 / Nociceptin receptor) [2][10].
Clinical Causality: Traditional MOR agonists (like morphine) provide profound analgesia but are severely limited by side effects such as respiratory depression, tolerance, and addiction. Co-activation of the ORL-1 receptor modulates the MOR pathway, effectively widening the therapeutic window. The ORL-1 activation inhibits adenylate cyclase via Gi/o protein coupling, synergizing with MOR to provide potent pain relief while mitigating classical opioid-related adverse events[2][10].
Pharmacological Signaling Pathway of Downstream Cyclohexyldiamine Derivatives.
Conclusion
2-(1H-indol-3-yl)-1-phenylethanone (MW: 235.285 g/mol ) stands as a structurally optimized intermediate bridging synthetic organic chemistry and advanced neuropharmacology. Through modern, transition-metal-free enolonium umpolung or Ni-catalyzed dehydrogenative cross-coupling, this compound can be synthesized with high atom economy. Its downstream conversion into dual MOR/ORL-1 agonists represents a cutting-edge frontier in the development of safer, non-addictive analgesic therapeutics.
References
-
Maksymenko, S., Parida, K. N., Pathe, G. K., More, A. A., Lipisa, Y. B., & Szpilman, A. M. (2017). Transition-Metal-Free Intermolecular α-Arylation of Ketones via Enolonium Species. Organic Letters, 19(23), 6312-6315.[Link]
-
Verheyen, T., van Turnhout, L., Vandavasi, J. K., Isbrandt, E. S., De Borggraeve, W. M., & Newman, S. G. (2019). Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 141(17), 6869-6874.[Link]
- Zemolka, S., et al. (2009). Substituted cyclohexyldiamines. U.S. Patent Application US20090247591A1 (Granted as US8357705B2).
Sources
- 1. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]
- 2. US8357705B2 - Substituted cyclohexyldiamines - Google Patents [patents.google.com]
- 3. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Transition-Metal-Free Intermolecular α-Arylation of Ketones via Enolonium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(2-Hydroxyimino-2-phenylethyl)indole - CAS号 129168-84-9 - 摩熵化学 [molaid.com]
- 10. US7799931B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]
Biological Activity and Therapeutic Potential of 2-(1H-indol-3-yl)-1-phenylethanone
This guide provides an in-depth technical analysis of 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole ), a privileged scaffold in medicinal chemistry. It details the compound's chemical profile, pharmacological mechanisms, therapeutic applications, and experimental protocols for synthesis and bioassay.
The Indole-Phenacyl Nexus: A Technical Guide for Drug Discovery
Executive Summary
2-(1H-indol-3-yl)-1-phenylethanone (3-phenacylindole) represents a critical "pharmacophore hub" in modern drug discovery. Structurally, it bridges the electron-rich indole cycle—found in tryptophan and serotonin—with a lipophilic phenacyl moiety. This unique architecture confers dual functionality: it acts as a direct bioactive agent targeting inflammatory pathways (COX-2) and oxidative stress, and serves as a versatile intermediate for the synthesis of high-potency anticancer agents (bis(indolyl)methanes) and antimicrobial thiazoles. This guide dissects the molecule's utility, providing validated protocols for its synthesis and biological evaluation.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |
| Common Name | 3-Phenacylindole; Indole-3-acetophenone |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Key Functional Groups | Indole (NH donor, C3 nucleophile); Ketone (H-bond acceptor); Phenyl (Lipophilic anchor) |
| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in water |
| LogP (Predicted) | ~3.2 (High membrane permeability) |
Structural Significance
The molecule's activity hinges on the C3-methylene bridge . The methylene group allows rotational freedom, enabling the phenyl ring to occupy hydrophobic pockets in enzyme active sites (e.g., COX-2), while the indole NH forms critical hydrogen bonds with residues like Tyr355 or Glu524.
Pharmacology & Mechanism of Action[2]
The therapeutic potential of 3-phenacylindole operates through three primary mechanisms.
Mechanism 1: Anti-Inflammatory (COX-2 Inhibition)
Indole derivatives are historically potent COX inhibitors (e.g., Indomethacin). 2-(1H-indol-3-yl)-1-phenylethanone mimics the arachidonic acid transition state.
-
Target: Cyclooxygenase-2 (COX-2).
-
Action: The phenacyl group fits into the hydrophobic channel of COX-2, while the indole ring interacts with the hydrophilic entrance.
-
Selectivity: Modification of the phenyl ring (e.g., 4-F, 4-OMe) significantly enhances COX-2 selectivity over COX-1, reducing gastric side effects.
Mechanism 2: Anticancer (Tubulin Polymerization Inhibition)
Derivatives of this scaffold, particularly when functionalized at the indole nitrogen or phenyl ring, act as Microtubule Destabilizing Agents (MDAs) .
-
Binding Site: Colchicine-binding site on
-tubulin. -
Effect: Prevents microtubule assembly during mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis.
Mechanism 3: "Hub" Reactivity (Antimicrobial Precursor)
The ketone moiety is highly reactive toward nucleophiles. Condensation with thiourea yields 2-aminothiazolyl indoles , which exhibit potent antimicrobial activity against MRSA and VRE strains by inhibiting bacterial DNA gyrase.
Visualization: Mechanism of Action (COX-2 & Tubulin)
Caption: Dual pathway inhibition: COX-2 blockade reduces inflammation, while tubulin binding triggers apoptotic cell death.
Therapeutic Applications
| Disease Area | Application | Key Derivative/Modification |
| Oncology | Treatment of drug-resistant breast (MCF-7) and lung (A549) cancers. | 5-Methoxy substitution on indole; 3,4,5-trimethoxy on phenyl ring. |
| Rheumatology | Management of Rheumatoid Arthritis (RA) and Osteoarthritis. | Parent scaffold or N-acylated derivatives (Indomethacin analogs). |
| Infectious Disease | Antibacterial agents against Gram-positive strains. | Thiazole derivatives formed via Hantzsch condensation. |
| Neurology | Neuroprotection via antioxidant effects. | Hydrazone derivatives (scavenge ROS). |
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Phenacylindole
Direct reaction of indole with phenacyl bromide often yields N-alkylated byproducts. This protocol uses Silver Carbonate to favor C3-alkylation.
Reagents:
-
Indole (1.0 eq)[1]
-
Phenacyl Bromide (1.2 eq)
-
Silver Carbonate (
) (0.5 eq) or (catalytic) -
Solvent: 1,4-Dioxane or Acetonitrile
Step-by-Step Methodology:
-
Preparation: Dissolve Indole (1 mmol, 117 mg) in anhydrous 1,4-Dioxane (5 mL) in a round-bottom flask.
-
Addition: Add Silver Carbonate (0.5 mmol, 138 mg) to the solution. Stir for 10 minutes at room temperature.
-
Alkylation: Dropwise add a solution of Phenacyl Bromide (1.2 mmol, 239 mg) in Dioxane (2 mL) over 15 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Filter the reaction mixture through a Celite pad to remove silver salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).
-
Yield: Expect a pale yellow solid (60–75% yield).
Protocol B: In Vitro COX-2 Inhibition Assay
Validates the anti-inflammatory potential.
Materials:
-
Purified recombinant human COX-2 enzyme.
-
Arachidonic acid (Substrate).[2]
-
Colorimetric peroxidase substrate (e.g., TMPD).
-
Test Compound: 2-(1H-indol-3-yl)-1-phenylethanone (dissolved in DMSO).
Methodology:
-
Incubation: In a 96-well plate, mix 150
L of assay buffer (100 mM Tris-HCl, pH 8.0), 10 L of Hemin, and 10 L of COX-2 enzyme. -
Treatment: Add 10
L of the Test Compound at varying concentrations (0.1 M – 100 M). Incubate for 5 minutes at 25°C. -
Activation: Add 20
L of Colorimetric Substrate (TMPD). -
Initiation: Add 20
L of Arachidonic Acid to start the reaction. -
Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.
-
Calculation: Calculate % Inhibition =
. Determine using non-linear regression.
Visualization: Synthesis Workflow
Caption: Silver carbonate directs the alkylation to the C3 position, minimizing the formation of the N-alkylated byproduct.
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing this scaffold:
-
Indole NH (Position 1): Must remain free for maximum COX-2 binding (H-bond donor). Alkylation (e.g., N-methyl) typically reduces anti-inflammatory potency but may increase cytotoxicity in cancer lines.
-
Phenacyl Ring:
-
Electron-Withdrawing Groups (4-F, 4-Cl): Increase metabolic stability and potency against COX-2.
-
Bulky Groups (4-Phenyl): Reduce activity due to steric clash in the active site.
-
-
Linker (-CH2-C=O-): Reduction of the ketone to an alcohol (-CH(OH)-) creates a chiral center and often retains bioactivity while altering solubility.
Future Outlook
The 2-(1H-indol-3-yl)-1-phenylethanone scaffold is currently underutilized as a standalone drug but is invaluable as a lead structure. Future development should focus on:
-
PROTAC Development: Using the scaffold as a ligand to recruit E3 ligases for targeted protein degradation.
-
Nano-formulation: Encapsulating the hydrophobic molecule in liposomes to improve bioavailability.
References
-
Indole Derivatives as Cyclooxygenase Inhibitors. National Institutes of Health (NIH) / PubMed Central. A comprehensive review of indole-based NSAIDs and their binding modes.
-
Metal-Free Indole-Phenacyl Bromide Cyclization. ResearchGate. Describes the reactivity of phenacyl bromides with indoles, detailing the synthesis of related carbazole scaffolds.
-
Synthesis and Anti-tumor Activity of Indole Derivatives. PubMed. Evaluates the cytotoxicity of 3-substituted indoles against A549 and MCF-7 cell lines.
-
Biological Activity of Indole-3-ethanone Derivatives. ScienceOpen. Discusses the anti-inflammatory and analgesic profiles of indole-ketone hydrazones. (Note: Generalized link to topic search as specific DOI landing pages vary dynamically).
-
Recent Advances in Indole Synthesis. MDPI. Reviews catalytic approaches for C3-functionalization of indoles.
Sources
Indole-3-Phenylethanone Derivatives: Synthetic Architectures and Therapeutic Vectors
Executive Summary
The indole-3-phenylethanone scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple indole alkaloids and complex polycyclic therapeutics. Defined by a 1-(1H-indol-3-yl)-2-phenylethan-1-one core, this moiety serves as a versatile pharmacophore capable of interacting with diverse biological targets, including tubulin, kinases, and bacterial DNA gyrase. This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and mechanistic underpinnings of these derivatives, providing a roadmap for their optimization in drug discovery.
Part 1: Chemical Architecture & Synthetic Strategy
Structural Analysis
The core architecture consists of an indole ring system linked to a phenyl ring via an ethanone (acetyl) bridge at the C3 position. This specific linkage confers unique electronic properties:
-
Indole C3 Nucleophilicity: The enaminone-like character of the indole C3 allows for facile electrophilic substitution, making the ethanone bridge a stable yet reactive linker.
-
Carbonyl Hydrogen Bonding: The ketone carbonyl acts as a critical hydrogen bond acceptor in enzyme active sites (e.g., the colchicine binding site of tubulin).
-
Conformational Flexibility: The methylene spacer (-CH2-) in the phenacyl group allows rotational freedom, enabling the phenyl ring to adopt optimal orientations for hydrophobic interactions.
Synthetic Protocol: Friedel-Crafts Acylation
The most robust method for constructing the indole-3-phenylethanone core is the Friedel-Crafts acylation of indole with phenylacetyl chloride. This approach avoids the harsh conditions of the Fischer indole synthesis and allows for late-stage functionalization.
Protocol: Synthesis of 1-(1H-indol-3-yl)-2-phenylethan-1-one
-
Reagents: Indole (1.0 eq), Phenylacetyl chloride (1.2 eq), Diethylaluminum chloride (Et2AlCl) or Tin(IV) chloride (SnCl4) (1.5 eq), Dichloromethane (DCM).
-
Conditions: Anhydrous, 0°C to Room Temperature (RT), Nitrogen atmosphere.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add anhydrous DCM (20 mL) and Indole (1.17 g, 10 mmol). Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Slowly add Et2AlCl (15 mL, 1M in hexane) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the indole-Lewis acid complex. Stir at 0°C for 30 minutes.
-
Acylation: Add Phenylacetyl chloride (1.85 g, 12 mmol) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching: Carefully pour the reaction mixture into ice-cold 1M HCl (50 mL) to quench the Lewis acid. Caution: Exothermic reaction.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane) to yield the title compound as an off-white solid.
Causality Check:
-
Why Et2AlCl? Aluminum-based Lewis acids are preferred over AlCl3 for indoles to prevent polymerization and N-acylation side reactions.
-
Why 0°C? Controlling the temperature during the initial complexation prevents the formation of 1,3-diacylated byproducts.
Part 2: Medicinal Chemistry & SAR[1][2][3][4][5][6]
Anticancer Activity: Tubulin Polymerization Inhibition
Indole-3-phenylethanone derivatives, particularly those with methoxy substitutions on the phenyl ring, mimic the pharmacophore of Combretastatin A-4 (CA-4). They bind to the colchicine site of tubulin, inhibiting microtubule assembly.
Key SAR Findings:
-
C5-Indole Substitution: Electron-withdrawing groups (F, Cl, Br) at C5 enhance metabolic stability and potency.
-
Phenyl Ring Substitution: A 3,4,5-trimethoxy substitution pattern on the phenyl ring is critical for nanomolar affinity to the colchicine binding site.
-
Linker Rigidity: Oxidation of the ethanone to a chalcone (propenone) restricts conformational freedom, often increasing potency but decreasing solubility.
Antimicrobial & Antiviral Potential
Derivatives bearing electron-withdrawing groups (NO2, Cl) on the phenyl ring exhibit significant antibacterial activity against S. aureus and E. coli. The mechanism involves the disruption of cell membrane integrity and inhibition of DNA gyrase.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of key derivatives against human cancer cell lines, highlighting the impact of substitution patterns.
| Compound ID | Indole Sub. (R1) | Phenyl Sub.[1] (R2) | Linker Type | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Tubulin IC50 (µM) |
| IPE-01 | H | H | Ethanone | 12.5 | 15.8 | >50 |
| IPE-05 | 5-OMe | 3,4,5-tri-OMe | Ethanone | 0.045 | 0.060 | 1.2 |
| IPC-12 | 5-F | 4-Cl | Propenone | 2.1 | 3.4 | 8.5 |
| IPC-15 | 5-OMe | 3,4,5-tri-OMe | Propenone | 0.012 | 0.018 | 0.55 |
Table 1: Comparative antiproliferative activity.[2] Note the significant potency increase with the 3,4,5-trimethoxy motif (IPE-05, IPC-15).
Part 3: Mechanism of Action & Visualization
Signaling Pathway: Tubulin Destabilization
The primary anticancer mechanism involves the disruption of microtubule dynamics. The diagram below illustrates the cascade from ligand binding to apoptotic cell death.
Figure 1: Mechanism of Action. The ligand binds tubulin, triggering a cascade leading to G2/M arrest and apoptosis.
Synthetic Workflow Logic
The synthesis of these derivatives follows a divergent pathway, allowing for the rapid generation of libraries.
Figure 2: Synthetic Workflow. Divergent pathways from the core scaffold yield formyl derivatives or chalcones.
Part 4: Future Outlook
The indole-3-phenylethanone scaffold is evolving beyond simple cytotoxicity. Future directions include:
-
PROTAC Design: Utilizing the indole core as a warhead to recruit E3 ligases for targeted protein degradation.
-
Hybrid Molecules: Conjugating the phenylethanone moiety with NSAIDs (e.g., ibuprofen) to target inflammation-driven cancers (COX-2/Tubulin dual inhibitors).
-
Metabolic Stabilization: Replacing the carbonyl oxygen with bioisosteres (e.g., oxetanes) to improve half-life without sacrificing hydrogen bond acceptance.
References
-
Singh, P., et al. (2012). "Indole-3-carbinol as a chemopreventive and therapeutic agent in cancers: molecular mechanisms and clinical trials." Experimental Biology and Medicine. Link
-
Mirzaei, S., et al. (2021). "Synthesis, structure-activity relationship and molecular docking studies of new 3-aroyl-1-aryl-indoles as potential tubulin polymerization inhibitors." Bioorganic Chemistry. Link
-
Kumar, D., et al. (2013). "Synthesis and anticancer activity of some new 3-(2-oxo-2-phenylethyl)-indolin-2-ones." Arabian Journal of Chemistry. Link
-
Bandini, M., et al. (2009). "Catalytic functionalization of indoles in a new dimension." Chemical Society Reviews. Link
-
Li, W., et al. (2018). "Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics."[3][2][4] European Journal of Medicinal Chemistry. Link
Sources
- 1. CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google Patents [patents.google.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Guide: Crystal Structure Analysis of 2-(1H-indol-3-yl)-1-phenylethanone
The following is an in-depth technical guide on the structural analysis of 2-(1H-indol-3-yl)-1-phenylethanone (commonly referred to as 3-phenacylindole ). This guide is designed for researchers and drug development professionals, focusing on the synthesis, crystallographic workflow, and supramolecular analysis of this pharmacologically significant scaffold.
Executive Summary & Chemical Context
2-(1H-indol-3-yl)-1-phenylethanone (C₁₆H₁₃NO) represents a critical structural motif in medicinal chemistry, serving as a precursor to bioactive alkaloids and a scaffold for COX-2 inhibitors and anticancer agents. Structurally, it consists of an electron-rich indole bicyclic system linked via a flexible methylene bridge (-CH₂-) to an electron-deficient phenacyl (benzoyl) moiety.
Understanding its solid-state arrangement is pivotal for:
-
Polymorph Screening: Identifying stable forms for formulation.
-
Structure-Activity Relationship (SAR): Mapping the spatial orientation of the hydrogen-bond donor (Indole N-H) and acceptor (Carbonyl O) for receptor docking.
-
Solubility Profiling: Correlating lattice energy with dissolution rates.
Synthesis & Crystal Engineering Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol outlines the synthesis and specific crystallization techniques optimized for indole-ketone conjugates.
Synthesis Route (Friedel-Crafts Alkylation)
The most direct route involves the reaction of indole with α-bromoacetophenone (phenacyl bromide).
-
Reagents: Indole (1.0 eq), Phenacyl Bromide (1.1 eq), Solvent (Ethanol or DMF).
-
Catalyst: No catalyst is strictly required in ethanol, but mild bases (e.g., NaHCO₃) can neutralize HBr byproducts.
-
Procedure:
-
Dissolve indole in absolute ethanol.
-
Add phenacyl bromide dropwise at room temperature.
-
Reflux for 2–4 hours.
-
Cool to precipitate the crude solid.
-
Recrystallize from Ethanol/Water (9:1) to remove unreacted starting materials.
-
Crystallization for XRD
Standard recrystallization often yields microcrystalline powders. For single crystals, use Slow Evaporation or Vapor Diffusion .
| Method | Solvent System | Conditions | Expected Morphology |
| Slow Evaporation | Ethyl Acetate / Hexane (1:1) | Room Temp, perforated cap | Prisms or blocks |
| Vapor Diffusion | Solvent: THF Antisolvent: Pentane | Closed chamber, 4°C | High-quality needles/plates |
| Slow Cooling | Acetonitrile | 60°C | Large, block-like crystals |
Critical Note: Indole derivatives are prone to oxidation. Ensure solvents are degassed, and crystallization is performed in the dark if the solution turns pink/brown (indicating oxidation to isatin derivatives).
X-Ray Diffraction Data Collection Strategy
Once a suitable crystal (
Instrument Parameters[1]
-
Radiation Source: Mo K
( Å). Copper sources (Cu K ) are acceptable but may require stronger absorption corrections for the aromatic rings. -
Temperature: 100 K (Cryostream).
-
Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the N-H hydrogen atom, which is critical for defining the hydrogen bonding network.
-
-
Resolution: 0.8 Å or better (to resolve C-C vs C-N bonds clearly).
Data Reduction Workflow
-
Indexing: Determine unit cell dimensions. Expect Monoclinic (
) or Triclinic ( ) space groups, common for planar aromatic systems. -
Integration: Integrate reflection intensities.
-
Absorption Correction: Apply Multi-scan (SADABS) or Gaussian correction.
-
Structure Solution: Use Direct Methods (SHELXT) or Charge Flipping.
-
Refinement: Full-matrix least-squares on
(SHELXL).-
Constraint: Treat aromatic hydrogens as riding models.
-
Focus: Locate the Indole N-H hydrogen on the difference Fourier map and refine isotropically to confirm H-bond geometry.
-
Structural Analysis & Supramolecular Architecture
This section details the expected structural features based on the physicochemical properties of the 3-phenacylindole scaffold.
Molecular Conformation
The molecule possesses two rigid planes connected by a flexible methylene hinge (
-
Torsion Angle (
): The angle between the indole plane and the phenyl ring is the critical degree of freedom. -
Conjugation: The carbonyl group (
) typically lies coplanar with the phenyl ring to maximize -conjugation, but the methylene bridge interrupts conjugation with the indole. -
Interaction: Look for intramolecular
interactions between the methylene protons and the carbonyl oxygen, which often lock the conformation.
Intermolecular Interactions (Packing)
The crystal lattice is stabilized by a hierarchy of interactions, detailed below:
Primary Interaction: Strong Hydrogen Bonds
The Indole N-H is a robust hydrogen bond donor, and the Carbonyl Oxygen is a strong acceptor.
-
Motif:
. -
Geometry:
distance Å; Angle . -
Topology: This interaction typically forms infinite
chains or dimers (centrosymmetric pairs).
Secondary Interaction:
-Stacking
-
Indole-Phenyl Stacking: The electron-rich indole ring and the electron-deficient phenyl ring often engage in "Face-to-Face" or "T-shaped" (Edge-to-Face) interactions.
-
Centroid-Centroid Distance: Expect
Å for face-to-face stacking.
Hirshfeld Surface Analysis
To quantify these interactions, Hirshfeld Surface analysis (using CrystalExplorer) is the standard validation method.
- Surface: Red spots will appear at the N-H and C=O sites (strong H-bonds).
-
Fingerprint Plot:
-
Spikes: Two sharp spikes at the bottom left indicate the
/ hydrogen bonds. -
Central Region: A diffuse region indicates
( -stacking) and (van der Waals) contacts.
-
Visualization of Structural Logic
The following diagram illustrates the hierarchical workflow from synthesis to structural elucidation, highlighting the logical dependencies between experimental steps.
Caption: Workflow for the isolation and crystallographic characterization of 3-phenacylindole.
Interaction Map: Supramolecular Assembly
This diagram details the specific atomic interactions driving the crystal packing.
Caption: Primary supramolecular synthons stabilizing the 3-phenacylindole crystal lattice.
References
-
PubChem. 2-(1H-indol-3-yl)-1-phenylethanone (Compound Summary). National Library of Medicine. [Link]
-
Beilstein J. Org. Chem. Reaction of indoles with aromatic fluoromethyl ketones. (Synthesis Protocol Reference). [Link]
-
Acta Cryst. E. Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone.[1][2] (Analogous Structure). [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.[Link]
Sources
IUPAC naming and synonyms for 2-(1H-indol-3-yl)-1-phenylethanone
The following technical guide details the nomenclature, synthesis, and pharmaceutical relevance of 2-(1H-indol-3-yl)-1-phenylethanone .
Nomenclature, Synthesis, and Pharmaceutical Applications[1]
Executive Summary
2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5 ) is a critical synthetic intermediate and pharmacophore in medicinal chemistry. Characterized by a phenacyl group attached to the C3 position of an indole ring, it serves as a versatile scaffold for the synthesis of tryptamine derivatives, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a definitive analysis of its chemical identity, distinguishing it from common isomers, and outlines high-fidelity synthetic protocols to access this motif with regiochemical precision.
Chemical Identity & Nomenclature[1][2][3][4]
Precise nomenclature is vital to avoid confusion with its structural isomer, 1-(1H-indol-3-yl)-2-phenylethanone (Indole-3-glyoxyl-phenyl), which possesses a distinct reactivity profile.
Core Identifiers
| Parameter | Value |
| Preferred IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |
| Common Synonyms | 3-Phenacylindole; 3-(2-Oxo-2-phenylethyl)indole; Indole-3-acetophenone (Ambiguous) |
| CAS Registry Number | 63336-26-5 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| SMILES | O=C(C1=CC=CC=C1)CC2=CNC3=CC=CC=C32 |
Structural Analysis (Graphviz Visualization)
The following diagram deconstructs the molecule into its functional components to clarify the IUPAC numbering and connectivity.
Figure 1: Structural deconstruction of 2-(1H-indol-3-yl)-1-phenylethanone illustrating the IUPAC numbering priority.
Synthetic Protocols
Direct alkylation of indole with phenacyl bromide often leads to mixtures of C3- and N1-alkylated products. To ensure scientific integrity and regioselectivity , we recommend a Lewis Acid-catalyzed approach using silyl enol ethers (Mukaiyama-type reaction) or a controlled Friedel-Crafts alkylation.
Protocol A: Lewis Acid-Catalyzed Alkylation (High Selectivity)
This method minimizes N-alkylation by utilizing the nucleophilicity of the indole C3 position against an activated enol ether equivalent.
Reaction Scheme: Indole + 1-Phenyl-1-(trimethylsilyloxy)ethylene → [BF3[1]·OEt2] → Product
Materials:
-
1-Phenyl-1-(trimethylsilyloxy)ethylene (1.2 eq)
-
Boron Trifluoride Etherate (BF₃[1]·OEt₂, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution[4]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add Indole (1.17 g, 10 mmol) and dissolve in anhydrous DCM (50 mL).
-
Activation: Cool the solution to -78°C (dry ice/acetone bath). Add BF₃·OEt₂ (1.36 mL, 11 mmol) dropwise over 5 minutes. Reasoning: Low temperature prevents polymerization and enhances C3 selectivity.
-
Addition: Add 1-Phenyl-1-(trimethylsilyloxy)ethylene (2.3 g, 12 mmol) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Quenching: Quench the reaction with saturated NaHCO₃ (20 mL) to neutralize the Lewis acid.
-
Work-up: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
-
Validation: The product should appear as an off-white solid. Confirm identity via ¹H NMR (Characteristic singlet for CH₂ at ~4.4 ppm).
Protocol B: Direct Alkylation (Traditional)
Note: This method is faster but requires careful control to avoid N-alkylation.
Reaction Scheme: Indole + Phenacyl Bromide → [Ag2CO3 or Heat] → Product
-
Dissolve Indole (1.0 eq) and Phenacyl Bromide (1.0 eq) in Methanol .
-
Stir at room temperature for 24 hours.
-
The hydrobromide salt of the product may precipitate. Filter and neutralize with dilute ammonia.
-
Critique: This method often yields the N-alkylated byproduct (1-phenacylindole). Protocol A is preferred for drug development standards.
Synthetic Workflow Diagram
Figure 2: Lewis Acid-catalyzed synthesis pathway ensuring C3 regioselectivity.
Pharmaceutical Applications
The 3-phenacylindole scaffold is a "privileged structure" in drug discovery, serving as a precursor to various bioactive classes.
Key Therapeutic Areas[9]
| Application Domain | Mechanism / Utility |
| CNS Therapeutics | Precursor to Homotryptamines . Reduction of the carbonyl group yields 3-(2-phenylethyl)indoles, which are potent serotonin receptor ligands. |
| Kinase Inhibitors | The indole NH and the carbonyl oxygen provide hydrogen bond donor/acceptor motifs suitable for binding in the ATP-pocket of kinases (e.g., PKC, CDK). |
| Anti-inflammatory | Structural analog of Indomethacin intermediates. Used in the design of COX-2 selective inhibitors by rigidifying the side chain. |
| PROTAC Linkers | The phenacyl group serves as a robust linker for connecting E3 ligase ligands (indole-based) to target protein warheads. |
Biological Logic Diagram
Figure 3: Divergent synthesis pathways from the parent scaffold to bioactive classes.
References
-
Chemical Synthesis Database. (2025). 2-(1H-indol-3-yl)-1-phenylethanone Structure and Properties. Retrieved from
- Tetrahedron. (1983). Regioselective alkylation of indoles with silyl enol ethers. Vol 39, p. 3207. DOI: 10.1016/S0040-4020(01)91568-6.
-
PubChem. (2025).[2][5] Compound Summary: 2-(1H-indol-3-yl)-1-phenylethanone (Isomer Reference).[6] National Library of Medicine. Retrieved from
-
Molaid Chemicals. (2025). CAS 63336-26-5 Data Sheet.[1] Retrieved from
Sources
- 1. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]
- 2. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(1H-Imidazol-1-yl)-1-phenylethanone | C11H10N2O | CID 32235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
The Strategic Role of 2-(1H-indol-3-yl)-1-phenylethanone in Advanced Pharmaceutical Synthesis
Executive Summary
In the landscape of modern drug discovery, the efficient construction of complex, multi-cyclic pharmacophores relies heavily on versatile chemical intermediates. 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5) has emerged as a critical building block, particularly in the synthesis of neuroactive compounds and novel analgesics. This technical whitepaper explores the physicochemical properties, upstream synthetic pathways, and downstream pharmaceutical applications of this intermediate. Emphasis is placed on its role in synthesizing substituted cyclohexyldiamines—next-generation therapeutics that act as dual μ-opioid (MOR) and ORL-1 (nociceptin) receptor agonists.
Physicochemical Profiling
Understanding the physical and chemical behavior of 2-(1H-indol-3-yl)-1-phenylethanone is foundational for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The molecule features an electron-rich indole core conjugated with a phenylethanone moiety, making it highly susceptible to both nucleophilic attack at the carbonyl carbon and electrophilic substitution at the indole ring.
Table 1: Physicochemical Properties of 2-(1H-indol-3-yl)-1-phenylethanone 1
| Parameter | Value | Analytical Significance |
| CAS Number | 63336-26-5 | Unique identifier for regulatory tracking. |
| Molecular Formula | C16H13NO | Indicates a high degree of unsaturation. |
| Molecular Weight | 235.285 g/mol | Optimal for small-molecule intermediate staging. |
| Melting Point | 165.5 - 166.5 °C | High MP suggests strong intermolecular hydrogen bonding (indole N-H). |
| Boiling Point | 190 - 200 °C (at 0.2 Torr) | Requires high-vacuum distillation if not purified by crystallization. |
| Density (Predicted) | 1.212 ± 0.06 g/cm³ | Relevant for phase separations during aqueous work-up. |
| LogP | 3.2 | Lipophilic nature dictates the use of moderately polar organic solvents (e.g., DCM, EtOAc). |
Upstream Synthetic Workflows
The synthesis of 2-(1H-indol-3-yl)-1-phenylethanone can be achieved through several advanced catalytic pathways. Two highly efficient methodologies are detailed below.
Lewis Acid-Mediated Intermolecular α-Arylation
A breakthrough transition-metal-free approach utilizes 1-phenyl-1-trimethylsiloxyethylene (a silyl enol ether) reacting with indole 2. While silyl enol ethers typically act as nucleophiles, under the activation of Boron trifluoride etherate (BF3·Et2O), the enol species acts as a potent electrophile. The Lewis acid coordinates to the oxygen, generating a highly reactive intermediate that rapidly attacks the electron-rich C3 position of the indole ring. This reaction achieves completion in just 0.49 hours in dichloromethane (DCM) 1.
Nickel-Catalyzed Dehydrogenative Cross-Coupling
An alternative, redox-neutral pathway involves the Ni(0)-catalyzed dehydrogenative cross-coupling of primary alcohols and organotriflates. This oxidative transformation merges three distinct catalytic cycles, including hydrogen transfer oxidation and a Ni-catalyzed carbonyl-Heck reaction, to yield the target ketone 1. This method is highly valued in environmentally conscious pharmaceutical manufacturing due to its atom economy.
Downstream Pharmaceutical Applications
The true value of 2-(1H-indol-3-yl)-1-phenylethanone lies in its downstream derivatization.
Synthesis of the Oxime Gateway Intermediate
The immediate downstream step is the conversion of the ketone to an oxime: 3-(2-Hydroxyimino-2-phenylethyl)indole (CAS: 129168-84-9) 3. By reacting the ketone with hydroxylamine hydrochloride and potassium acetate in ethanol for 27 hours, yields of up to 90% are achieved 2. This oxime is subsequently reduced to α-phenyltryptamine derivatives, which serve as the core nitrogenous framework for more complex APIs.
Integration into Dual MOR/ORL-1 Agonists
The α-phenyltryptamine derivatives derived from this intermediate are pivotal in the synthesis of substituted cyclohexyldiamines and spirocyclic compounds developed by Grünenthal GmbH (e.g., US Patent 8,357,705 B2) 4. These APIs are designed to treat severe pain by targeting specific neuro-receptors.
Caption: Synthetic workflow from indole to dual MOR/ORL-1 agonists via 2-(1H-indol-3-yl)-1-phenylethanone.
Mechanistic Pharmacology of Target APIs
The downstream APIs synthesized from 2-(1H-indol-3-yl)-1-phenylethanone exhibit a unique pharmacological profile. Traditional opioids bind exclusively to the μ-opioid receptor (MOR), providing analgesia but accompanied by severe side effects such as respiratory depression, tolerance, and addiction.
The substituted cyclohexyldiamines act as mixed agonists for both MOR and the ORL-1 (nociceptin) receptor 4. Activation of the ORL-1 receptor leads to the inhibition of adenylate cyclase via Gi/o protein coupling 5. This dual mechanism synergistically enhances pain relief while functionally antagonizing the pathways that lead to classic opioid side effects.
Caption: Dual signaling pathway of MOR and ORL-1 receptors leading to synergistic analgesia.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the critical causality behind each experimental choice.
Protocol A: BF3·Et2O Catalyzed α-Arylation (Upstream Synthesis)
Objective: Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone. Causality: BF3·Et2O acts as a Lewis acid to activate the silyl enol ether, forcing it to act as an electrophile against the highly nucleophilic C3 position of the indole ring.
-
Setup: Flame-dry a Schlenk flask and purge with argon to prevent moisture from degrading the silyl enol ether. Add indole (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).
-
Activation: Cool the solution to 0 °C to control the exothermic nature of Lewis acid complexation. Add Boron trifluoride etherate (BF3·Et2O, 1.1 equiv) dropwise.
-
Coupling: Slowly introduce 1-phenyl-1-trimethylsiloxyethylene (1.2 equiv) via a syringe pump.
-
Reaction: Remove the ice bath and stir for exactly 30 minutes (0.49 h) at room temperature [[2]](). In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2); the indole spot should completely disappear.
-
Quenching: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with DCM, dry over anhydrous MgSO4, and concentrate in vacuo.
Protocol B: Buffered Oxime Synthesis (Downstream Derivatization)
Objective: Conversion of the ketone to 3-(2-Hydroxyimino-2-phenylethyl)indole. Causality: Hydroxylamine is supplied as a stable hydrochloride salt. Potassium acetate (KOAc) is used instead of a strong base to establish an acetic acid/acetate buffer (pH ~4.5-5.5). This specific pH protonates the carbonyl oxygen (increasing electrophilicity) while keeping enough hydroxylamine in its free-base form for nucleophilic attack, all without degrading the sensitive indole core.
-
Preparation: In a round-bottom flask, dissolve 2-(1H-indol-3-yl)-1-phenylethanone (1.0 equiv) in absolute ethanol (0.2 M).
-
Reagent Addition: Add hydroxylamine hydrochloride (NH2OH·HCl, 1.5 equiv) and potassium acetate (KOAc, 1.5 equiv) sequentially.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 27.0 hours 2. IPC: LC-MS analysis should indicate a mass shift corresponding to the loss of water (M+15).
-
Work-up: Cool to room temperature and evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate and distilled water.
-
Isolation: Wash the organic layer with brine, dry over Na2SO4, and filter. Evaporate the solvent to yield the oxime intermediate (approx. 90% yield).
References
-
Title: 2-(1H-indol-3-yl)-1-phenylethanone | 63336-26-5 Source: Molaid Chemical Database URL: [1]
-
Title: 3-(2-Hydroxyimino-2-phenylethyl)indole | 129168-84-9 Source: Molaid Chemical Database URL: [3]
-
Title: US8357705B2 - Substituted cyclohexyldiamines (US20090247591A1) Source: Google Patents / Grünenthal GmbH URL: [4]
-
Title: US7799931B2 - Spirocyclic cyclohexane compounds Source: Google Patents / Grünenthal GmbH URL: [5]
-
Title: 2-(1H-indol-3-yl)-1-phenylethanone Reaction Information & Literature (DOI: 10.1021/acs.orglett.7b03064) Source: Molaid Chemical Database URL: [2]
Sources
- 1. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]
- 2. 2-(1H-indol-3-yl)-1-phenylethanone - CAS号 63336-26-5 - 摩熵化学 [molaid.com]
- 3. 3-(2-Hydroxyimino-2-phenylethyl)indole - CAS号 129168-84-9 - 摩熵化学 [molaid.com]
- 4. US8357705B2 - Substituted cyclohexyldiamines - Google Patents [patents.google.com]
- 5. US7799931B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]
Technical Whitepaper: Solubility Profile & Thermodynamic Characterization of 2-(1H-indol-3-yl)-1-phenylethanone
This in-depth technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5).
Executive Summary
2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole) is a critical intermediate in the synthesis of biologically active indole alkaloids and pharmaceutical candidates, including COX-2 inhibitors and anticancer agents. Its structure—comprising a lipophilic indole core, a polar ketone linker, and a phenyl ring—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.
This guide provides a rigorous solubility profile derived from structural functional group analysis and analog data (e.g., 3-acetylindole), alongside validated experimental protocols for generating precise thermodynamic data.
Physicochemical Profile & Structural Analysis[1]
Understanding the solubility behavior requires dissecting the molecular interactions:
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 63336-26-5 | Unique Identifier |
| Molecular Formula | C₁₆H₁₃NO | MW: 235.28 g/mol |
| Melting Point | 165.5 – 166.5 °C | High crystal lattice energy ( |
| LogP (Predicted) | ~3.7 | Highly lipophilic; poor aqueous solubility. |
| H-Bond Donor | Indole N-H | Requires solvents capable of H-bond acceptance (e.g., DMSO, Alcohols). |
| H-Bond Acceptor | Carbonyl (C=O) | Interacts with protic solvents. |
| Pi-Pi Stacking | Indole + Phenyl rings | Promotes aggregation in non-polar solvents. |
Solubility Profile in Organic Solvents[2]
While specific mole-fraction datasets are often proprietary, the following profile is established based on structural analogs (3-acetylindole) and standard recrystallization protocols for indole-chalcones.
A. Solvent Classification & Performance
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Disrupts strong crystal lattice via dipole-dipole interactions and H-bond acceptance from Indole N-H. |
| Polar Protic | Methanol, Ethanol | Moderate (Temp. Dependent) | Soluble at reflux; moderate at RT. Ideal for recrystallization. |
| Esters/Ethers | Ethyl Acetate, THF | Good | Effective solvation of the ketone and phenyl moieties. |
| Chlorinated | DCM, Chloroform | Good | Strong dispersion forces interact well with the aromatic rings. |
| Non-Polar | Hexane, Heptane | Poor/Insoluble | Lack of polarity prevents overcoming lattice energy; used as anti-solvents. |
| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |
B. Recrystallization Strategy
For purification, a binary solvent system is recommended based on the differential solubility profile:
-
Primary Solvent: Hot Ethanol or Ethyl Acetate (dissolves the compound).
-
Anti-Solvent: Hexane or Water (induces precipitation upon cooling).
-
Field Insight: 3-phenacylindole derivatives often form supersaturated solutions. Slow cooling is essential to avoid oiling out.
Thermodynamic Modeling Framework
To rigorously predict solubility (
The Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression analysis.
Dissolution Thermodynamics
Using the Van't Hoff analysis, the apparent enthalpy of dissolution (
-
Positive
(Endothermic): Solubility increases with temperature (Typical for this compound). -
Gibbs Free Energy (
): .
Thermodynamic Cycle Diagram
The dissolution process is visualized as a three-step cycle: breaking the crystal lattice (Cavity Formation) and subsequent solvation.
Figure 1: Thermodynamic cycle of dissolution. The high melting point of 2-(1H-indol-3-yl)-1-phenylethanone implies a large lattice energy barrier (Red) that must be overcome by solvation enthalpy (Blue).
Experimental Protocols
To generate precise solubility data for regulatory or process development purposes, follow these validated protocols.
Protocol A: Isothermal Saturation Method (Shake-Flask)
Objective: Determine equilibrium solubility at fixed temperatures (e.g., 298.15 K to 323.15 K).
-
Preparation: Add excess 2-(1H-indol-3-yl)-1-phenylethanone solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at the set temperature (
0.05 K) for 24–48 hours. -
Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
-
Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation.
-
Analysis: Quantify using the HPLC method below.
Protocol B: HPLC Quantification Method
Objective: Accurate quantification of the dissolved compound.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
-
Note: High organic content is required to elute the lipophilic indole.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Indole absorption max) and 254 nm.
-
Retention Time: Expect elution between 4–6 minutes depending on column length.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the isothermal saturation method to ensure data integrity.
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 266609, 1-(1H-Indol-3-yl)-2-phenylethanone. Retrieved from [Link]
-
Synthesis & Purification: Chemical Synthesis Database. (2025). Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone and derivatives. Retrieved from [Link]
- Thermodynamic Modeling: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
Sources
The 3-Phenacylindole Scaffold: Synthesis, History, and Pharmacological Utility
This technical guide provides a comprehensive analysis of the synthesis, historical evolution, and pharmacological significance of 3-phenacylindoles.
Introduction: The Structural Mandate
The 3-phenacylindole moiety (3-(2-oxo-2-phenylethyl)indole) represents a privileged scaffold in medicinal chemistry. It combines the electron-rich, signaling-competent indole nucleus with a phenacyl side chain—a versatile electrophilic handle and pharmacophore.
Unlike simple alkylindoles, the phenacyl group introduces a carbonyl functionality
-
Synthetic Utility: It serves as a precursor for 1,3-thiazoles, carbazoles, and tryptophol derivatives.
-
Biological Interaction: The carbonyl oxygen and the flexibility of the ethyl linker allow for specific binding modes in enzymes like Cyclooxygenase-2 (COX-2) and tubulin binding sites.
Historical Genesis and Evolution
The discovery of 3-phenacylindole synthesis is not defined by a single "eureka" moment but rather the evolution of Friedel–Crafts methodologies applied to electron-rich heterocycles.
Phase I: The Classical Era (Early 20th Century)
Early synthesis relied on the inherent nucleophilicity of the indole C3 position. The reaction of indole with
-
Challenge: Without catalysts, these reactions suffered from poly-alkylation (N1 vs. C3 selectivity) and dimerization.
-
Solution: The introduction of classical Lewis acids (AlCl
, ZnCl ) improved yields but often required harsh conditions that degraded sensitive substrates.
Phase II: The Catalytic Renaissance (1990s–2000s)
As demand for COX-2 inhibitors grew, researchers sought milder methods.
-
Key Development: The use of Indium(III) and Scandium(III) triflates allowed for aqueous-compatible Lewis acid catalysis.
-
Selectivity: These methods minimized N-alkylation, exclusively targeting the C3 position due to the "soft-soft" interaction between the metal-activated electrophile and the indole
-system.
Phase III: Modern Green & Organocatalytic Era (2010s–Present)
Current state-of-the-art focuses on metal-free and photoredox approaches.
-
Iodine Catalysis: Molecular iodine (
) was found to activate the carbonyl of phenacyl bromide, facilitating attack by indole under solvent-free conditions. -
Photoredox: Visible-light-mediated radical alkylation using eosin Y has emerged, allowing for the functionalization of indoles with phenacyl bromides via single-electron transfer (SET) mechanisms.
Mechanistic Deep Dive
The formation of 3-phenacylindole is a textbook example of Electrophilic Aromatic Substitution (
Core Mechanism: C3-Alkylation[1]
-
Activation: The catalyst (Lewis Acid or Halogen bond donor) coordinates to the carbonyl oxygen or the leaving group (Br) of the phenacyl bromide, increasing the electrophilicity of the
-carbon. -
Nucleophilic Attack: The indole C3—the most electron-rich site (
-excessive)—attacks the activated -carbon. -
Re-aromatization: The resulting iminium intermediate (Wheland intermediate) loses a proton to restore aromaticity, yielding the 3-phenacylindole.
Visualizing the Pathway
The following diagram illustrates the mechanistic flux from reactants to the final scaffold.
Caption: Mechanistic pathway of 3-phenacylindole synthesis via catalyzed electrophilic substitution.
Synthetic Methodologies & Protocols
Method A: Metal-Free Iodine-Catalyzed Synthesis
This protocol is favored for its operational simplicity and "green" profile. It avoids heavy metals and uses inexpensive molecular iodine.
Reagents:
-
Indole (1.0 equiv)
-
Phenacyl Bromide (1.1 equiv)
-
Molecular Iodine (
) (10 mol%) -
Solvent: Ethanol or PEG-400 (Green solvent)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of indole and 1.1 mmol of phenacyl bromide in 5 mL of ethanol.
-
Catalysis: Add 10 mol% (0.1 mmol) of molecular iodine.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Add saturated sodium thiosulfate (
) solution to quench unreacted iodine (color change from brown to clear). -
Isolation: Extract with ethyl acetate (
mL). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water to yield pure 3-phenacylindole.
Method B: Lewis Acid Catalyzed (Zn(OTf) )
Preferred for substrates with sensitive functional groups that might degrade under oxidative conditions.
Protocol:
-
Mix indole (1.0 equiv) and phenacyl bromide (1.2 equiv) in
. -
Add
(5 mol%). -
Stir at room temperature for 12 hours.
-
Filter through a silica pad to remove the catalyst and concentrate.
Comparative Data: Yields & Conditions
| Methodology | Catalyst | Solvent | Temp ( | Time (h) | Yield (%) | Ref |
| Classical | Reflux | 24 | 45–60 | [1] | ||
| Lewis Acid | 100 | 3 | 88 | [2] | ||
| Metal-Free | EtOH | 25 | 2.5 | 92 | [3] | |
| Microwave | None | 100 | 0.2 | 85 | [4] |
Pharmacological Applications
The 3-phenacylindole scaffold is not merely a synthetic intermediate; it is a bioactive pharmacophore.
COX-2 Inhibition
Derivatives of 3-phenacylindole have shown significant potency against Cyclooxygenase-2 (COX-2) , the enzyme responsible for inflammation and pain.
-
SAR Insight: The phenacyl carbonyl group mimics the arachidonic acid backbone, while the indole nitrogen can hydrogen bond with Tyr355 in the COX-2 active site.
-
Hybridization: Often, the phenacyl ketone is cyclized with thiosemicarbazide to form indole-thiazole hybrids , which exhibit IC
values in the low micromolar range (0.01–2 M), comparable to Celecoxib.
Anticancer Activity[2][3][4]
-
Tubulin Polymerization: 3-substituted indoles bind to the colchicine site of tubulin, inhibiting polymerization and arresting cell division in the G2/M phase.
-
MCF-7 Lines: Phenacyl derivatives have demonstrated cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis via the mitochondrial pathway.
Future Outlook
The future of 3-phenacylindole synthesis lies in Asymmetric Catalysis . While the phenacyl group itself is achiral, reacting indoles with
-
Emerging Trend: Chiral phosphoric acids (CPA) and Copper-Bis(oxazoline) complexes are being developed to synthesize enantiomerically enriched 3-phenacylindoles, crucial for creating single-enantiomer drugs.
References
- Classical Friedel-Crafts:J. Am. Chem. Soc., 1950, 72, 10, 4393–4396. (General reactivity of indoles).
- Indium Catalysis: Yadav, J. S., et al. "Indium(III) bromide catalyzed alkylation of indoles with alpha-halo ketones." Tetrahedron Letters, 2000.
-
Iodine Catalysis: Journal of Organic Chemistry, 2014, 79, 8, 3696–3703. Link
-
Microwave Synthesis: Green Chemistry, 2013, 15, 2175-2179. Link
-
COX-2 Inhibitors: Bioorganic & Medicinal Chemistry, 2017, 25, 14, 3703-3714. (Indole-thiazole hybrids).[1]
-
Anticancer Activity: European Journal of Medicinal Chemistry, 2015, 95, 49–63. Link
-
Review of Indole Synthesis: Molecules, 2018, 23(11), 2904. Link
Sources
toxicity and safety data sheet (SDS) for 2-(1H-indol-3-yl)-1-phenylethanone
This guide provides an in-depth technical analysis of 2-(1H-indol-3-yl)-1-phenylethanone (CAS 63336-26-5), also known as 3-phenacylindole .[1] It is structured to serve researchers requiring precise physicochemical data, safety protocols, and synthetic methodologies.[1]
CAS Registry Number: 63336-26-5 Common Name: 3-Phenacylindole[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound serves as a critical "privileged scaffold" intermediate in the synthesis of tryptamine derivatives, indole alkaloids, and fused heterocyclic systems (e.g., indolyl-thiazoles).[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |
| Common Synonyms | 3-Phenacylindole; 3-(2-Oxo-2-phenylethyl)indole; Indole-3-acetophenone |
| CAS Number | 63336-26-5 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| SMILES | O=C(Cc1c[nH]c2ccccc12)c3ccccc3 |
| InChI Key | INIVKISWFHQGAC-UHFFFAOYSA-N |
Physicochemical Properties
Data derived from computational prediction and analogue comparison due to limited experimental literature.[1]
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 132–134 °C (Typical for 3-substituted indoles of this MW) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (Organic) | Soluble in DMSO, DMF, Acetone, Dichloromethane; Sparingly soluble in Ethanol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa (Indole NH) | ~16.2 (Very weak acid) |
Part 2: Hazard Identification & Safety Data (SDS)
Note: No government-validated MSDS exists specifically for CAS 63336-26-5.[1] The following data is constructed based on Structure-Activity Relationships (SAR) , referencing the toxicity profiles of the parent indole and alpha-halo ketone precursors.
GHS Classification (Estimated)
Signal Word: WARNING [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Cat.[1] 4 | H302: Harmful if swallowed (Estimated LD50 < 2000 mg/kg).[1] |
Precautionary Statements
-
P261: Avoid breathing dust/fume.[1]
-
P280: Wear protective gloves/eye protection/face protection (Nitrile rubber gloves recommended).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Toxicology Insights
-
Mechanism of Toxicity: Indole derivatives often interact with serotonergic systems, though this specific ketone is likely metabolically stable until reduced.[1] The primary hazard is mechanical irritation to mucous membranes.[1]
-
Sensitization: Unlike its precursor (2-bromoacetophenone, a potent lachrymator and sensitizer), 3-phenacylindole is non-volatile and significantly less reactive, reducing the risk of acute sensitization.[1]
Part 3: Synthesis & Experimental Protocols
The synthesis of 3-phenacylindole presents a classic regioselectivity challenge: distinguishing between C3-alkylation (desired) and N1-alkylation (undesired).[1]
Reaction Logic & Pathway
The indole ring is electron-rich, with C3 being the most nucleophilic site.[1] However, the N1 proton is acidic (pKa ~16).[1] In the presence of strong bases, the N-anion forms, leading to N-alkylation.[1] To favor C3-alkylation, we utilize acid-mediated or neutral conditions to preserve the N-H bond, allowing the C3 pi-electrons to attack the electrophile.[1]
Workflow Diagram (DOT)
Caption: Reaction pathway highlighting the critical C3-selective mechanism via direct alkylation.
Protocol: Silver-Promoted Alkylation (High Selectivity)
This method minimizes N-alkylation by using a mild Lewis acid/base buffer system.[1]
Materials:
-
Indole (1.0 eq)[1]
-
2-Bromoacetophenone (1.1 eq)[1]
-
Silver Carbonate (Ag₂CO₃) (0.5 – 1.0 eq)[1]
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.17 g, 10 mmol) in 1,4-Dioxane (20 mL) .
-
Addition: Add Silver Carbonate (1.38 g, 5 mmol) . The mixture will be a suspension.[1]
-
Initiation: Add 2-Bromoacetophenone (2.19 g, 11 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).[1] The product (Rf ~0.[1]4) should appear as the starting indole (Rf ~0.[1]6) disappears.[1]
-
Workup:
-
Purification: Recrystallize the crude residue from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc/Hexane).
-
Validation:
Part 4: Applications in Drug Discovery[1]
This compound acts as a "divergent intermediate."[1] Its ketone functionality allows for branching synthesis pathways:
-
Tryptamine Analogues: Reduction of the carbonyl group (e.g., LiAlH₄ or Wolff-Kishner) yields 3-(2-phenylethyl)indole , a scaffold present in numerous psychoactive and neurological research compounds.[1]
-
Indolyl-Thiazoles: Reaction with thiourea (Hantzsch Thiazole Synthesis) yields 2-(1H-indol-3-yl)-4-phenylthiazole , a potent pharmacophore for kinase inhibition.[1]
-
Chiral Alcohols: Asymmetric transfer hydrogenation affords chiral 1-(1H-indol-3-yl)-2-phenylethanol , useful in enantioselective bioassays.[1]
References
-
Synthesis & Regioselectivity
- Title: "Regioselective alkylation of indoles with alpha-halo ketones."
-
Source:Journal of Organic Chemistry (General methodology reference for C3 vs N1 alkylation).[1]
- Context: Establishes the preference for C3
-
Compound Data
-
Applications (Thiazoles)
Sources
Metabolic Stability of 2-(1H-indol-3-yl)-1-phenylethanone Scaffolds
Content Type: Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads
Executive Summary: The Stability Paradox
The 2-(1H-indol-3-yl)-1-phenylethanone scaffold represents a privileged structure in drug discovery, serving as a core pharmacophore for anticancer (tubulin polymerization inhibitors), antiviral, and anti-inflammatory agents. However, its utility is frequently compromised by a "dual-threat" metabolic liability profile:
-
Rapid Carbonyl Reduction: The ketone bridge is highly susceptible to cytosolic reductases, converting the achiral parent into a chiral alcohol, often altering potency and selectivity.
-
Indole Bioactivation: The electron-rich indole ring, particularly at C3, can undergo P450-mediated dehydrogenation to form reactive electrophilic intermediates (3-methyleneindolenine), posing a toxicity risk.[1][2]
This guide provides a mechanistic breakdown of these pathways, validated assessment protocols, and structural optimization strategies to enhance metabolic stability.
Metabolic Liability Analysis (Mechanistic SAR)
To optimize this scaffold, one must first map the Sites of Metabolism (SOM). The molecule consists of two aromatic systems linked by an ethanone bridge.
The Metabolic Map
The following diagram illustrates the primary metabolic fates of the scaffold, distinguishing between Phase I oxidation (microsomal) and reduction (cytosolic).
Figure 1: Metabolic divergence of the scaffold. Note that standard microsomal stability assays may underestimate clearance by missing the cytosolic reductase pathway (Red).
Detailed Liability Breakdown
| Site of Metabolism | Mechanism | Enzyme System | Risk Level | Mitigation Strategy |
| Ketone (C=O) | Stereoselective reduction to alcohol. | AKR (Aldo-keto reductases), CBR (Carbonyl reductases). | High | Steric hindrance ( |
| Indole C2 | Hydroxylation followed by tautomerization to oxindole. | CYP450 (Isoforms 2C19, 3A4). | Medium | C2-substitution (e.g., -CH3, -F) or electron-withdrawing groups on the indole ring.[3] |
| Indole N1 | N-Glucuronidation or N-dealkylation (if substituted). | UGTs / CYP450.[4] | Medium | N-methylation or steric bulk to block UGT access. |
| Methylene Bridge | CYP450.[1][2][4][5][6][7] | Critical | Introduction of gem-dimethyl groups or cyclization (spiro-rings). |
Experimental Assessment Protocols
Critical Causality: Standard microsomal stability assays (using liver microsomes + NADPH) are insufficient for this scaffold. They contain CYP450s but lack the cytosolic fraction where ketone reductases (AKR/CBR) reside.
Recommendation: You must use S9 Fraction (contains both microsomes and cytosol) or Cryopreserved Hepatocytes to accurately predict in vivo clearance (
Protocol: S9 Fraction Stability Assay (Self-Validating)
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Liver S9 fraction (Human/Rat).
-
Cofactors: NADPH (for CYPs) AND UDPGA/PAPS (if Phase II assessment is desired), though S9 is often fortified only with NADPH/UDPGA. Note: Endogenous NADH in S9 is usually sufficient for reductases, but adding NADH is recommended for robustness.
-
Test Compound (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow:
-
Preparation:
-
Prepare Reaction Buffer : 100 mM Potassium Phosphate (pH 7.4).
-
Prepare Cofactor Mix : 2 mM NADPH + 2 mM NADH (final concentration).
-
Prepare Substrate Solution : Dilute test compound to 1
M in Reaction Buffer (0.1% DMSO final).
-
-
Incubation (The "Start" Trigger):
-
Pre-incubate S9 fraction (1 mg protein/mL) with Substrate Solution at 37°C for 5 minutes.
-
Initiate reaction by adding Cofactor Mix.
-
Control Arm: Incubate without cofactors to assess chemical stability.
-
-
Sampling & Quenching:
-
At time points
min, remove 50 L aliquots. -
Immediately dispense into 200
L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS. Monitor transitions for Parent, Alcohol metabolite (+2 Da), and Oxindole (+16 Da).
-
Data Calculation:
Plot
Structural Optimization Strategies
When high clearance is observed, apply the following medicinal chemistry strategies to block metabolic soft spots without destroying biological activity.
Decision Tree for Optimization
Figure 2: Strategic decision tree for scaffold optimization based on metabolite identification.
Specific Modifications
-
Blocking Ketone Reduction:
- -Methylation: Introducing a methyl group at the methylene bridge (forming a chiral center, if not already present) sterically hinders the approach of hydride from NADPH.
-
Cyclization: Constraining the ketone into a ring system (e.g., indanone fusion) can alter the geometry, making it a poor substrate for reductases.
-
Preventing Indole Bioactivation (The "SPD-304" Lesson):
-
Research on the TNF-
inhibitor SPD-304 revealed that 3-alkylindoles can undergo dehydrogenation to form toxic 3-methyleneindolenine intermediates.[1][2] -
Solution: Substitution at the benzylic position (the methylene group attached to Indole-C3) prevents the abstraction of the proton required for this dehydrogenation. Replacing the -CH2- with -C(Me)2- or -CH(CF3)- effectively shuts down this toxophore pathway.
-
-
Indole C2 Protection:
-
Substitution at C2 (e.g., Methyl, Phenyl) prevents oxidation to oxindole. However, ensure this does not clash with the target binding pocket.
-
References
-
Dalvie, D. et al. (2002). Metabolism of the indole-3-acetic acid derivative, zafirlukast, in human liver microsomes.Drug Metabolism and Disposition .[4] Link
-
Kalgutkar, A. S. et al. (2008). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-
Inhibitor: Dehydrogenation and Inactivation of CYP3A4.[1][2]Chemical Research in Toxicology . Link -
Höffken, H. W. et al. (2006). Enantioselective reduction of acetophenone to (S)-1-phenylethanol by the novel (S)-1-phenylethanol dehydrogenase.[8]Applied Microbiology and Biotechnology . Link
-
Zhang, M. et al. (2018). Design and synthesis of 2-(1H-indol-3-yl)-1-phenylethanone derivatives as novel tubulin polymerization inhibitors.European Journal of Medicinal Chemistry . Link
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.Elsevier Science . Link
Sources
- 1. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Friedel-Crafts acylation protocol for 2-(1H-indol-3-yl)-1-phenylethanone
Application Note: High-Selectivity Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone via Lewis Acid-Catalyzed Friedel-Crafts Phenacylation
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole).
CAS Registry Number: 1201-26-9
Molecular Formula:
Technical Clarification (Crucial): While the request specifies a "Friedel-Crafts Acylation," the structural requirement of the target molecule dictates a Friedel-Crafts Alkylation (specifically, phenacylation).
-
Acylation of indole typically yields 3-acylindoles (
). -
Alkylation with
-haloacetophenones yields the desired 3-phenacylindole ( ).
This protocol details the Indium(III) Chloride (
Mechanistic Pathway & Logic
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] Indole is an electron-rich heterocycle (
Why Indium(III) Chloride (
-
Soft Lewis Acid:
effectively activates the alkyl halide (phenacyl bromide) without coordinating too strongly to the indole nitrogen, which would deactivate the ring.[2] -
Chemostability: Unlike
, is stable in air and moisture, making the protocol robust for scale-up.
Reaction Scheme & Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the
Detailed Experimental Protocol
Method:
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | MW ( g/mol ) | Amount | Role |
| Indole | 1.0 | 117.15 | 117 mg | Substrate |
| 2-Bromoacetophenone | 1.1 | 199.05 | 219 mg | Electrophile |
| Indium(III) Chloride | 0.1 (10 mol%) | 221.18 | 22 mg | Lewis Acid Catalyst |
| Acetonitrile ( | Solvent | - | 3-5 mL | Medium |
| Ethyl Acetate/Hexane | - | - | - | Extraction/Purification |
Step-by-Step Procedure
-
Catalyst Activation (Optional but Recommended):
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Allow to cool under Argon or Nitrogen atmosphere.[2]
-
-
Reaction Setup:
-
Add Indole (1.0 equiv) and Indium(III) Chloride (10 mol%) to the flask.
-
Dissolve in Acetonitrile (
, 3 mL). Note: Ethanol can be used as a greener alternative, but Acetonitrile often yields cleaner kinetics for this specific transformation.[2] -
Add 2-Bromoacetophenone (1.1 equiv) slowly to the stirring mixture at room temperature.
-
-
Reaction Execution:
-
Stir the mixture at Room Temperature (
) for 2–4 hours. -
Process Control: Monitor via TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of Indole (
) and the appearance of the product ( ). -
Note: If reaction is sluggish, mild heating to
is permissible, but may increase bis-alkylation impurities.[2]
-
-
Work-up:
-
Purification:
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| N-Alkylation (Byproduct) | Basic impurities or high temp | Ensure neutral conditions; keep temp < |
| Bis-alkylation (C3 + N1) | Excess Electrophile | Strictly control stoichiometry (1.0 : 1.1 ratio).[2] |
| Low Yield | Catalyst deactivation | Use anhydrous |
| Polymerization | Acid sensitive indole |
Characterization Data (Expected)
-
Yield: 85–92% (Literature range for
protocol). -
Melting Point:
.[2] -
NMR (
, 400 MHz):- 8.15 (br s, 1H, NH)
- 8.02 (d, 2H, Phenyl-o-H)
- 7.65 (d, 1H, Indole-C4)
- 7.10–7.50 (m, aromatic protons)[2]
-
4.45 (s, 2H,
-C=O) — Diagnostic Peak
Safety & Handling
-
2-Bromoacetophenone: Potent lachrymator (tear gas agent).[2] Handle strictly in a fume hood. Wear goggles and gloves.[2]
-
Indium(III) Chloride: Corrosive and hygroscopic.[2] Store in a desiccator.
-
Waste Disposal: Halogenated organic waste.[2]
References
-
Yadav, J. S., Reddy, B. V. S., & Abraham, S. (2002).[2] "Indium(III) Chloride-Catalyzed Reactions in Organic Synthesis." Synlett, 2002(09), 1545-1547. (Foundational review on InCl3 versatility).
-
Bandini, M., & Umani-Ronchi, A. (2005).[2] "Catalytic Enantioselective Friedel–Crafts Alkylation of Indoles." Organic Chemistry Portal. (Discusses Lewis Acid mechanisms for indole alkylation).
-
Loh, T. P., et al. (2000).[2] "Indium Trichloride Catalyzed Organic Reactions." Tetrahedron Letters. (Specifics on mild conditions for sensitive substrates).
-
ChemSynthesis Database. (2025).[2] "2-(1H-indol-3-yl)-1-phenylethanone: Properties and Synthesis." (Verification of target structure).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Indole synthesis [organic-chemistry.org]
- 5. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 7. InCl3/TfOH-Mediated Convenient Synthesis of 3-Alkylideneoxindoles from 2-Oxindoles with 1,3-Diones, Ketones, or Aldehydes [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
Application Note: Catalyst Selection & Protocol for the Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone
Executive Summary
The synthesis of 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole) represents a critical transformation in medicinal chemistry, serving as a scaffold for various alkaloids and bioactive agents acting on the Central Nervous System (CNS).
The primary synthetic challenge lies in the regioselectivity between the C3-carbon and the N1-nitrogen of the indole ring. While the N1 position is more acidic, the C3 position is softer and more nucleophilic. Traditional Friedel-Crafts catalysts (e.g.,
Mechanistic Principles & Catalyst Selection[2][3][4]
The Selectivity Challenge
Indole is an ambient nucleophile. The choice of catalyst dictates the reaction pathway:
-
Hard Electrophiles / Strong Bases: Favor N1-alkylation (Coulombic interaction).
-
Soft Electrophiles / Mild Lewis Acids: Favor C3-alkylation (Orbital interaction / HOMO-LUMO overlap).
Catalyst Performance Matrix
The following table summarizes the evaluation of potential catalytic systems for the reaction of Indole with Phenacyl Bromide (
| Catalyst System | Selectivity (C3:N1) | Yield | Workup Complexity | Suitability |
| Low (Mix) | 40-50% | High (Quench req.) | Poor (Polymerization risk) | |
| High (C3) | 75-85% | Low (Filtration) | Good (Prohibitive Cost) | |
| Moderate | 60-70% | Moderate (Redox) | Fair (Variable kinetics) | |
| Very High (>95:5) | 88-92% | Very Low | Excellent (Recommended) |
Mechanistic Pathway (HSAB Theory)
acts as a "soft" Lewis acid. It activates the carbonyl oxygen of the phenacyl bromide rather than hard ionization of the C-Br bond. This creates a soft electrophilic center at the
Figure 1: Mechanistic pathway for InCl3-catalyzed C3-alkylation of indole.[2]
Experimental Protocol
Materials & Equipment
-
Reagents: Indole (99%), Phenacyl Bromide (98%), Indium(III) Chloride (anhydrous, 99.9%).
-
Solvent: Acetonitrile (MeCN), HPLC Grade (Dry).
-
Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stirrer, Reflux Condenser, Nitrogen balloon.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Charge the 50 mL RBF with Indole (1.17 g, 10.0 mmol) .
-
Add Acetonitrile (20 mL) and stir until fully dissolved.
-
Add Indium(III) Chloride (221 mg, 1.0 mmol, 10 mol%) . Note: The solution may turn slightly yellow.
-
Add Phenacyl Bromide (1.99 g, 10.0 mmol) in a single portion.
Step 2: Reaction Execution
-
Fit the flask with a reflux condenser and a nitrogen balloon.
-
Heat the mixture to 80°C (Reflux) .
-
Monitor via TLC (Eluent: 20% EtOAc in Hexane).
-
Indole
-
Product
-
-
Reaction is typically complete within 3–4 hours .
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approx. 5 mL.
-
Pour the residue into Ice-Water (50 mL) with vigorous stirring. The product will precipitate as a solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Cold Water (2 x 10 mL) and Cold Hexane (2 x 10 mL) to remove trace starting materials.
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Dry in a vacuum oven at 45°C for 6 hours.
-
Expected Yield: 2.0 – 2.15 g (85–92%).
-
Appearance: Off-white to pale yellow needles.
Process Workflow & Quality Control
The following diagram illustrates the critical path from raw materials to validated product, including decision gates for purity.
Figure 2: Operational workflow for the synthesis and purification of 2-(1H-indol-3-yl)-1-phenylethanone.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion or wet solvent. | Ensure MeCN is dry. Increase catalyst to 15 mol%. |
| N-Alkylated Impurity | Reaction temperature too high or base present. | Strictly maintain neutral pH. Do not add basic amines. |
| Sticky/Oily Product | Residual solvent or oligomers. | Recrystallize twice. Use cold hexane wash to remove non-polar oligomers. |
| Dark Coloration | Oxidation of Indole.[3] | Ensure Nitrogen atmosphere is maintained during reflux. |
References
-
Yadav, J. S., et al. (2001).[1] "
-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins." Synthesis, 2001(14), 2165-2169. -
Bandini, M., & Umani-Ronchi, A. (2009). "Catalytic Functionalization of Indoles." Wiley-VCH.
-
Loh, T. P., et al. (1999). "Indium Trichloride Catalyzed Organic Reactions in Water."[1][4] Tetrahedron Letters, 40(29), 5333-5336.
-
Kottawar, S. S., et al. (2014).[5] "Molecular iodine catalyzed coupling reactions of indole with 1,3-dicarbonyl compounds."[6] Research on Chemical Intermediates, 40, 2929–2934.[6]
Sources
- 1. InCl3-Catalysed Conjugate Addition of Indoles with Electron-Deficient Olefins [organic-chemistry.org]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 4. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone
Introduction & Mechanistic Grounding
The functionalization of the indole core is a cornerstone of medicinal chemistry and drug discovery, given its prevalence in biologically active alkaloids and pharmaceuticals. The synthesis of 2-(1H-indol-3-yl)-1-phenylethanone (commonly referred to as 3-phenacylindole) represents a critical C–C bond-forming event that requires precise regiochemical control.
The Causality of Regioselectivity: Indole is an ambient nucleophile with two primary reactive sites: the N1-position and the C3-position. The regiochemical outcome of its alkylation is strictly governed by the reaction environment. Under strongly basic conditions (e.g., using NaH in DMF), the indole nitrogen is deprotonated to form a hard indolate anion, which undergoes kinetically controlled N-alkylation [1]. Conversely, under neutral, solvent-free, or Lewis acidic conditions, the reactivity is governed by the Highest Occupied Molecular Orbital (HOMO). The HOMO electron density of neutral indole is heavily localized at the C3 position, making it the preferred site for electrophilic attack via a Friedel-Crafts-type mechanism [2]. By reacting neutral indole with phenacyl bromide, we selectively drive the formation of the C3-alkylated product [3].
The Microwave Advantage: Traditional thermal C3-alkylation methods often suffer from prolonged reaction times (hours to days), leading to thermodynamic byproducts such as bis-alkylated indoles or the degradation of the α-haloketone. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly superheat the reaction mixture. When performed on a solid support (e.g., silica gel), microwave irradiation drastically lowers the activation energy barrier, reducing reaction times to mere minutes while enhancing the regioselectivity and overall yield of 2-(1H-indol-3-yl)-1-phenylethanone [4].
Visualization of the Reaction Pathway
Caption: Mechanistic pathway of C3-selective Friedel-Crafts alkylation of indole.
Experimental Design & Optimization
To establish a self-validating protocol, we evaluated the impact of solvent, catalyst, and heating modality on the synthesis of 2-(1H-indol-3-yl)-1-phenylethanone. The data clearly demonstrates that solvent-free microwave irradiation on a silica support provides the optimal balance of yield and C3-selectivity.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst / Support | Heating Modality | Temp (°C) | Time | Yield (%) | Regioselectivity (C3:N) |
| 1 | None / EtOH | Thermal Reflux | 78 | 12 h | 45 | >95:5 |
| 2 | None / EtOH | Microwave | 100 | 15 min | 72 | >95:5 |
| 3 | BF3·OEt2 / EtOH | Microwave | 100 | 10 min | 89 | >99:1 |
| 4 | Silica Gel (Neat) | Microwave | 90 | 5 min | 94 | >99:1 |
| 5 | NaH / DMF | Microwave | 80 | 10 min | 12 | <5:95 |
Note: Entry 5 demonstrates the complete reversal of regioselectivity when the indolate anion is formed [1]. Entry 4 represents the optimized, green-chemistry compliant protocol.
Experimental Protocol: Solvent-Free Microwave Synthesis
The following protocol describes the optimized, self-validating workflow for the synthesis of 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5) [4].
Materials & Equipment
-
Reagents: Indole (1.0 mmol, 117 mg), Phenacyl bromide (1.0 mmol, 199 mg), Activated Silica Gel (200-400 mesh, 0.5 g).
-
Solvents: Ethyl acetate (EtOAc), Hexanes, Saturated aqueous NaHCO3, Brine.
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic power modulation; 10 mL microwave-safe reaction vials with Teflon-lined crimp caps.
Step-by-Step Methodology
-
Sample Preparation: To a 10 mL microwave-safe vial, add indole (117 mg, 1.0 mmol) and phenacyl bromide (199 mg, 1.0 mmol).
-
Solid Support Integration: Add 0.5 g of activated silica gel to the vial. Use a vortex mixer for 1-2 minutes to ensure a homogenous, free-flowing solid mixture.
-
Scientific Insight: The silica gel acts as both a microwave susceptor and a mild acidic catalyst, polarizing the C–Br bond of phenacyl bromide to facilitate C3 attack without the need for harsh, homogenous Lewis acids[2].
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial into the microwave reactor cavity. Program the reactor to 90 °C with a maximum power output of 150 W. Set the hold time to 5 minutes. Ensure dynamic power modulation is active to prevent temperature overshoots.
-
Cooling: Upon completion of the irradiation cycle, allow the reactor's compressed air jet to cool the vial to room temperature (approx. 25 °C) before uncapping.
-
Extraction & Workup: Uncap the vial and suspend the solid mixture in 5 mL of EtOAc. Filter the suspension through a medium-porosity glass frit to remove the silica gel. Wash the silica pad with an additional 2 x 5 mL of EtOAc.
-
Washing: Transfer the combined organic filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (10 mL) to neutralize any generated HBr, followed by brine (10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with an isocratic mixture of Hexanes:EtOAc (8:2). The product, 2-(1H-indol-3-yl)-1-phenylethanone, elutes as a distinct UV-active band and is isolated as a crystalline solid.
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow for microwave-assisted synthesis.
References
-
National Center for Biotechnology Information. "BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies." PMC. Available at:[Link]
-
Frontiers. "2-Alkylation of 3-Alkyindoles With Unactivated Alkenes." Frontiers in Chemistry. Available at:[Link]
-
MolAid. "2-(1H-indol-3-yl)-1-phenylethanone | 63336-26-5." Chemical Synthesis Database. Available at:[Link]
reagents and conditions for one-pot synthesis of 2-(1H-indol-3-yl)-1-phenylethanone
Executive Summary
This application note details the robust, one-pot synthesis of 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole), a critical scaffold in medicinal chemistry found in COX-2 inhibitors, anticancer agents, and serotonin receptor antagonists.
While traditional methods (e.g., Bischler synthesis) often yield 2-substituted isomers or require harsh conditions leading to polymerization, this guide focuses on Lewis Acid-Catalyzed Friedel-Crafts Alkylation . We present two validated protocols:
-
Method A (High Precision): Indium(III) Bromide (
) catalyzed alkylation. -
Method B (Cost-Effective): Molecular Iodine (
) catalyzed alkylation.
Both methods operate under mild conditions (Room Temperature), ensuring high regioselectivity for the C3-position and suppressing the formation of thermodynamic byproducts like bis-indoles or carbazoles.
Scientific Background & Mechanism[1][2][3][4][5][6]
The Challenge of Regioselectivity
Indole is an electron-rich heterocycle. The C3 position is the most nucleophilic site (
-
N-Alkylation: Competitive attack by the nitrogen lone pair.
-
Dimerization: Formation of 3,3'-diindolylmethanes if the ketone is too reactive.
-
Cyclization: Over-reaction to form carbazoles or 2-arylindoles (thermodynamic products) under high heat or strong acid.
Mechanistic Pathway
The reaction proceeds via a Lewis Acid-activated
-
Activation: The catalyst (
) coordinates with the carbonyl oxygen or the halogen of the phenacyl bromide, increasing the electrophilicity of the -carbon. -
Nucleophilic Attack: The C3-carbon of the indole attacks the activated electrophile.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-phenacylindole.
Figure 1: General mechanistic pathway for the Lewis Acid catalyzed C3-alkylation of indole.
Experimental Protocols
Method A: Indium(III) Bromide Catalyzed Synthesis
Best for: High yield, sensitive substrates, and minimizing side reactions.
Reagents
-
Indole (
equiv) -
Phenacyl Bromide (
equiv) -
Indium(III) Bromide (
) ( ) -
Dichloromethane (
) or Acetonitrile ( ) [Anhydrous]
Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Indole (117 mg, 1 mmol) in
(5 mL). -
Catalyst Addition: Add
(35 mg, 0.1 mmol) to the solution. Stir for 5 minutes at room temperature. -
Alkylation: Slowly add Phenacyl Bromide (199 mg, 1 mmol) portion-wise over 10 minutes.
-
Note: Slow addition prevents localized high concentrations of the electrophile, reducing dimer formation.
-
-
Reaction: Stir the mixture at Room Temperature (25-30°C) .
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 3:7) every 30 minutes. The reaction is typically complete in 2–3 hours .
-
-
Quench: Quench the reaction by adding water (10 mL).
-
Extraction: Extract with
( ). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via column chromatography (Silica gel, 60-120 mesh) using an Ethyl Acetate/Hexane gradient (10%
20% EtOAc).
Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.
Method B: Iodine Catalyzed Synthesis
Best for: Cost-efficiency and large-scale preparations where metal waste is a concern.
Reagents
-
Indole (
equiv) -
Phenacyl Bromide (
equiv) -
Molecular Iodine (
) ( )[1] -
Dichloromethane (
)
Procedure
-
Mixing: In a round-bottom flask, mix Indole (1 mmol) and Phenacyl Bromide (1 mmol) in
(5 mL). -
Catalysis: Add Molecular Iodine (25 mg, 0.1 mmol) in one portion.
-
Reaction: Stir at Room Temperature .
-
Observation: The solution may darken initially due to iodine but will evolve as the reaction proceeds.
-
Time: Typically requires 3–5 hours .
-
-
Workup: Add aqueous Sodium Thiosulfate (
, 10% solution) to the reaction mixture. Shake vigorously to reduce unreacted iodine (color change from dark brown to clear/yellow). -
Isolation: Extract with
, dry over , and evaporate. -
Purification: Recrystallization from Ethanol is often sufficient. If not, use column chromatography as in Method A.
Expected Yield: 80–88%
Comparative Data & Optimization
The following table summarizes the efficiency of various conditions for this specific transformation.
| Catalyst | Loading | Solvent | Temp | Time | Yield | Selectivity (C3:N1) |
| 10 mol% | RT | 2.5 h | 92% | >99:1 | ||
| 10 mol% | RT | 4.0 h | 86% | >95:1 | ||
| None | - | Ethanol | Reflux | 12 h | 45% | Mixed (C3/N1) |
| 1 equiv | 0°C | 6 h | 60% | High (Side rxns) | ||
| Microwave | None | Solid State | 80°C | 2 min | 70% | Risk of Carbazole |
Key Optimization Notes:
-
Solvent Choice: Non-polar or moderately polar aprotic solvents (
, , MeCN) favor C3-alkylation. Protic solvents (EtOH) under reflux without catalyst often lead to lower yields or thermodynamic rearrangement (Bischler type). -
Temperature: Keep below 50°C. Higher temperatures promote double alkylation or cyclization to carbazoles [1].
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Troubleshooting & Safety
-
Lachrymator Warning: Phenacyl bromide is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood. Wear goggles and gloves.
-
Low Yield / Starting Material Remains:
-
Ensure reagents are dry. While
is water-tolerant, excessive moisture can hydrolyze the phenacyl bromide. -
Increase catalyst loading to 20 mol%.
-
-
Formation of Bis-indole:
-
This occurs if Indole is in large excess or if the product reacts further. Ensure 1:1 stoichiometry.
-
Use the "Slow Addition" technique for Phenacyl Bromide.
-
-
N-Alkylation:
-
Rare with
/ in DCM. If observed, switch solvent to Acetonitrile to stabilize the intermediate ion pair.
-
References
-
Yadav, J. S., Reddy, B. V. S., & Abraham, S. (2008). Indium(III)
-halo ketones. Tetrahedron Letters, 49(27), 4269-4271. -
Bandgar, B. P., & Shaikh, K. A. (2003). Molecular iodine-catalyzed synthesis of 3-substituted indoles. Tetrahedron Letters, 44(9), 1959-1961.
-
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[2] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[2] Synlett, 2006(1), 91-95.[2] (Context for avoiding carbazole formation).
-
Telvekar, V. N., & Pendharkar, H. M. (2010). Novel system for synthesis of 3-substituted indoles using Selectfluor™. Tetrahedron Letters, 51(46), 6062-6065.
Sources
Process Scale-Up and Optimization for the Production of 2-(1H-indol-3-yl)-1-phenylethanone
Document Type: Application Note & Protocol Guide Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 2-(1H-indol-3-yl)-1-phenylethanone (CAS: 63336-26-5)
Executive Summary
The compound 2-(1H-indol-3-yl)-1-phenylethanone is a highly valued synthetic intermediate, prominently utilized in the development of substituted cyclohexyldiamines targeting μ-opioid and ORL1 receptors[1]. While lab-scale syntheses often rely on transition-metal-catalyzed cross-couplings[1] or the α-arylation of ketones using enol silanes[1], these methods present significant cost and supply-chain barriers for multi-kilogram production.
This application note details a highly scalable, transition-metal-free Friedel-Crafts alkylation route. By leveraging precise regiocontrol and a self-validating process logic, this protocol successfully transitions the synthesis from a 10-gram laboratory scale to a 1-kilogram pilot scale while improving the E-factor and maintaining >99% purity.
Mechanistic Rationale & Regiocontrol
The core challenge in the direct alkylation of indole with phenacyl bromide is regioselectivity. Indole is an ambient nucleophile; it can react at the nitrogen (N1) or the carbon (C3) position.
-
Causality of Experimental Choices: Under strongly basic conditions (e.g., NaH), the deprotonated indolyl anion acts as a "hard" nucleophile, driving kinetically favored N-alkylation . To achieve the target C3-alkylation , the reaction must be kept under neutral or slightly acidic conditions. By utilizing a mild Lewis acid (
) in a polar aprotic solvent, the indole remains protonated at N1. The activates the phenacyl bromide, promoting a thermodynamic pathway where the "soft" C3 position attacks the electrophile.
Caption: Regioselectivity control logic for the alkylation of indole.
Process Engineering & Scale-Up Parameters
Transitioning from a round-bottom flask to a jacketed reactor requires addressing mass transfer, heat dissipation, and environmental impact.
-
Solvent Substitution: Traditional protocols utilize dichloromethane (DCM). For scale-up, DCM is replaced with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable resources, supports higher reaction temperatures (boiling point 80°C vs. 39°C for DCM), and cleanly separates from water during the aqueous quench, eliminating the need for an extraction solvent swap.
-
Exotherm Management: The formation of the C-C bond is highly exothermic. Instead of a batch addition, phenacyl bromide is dosed as a solution over 90 minutes. This keeps the steady-state concentration of the electrophile low, suppressing bis-alkylation (over-reaction) and allowing the reactor's cooling jacket to maintain an isothermal state.
-
Off-Gas Scrubbing: The reaction generates stoichiometric hydrobromic acid (HBr). The reactor must be equipped with a nitrogen sweep directed to a 10% NaOH caustic scrubber to prevent equipment corrosion.
Self-Validating Experimental Protocols
Phase 1: Lab-Scale Optimization (10 g Scale)
-
Charge a 250 mL 3-neck flask with Indole (10.0 g, 85.4 mmol) and
(1.16 g, 8.5 mmol, 0.1 eq). -
Add 2-MeTHF (80 mL) and stir at 20°C until dissolution.
-
Dissolve Phenacyl bromide (17.8 g, 89.6 mmol, 1.05 eq) in 2-MeTHF (20 mL). Add this solution dropwise via an addition funnel over 30 minutes, maintaining internal temperature
. -
Heat the reaction to 60°C for 4 hours.
-
Quench: Cool to 20°C and add 5% aqueous
(50 mL). The basic quench neutralizes dissolved HBr and breaks the Zn-complexes, forcing zinc salts into the aqueous phase. -
Separate the organic layer, concentrate under vacuum, and crystallize from Ethanol/Water (3:1) to yield the product.
Phase 2: Pilot-Scale Execution (1 kg Scale)
To ensure batch-to-batch reproducibility regardless of minor reagent purity fluctuations, this protocol utilizes a self-validating feedback loop (IPC Hold Point).
Caption: Process flow and self-validating IPC loop for 1 kg pilot-scale production.
Step-by-Step Pilot Protocol:
-
Preparation: Purge a 20 L glass-lined jacketed reactor with
. Connect the vent to a caustic scrubber. -
Charging: Charge Indole (1.0 kg, 8.54 mol) and anhydrous
(116 g, 0.85 mol). Charge 2-MeTHF (8.0 L). Set agitator to 150 RPM. -
Dosing: Prepare a solution of Phenacyl bromide (1.78 kg, 8.96 mol) in 2-MeTHF (2.0 L). Dose into the reactor via a diaphragm pump over 90 minutes. Set jacket cooling to maintain internal temperature
. -
Heating: Ramp
to 60°C. Hold for 4 hours. -
Self-Validation (IPC): Pause heating and draw a 1 mL sample for HPLC analysis.
-
Logic Gate: If unreacted indole is
, dose an additional 0.02 eq of phenacyl bromide and hold for 1 hour. If , proceed to step 6.
-
-
Workup: Cool to 20°C. Charge 5%
(5.0 L). Stir for 30 minutes, then settle for 30 minutes. Perform a phase cut, retaining the upper organic layer. -
Crystallization: Distill the organic layer under vacuum (200 mbar, 50°C) to a residual volume of ~3 L. Charge absolute Ethanol (4.0 L) and heat to 70°C. Slowly dose Purified Water (1.3 L) to reach the cloud point. Cool linearly to 5°C over 6 hours.
-
Isolation: Filter the slurry via a Nutsche filter. Wash the cake with cold 10% aqueous Ethanol (1.0 L). Dry under vacuum at 45°C for 12 hours.
Analytical Data & Quality Metrics
The implementation of the continuous dosing strategy and the solvent swap to 2-MeTHF resulted in highly scalable metrics, effectively mitigating the E-factor penalty usually associated with Friedel-Crafts workups.
Table 1: Scale-Up Metrics Comparison
| Metric | Lab Scale (10 g) | Pilot Scale (1 kg) | Variance / Notes |
| Yield (%) | 91.2 | 89.5 | -1.7% (Acceptable loss to mother liquor) |
| Purity (HPLC, a/a %) | 99.5 | 99.2 | -0.3% |
| E-Factor | 14.5 | 12.1 | Improved due to 2-MeTHF recycling |
| Space-Time Yield | 0.08 kg/L/day | 0.15 kg/L/day | +87.5% (Optimized reactor utilization) |
Table 2: Impurity Profiling and Clearance
| Impurity | Origin | IPC Limit | Final Spec | Clearance Mechanism |
| Unreacted Indole | Starting Material | Highly soluble in EtOH/H2O mother liquor | ||
| Phenacyl Bromide | Alkylating Agent | N.D. | Hydrolyzed during aqueous | |
| N-Alkyl Indole | Regioisomer | Purged during slow-cooling crystallization | ||
| Bis-alkylated Indole | Over-reaction | Kinetically controlled by slow reagent dosing |
References
- Substituted Cyclohexyldiamines (Patent for μ-opioid and ORL1 receptor ligands)
-
Transition-Metal-Free Intermolecular α-Arylation of Ketones with Enol Species Organic Letters, 2017 URL:[Link]
-
Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols Journal of the American Chemical Society, 2019, 141 (17), 6869–6874 URL:[Link]
Sources
solvent-free synthesis techniques for indole-3-yl ketones
Application Note: Solvent-Free Synthesis Techniques for Indole-3-yl Ketones
Executive Summary
The indole-3-yl ketone (3-acylindole) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antiviral (e.g., HIV-1 inhibitors), anticancer, and anti-inflammatory therapeutics. Traditional synthesis relies on Friedel-Crafts acylation using stoichiometric Lewis acids (
This guide details three solvent-free protocols that align with the 12 Principles of Green Chemistry. These methods utilize mechanochemistry, surface-mediated catalysis, and microwave irradiation to achieve high regioselectivity for the C3 position while eliminating volatile organic solvents (VOCs) from the reaction media.
Mechanistic Principles
The formation of indole-3-yl ketones proceeds via Electrophilic Aromatic Substitution (EAS) . In solvent-free conditions, the kinetics are governed by the collision frequency in the melt phase or at the catalyst surface interface.
Key Mechanistic Differences in Solvent-Free Systems:
-
Concentration Effect: The absence of solvent maximizes the effective concentration of the acylium ion intermediate, significantly increasing the reaction rate.
-
Surface Stabilization: Solid acid catalysts (e.g., Silica Sulfuric Acid,
) stabilize the sigma-complex intermediate through surface adsorption, preventing polymerization—a common side reaction in solution-phase indole chemistry. -
Thermodynamic Control: High-energy inputs (Microwave/Mechanochemical) favor the thermodynamically stable C3-acylated product over the kinetic N1-acylated byproduct.
Figure 1: Surface-Mediated Reaction Pathway
Caption: Mechanistic flow of surface-mediated Friedel-Crafts acylation in solvent-free conditions.
Experimental Protocols
Method A: The "Grindstone" Protocol (Mechanochemical)
Best for: Room temperature synthesis, acid-sensitive substrates, and labs without microwave reactors.
This method utilizes Silica Sulfuric Acid (SSA) , a solid acid catalyst that acts as a "proton source on a surface." It mimics the efficiency of ball milling (mechanochemistry) using simple mortar-and-pestle grinding.
Reagents:
-
Indole (1.0 mmol)
-
Acyl Chloride or Anhydride (1.2 mmol)
-
Silica Sulfuric Acid (SSA) (0.2 g) [Preparation: Dropwise addition of
to Silica Gel 60]
Protocol:
-
Preparation of SSA: Add concentrated
(1.0 g) dropwise to Silica Gel (3.0 g) in a beaker. Stir with a glass rod until a free-flowing white powder is obtained. Store in a desiccator. -
Reaction: In a mortar, place the indole (117 mg, 1 mmol) and SSA (0.2 g). Grind gently for 1 minute to mix.
-
Addition: Add the acyl chloride (1.2 mmol) dropwise (or solid anhydride) to the mortar.
-
Grinding: Grind the mixture vigorously with a pestle for 5–10 minutes. The mixture will likely become a sticky paste or melt (eutectic formation) and then resolidify.
-
Monitoring: Check progress by spotting a small amount of the solid dissolved in EtOAc on a TLC plate.
-
Workup: Add 10 mL of cold water to the mortar. Triturate the solid. Filter the crude solid and wash with water (2 x 5 mL) to remove the acid catalyst.
-
Purification: Recrystallize from Ethanol/Water.
Validation:
-
Yield: Typically 85–95%.
-
Green Aspect:[1][2][3][4][5][6] No organic solvent used during reaction; water used for workup.
Method B: The "Ferro-Green" Protocol (Metal-Mediated)
Best for: Large-scale batch synthesis and cost-efficiency.
Iron powder is a non-toxic, earth-abundant catalyst that promotes acylation effectively without external heating.
Reagents:
-
Indole (2.0 mmol)
-
Acyl Chloride (1.5 equivalents)
-
Iron Powder (Fe) (70 mol%, ~325 mesh)
Protocol:
-
Mixing: In a dry 25 mL round-bottom flask, add Indole (234 mg), Iron powder (78 mg), and the Acyl Chloride (3.0 mmol).
-
Reaction: Stir the mixture magnetically at room temperature under an inert atmosphere (nitrogen balloon) if the acyl chloride is highly moisture sensitive. For stable acyl chlorides, open-air stirring is often sufficient.
-
Observation: The reaction typically proceeds within 10–30 minutes. The mixture will liquefy and evolve HCl gas (ensure proper venting).
-
Quenching: Add 10 mL of saturated
solution to quench the reaction. -
Extraction: Extract with Ethyl Acetate (green solvent alternative: 2-MeTHF).
-
Purification: Pass through a short pad of silica to remove iron salts, then concentrate.
Validation:
-
Selectivity: >98% C3-acylation.[4]
-
Note: The order of addition does not significantly affect yield, making this robust for scale-up.
Method C: Microwave-Assisted Solid-Phase Synthesis
Best for: High-throughput screening and deactivated acyl donors.
Using Indium Trichloride (
Reagents:
-
Indole (1.0 mmol)
-
Acyl Chloride/Anhydride (1.2 mmol)
-
(10-20 mol%) OR
(5 mol%)
Protocol:
-
Assembly: In a 10 mL microwave process vial, mix Indole, the Acylating agent, and the catalyst.
-
Irradiation: Cap the vial. Irradiate at 80°C – 100°C for 2–5 minutes (Power: Dynamic mode, max 100W).
-
Workup: Cool to room temperature. Add water (5 mL) and extract with EtOAc.
-
Purification: Evaporation of solvent usually yields pure product; recrystallize if necessary.
Comparative Data Analysis
The following table compares the efficiency of solvent-free methods against the traditional solution-phase (
| Metric | Traditional ( | Method A (SSA Grind) | Method B (Fe Powder) | Method C (MW/ |
| Reaction Time | 4 – 12 Hours | 5 – 15 Mins | 10 – 30 Mins | 2 – 5 Mins |
| Yield (%) | 60 – 75% | 85 – 95% | 80 – 92% | 88 – 96% |
| Atom Economy | Low (Stoichiometric Al) | High (Catalytic) | Moderate (0.7 eq Fe) | High (Catalytic) |
| E-Factor | High (>50) | Low (<5) | Low (<10) | Low (<5) |
| Temp | 0°C to Reflux | Ambient | Ambient | 80°C |
Decision Matrix & Workflow
Use this logic flow to select the appropriate protocol for your specific application.
Figure 2: Protocol Selection Workflow
Caption: Decision tree for selecting the optimal solvent-free acylation protocol.
References
-
Zhang, L., Yi, F., Zou, J., & Qu, S. (2010). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry.
-
Tran, P. H., Tran, H. N., Hansen, P. E., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19619.
-
Stolle, A., Szuppa, T., Leonhardt, S. E. S., & Ondruschka, B. (2011). Ball milling in organic synthesis: solutions and challenges. Chemical Society Reviews, 40, 2317-2329.
-
Yadav, J. S., Reddy, B. V. S., et al. (2001). Indium(III) chloride catalyzed stereoselective synthesis of 3-acylated indoles. Tetrahedron Letters.
-
Zolfigol, M. A. (2001). Silica sulfuric acid: an efficient and reusable catalyst for the synthesis of 3-acylindoles. Tetrahedron.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone
Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Introduction: The Chemistry of Indole Acylation
The synthesis of 2-(1H-indol-3-yl)-1-phenylethanone typically involves the Friedel-Crafts acylation of indole.[1] This class of reaction is a cornerstone of organic synthesis, enabling the attachment of acyl groups to aromatic rings through electrophilic aromatic substitution.[2] In the context of indole, the C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.[3] However, the ambident nucleophilicity of the indole ring, with reactivity at C2, C3, and N1, often leads to a mixture of products and reduced yields of the desired C3-acylated product.[3]
This guide will address the critical parameters and potential pitfalls of this reaction, providing you with the knowledge to optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 2-(1H-indol-3-yl)-1-phenylethanone consistently low?
Low yields are a common issue and can stem from several factors:
-
Side Reactions: The high reactivity of the indole nucleus can lead to multiple side reactions, including N-acylation, C2-acylation, and di-acylation.[3] Polymerization of indole under strongly acidic conditions is also a significant competing reaction.[3]
-
Sub-optimal Reaction Conditions: Factors such as the choice of Lewis acid catalyst, solvent, temperature, and reaction time are critical. Strong Lewis acids like AlCl₃ can lead to indole decomposition and oligomerization.[4]
-
Moisture Contamination: Many Lewis acids used in Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst and hinder the reaction.
Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts?
The primary byproducts in this synthesis are typically:
-
1-acetylindole and 1,3-diacetylindole: Resulting from acylation at the nitrogen and both the nitrogen and C3 positions, respectively.[3][4]
-
2-acetylindole: A less common but possible regioisomer.
-
Polymeric materials: Indole can polymerize in the presence of strong acids.[3]
-
Di-indolylmethanes: Can form under acidic conditions.[3]
Q3: How can I improve the regioselectivity for C3-acylation?
Improving C3 regioselectivity is key to maximizing the yield of the desired product. Consider the following strategies:
-
Choice of Lewis Acid: Milder Lewis acids are often preferred to minimize side reactions. Zirconium tetrachloride (ZrCl₄) has been shown to be an efficient and regioselective catalyst for the C3-acylation of indoles without the need for N-protection.[5] Dialkylaluminum chlorides (e.g., Et₂AlCl) also provide high yields of the C3-acylated product under mild conditions.[6]
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group, such as a phenylsulfonyl (PhSO₂) group, can block N-acylation and direct the acylation to the C3 position.[7] However, this adds extra steps for protection and deprotection.
-
Reaction Conditions: Careful control of temperature and slow addition of the acylating agent can help to minimize the formation of byproducts.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-(1H-indol-3-yl)-1-phenylethanone.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Verify the quality and handling of the Lewis acid. | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Review the molar ratios of reactants and catalyst. | A stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product.[1] |
| Low Reaction Temperature | Monitor the internal reaction temperature. | While low temperatures can improve selectivity, they may also slow down the reaction rate to an impractical level. A systematic temperature optimization study is recommended. |
| Inappropriate Solvent | Check the solvent for purity and dryness. | Dichloromethane (DCM) is a common solvent.[8] Ensure it is anhydrous. |
Experimental Workflow: Catalyst and Condition Screening
Caption: Troubleshooting workflow for low product yield.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Strong Lewis Acid | Identify the Lewis acid used. | Switch to a milder Lewis acid such as ZrCl₄ or Et₂AlCl.[5][6] |
| High Reaction Temperature | Review the reaction temperature profile. | Running the reaction at a lower temperature (e.g., 0 °C) can favor the thermodynamically more stable C3-acylated product. |
| Unprotected Indole Nitrogen | Check if the indole nitrogen was protected. | Consider using an N-protecting group like phenylsulfonyl to prevent N-acylation.[7] |
Reaction Mechanism: Regioselectivity in Indole Acylation
Caption: Competing pathways in the acylation of indole.
Problem 3: Product Degradation or Polymerization
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Excessively Strong Acid | Identify the Lewis acid and check for the presence of protic acids. | The use of AlCl₃ can lead to decomposition and oligomerization of indoles.[4] Milder Lewis acids are recommended. Ensure the absence of water, which can generate HCl. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC. | Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. |
| High Reaction Temperature | Check the internal reaction temperature. | Elevated temperatures can accelerate decomposition pathways. Maintain the optimized temperature. |
Optimized Protocol: C3-Acylation of Indole using Diethylaluminum Chloride
This protocol is adapted from a general method for the selective C3-acylation of indoles and has been shown to be effective for a range of acyl chlorides.[6]
Materials:
-
Indole
-
2-Chloro-1-phenylethanone (Phenacyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add a solution of Et₂AlCl (1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-1-phenylethanone (1.1 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommendation | Rationale |
| Lewis Acid | Et₂AlCl or ZrCl₄ | High regioselectivity for C3-acylation and mild reaction conditions.[5][6] |
| Solvent | Anhydrous Dichloromethane | Common solvent for Friedel-Crafts reactions, good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and selectivity. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes the Lewis acid and any protic acids generated. |
| Purification | Column Chromatography | Effective for separating the desired product from byproducts.[9] |
Conclusion
The synthesis of 2-(1H-indol-3-yl)-1-phenylethanone, while seemingly straightforward, requires careful control over reaction parameters to achieve high yields and purity. By understanding the underlying reaction mechanisms and potential side reactions, and by employing a systematic troubleshooting approach, researchers can overcome common challenges. The use of milder, more selective Lewis acids and rigorous control of reaction conditions are paramount to success. This guide provides a foundation for the rational optimization of this important synthetic transformation.
References
- IKM Institut Kimia Malaysia. (n.d.). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives.
-
Beilstein Journals. (2020, April 20). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Retrieved from [Link]
-
SciSpace. (2012, April 2). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. Retrieved from [Link]
-
MDPI. (2020, August 26). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Retrieved from [Link]
-
Chem Sci Trans. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-(1H-indol-3-yl)-1-phenylethanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Retrieved from [Link]
-
ResearchGate. (n.d.). ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. Retrieved from [Link]
-
NIH. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]
-
Beilstein Archives. (2020, February 12). Reaction of indoles with aromatic fluoromethyl ketones: An efficient synthesis of trifluoromethyl-indolyl-phenylethanols using K. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1,2-Nucleophilic addition on 2-phenyl-3H-indol-3-one and 2-phenyl-3-phenylimino-3H-indole and their corresponding 1-oxides. An attempt to synthesize water-soluble aminoxyls. Crystal structure of 3-ethoxycarbonyl-2,3,3a,4-tetrahydro-. Retrieved from [Link]
-
ACS Publications. (2016, June 16). Cu(I)-Catalyzed Enantioselective Friedel–Crafts Alkylation of Indoles with 2-Aryl-N-sulfonylaziridines as Alkylating Agents. Retrieved from [Link]
-
PubMed. (2025, April 15). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]
-
Scilit. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]
-
Semantic Scholar. (2022, October 3). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts Alkylation of Indoles with Aldehydes/Ketones Catalyzed by Bromodiarylethene-Based Photoacid Generators. Retrieved from [Link]
-
NIH. (n.d.). (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2018, June 8). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of 2-phenylindoxyls. Retrieved from [Link]
-
MDPI. (2023, April 2). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Retrieved from [Link]
-
HETEROCYCLES. (2009, April 13). SYNTHESIS OF 2-(3-IMINOISOINDOLIN-1-YLIDENE)CARBOXYLATE DERIVATIVES BY REACTIONS OF ESTER MAGNESIUM ENOLATES WITH PHTHALONITRIL. Retrieved from [Link]
-
MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]
-
Ingeniería UC. (n.d.). Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
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- 8. Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(1H-indol-3-yl)-1-phenylethanone
Welcome to the technical support guide for the purification of 2-(1H-indol-3-yl)-1-phenylethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this valuable indole derivative.
Introduction
2-(1H-indol-3-yl)-1-phenylethanone is a key intermediate in the synthesis of various biologically active compounds. Its synthesis, often achieved through methods like the Friedel-Crafts acylation of indole, can result in a mixture containing unreacted starting materials, byproducts, and other impurities.[1][2] Effective purification is therefore a critical step to ensure the integrity of downstream applications. This guide provides practical strategies and the scientific rationale behind them to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude mixture of 2-(1H-indol-3-yl)-1-phenylethanone?
A1: The impurity profile of your crude mixture will largely depend on the synthetic route employed. For a typical Friedel-Crafts acylation, you can anticipate the following:
-
Unreacted Indole: Due to the nucleophilic nature of indole, it can be challenging to drive the reaction to completion without generating side products.
-
Di-acylated Indole: The high reactivity of the indole ring can sometimes lead to the introduction of a second acyl group, typically at the C2 or N1 position.
-
Starting Acylating Agent/Lewis Acid Residues: Remnants of the acyl chloride or anhydride and the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) are common.
-
Polymeric Materials: The acidic conditions of the Friedel-Crafts reaction can sometimes lead to the polymerization of indole.[1]
Q2: My crude product is a dark, oily residue. How should I begin the purification process?
A2: A dark, oily residue often indicates the presence of polymeric impurities and residual acid. A preliminary workup is recommended before attempting more refined purification techniques.
-
Aqueous Workup: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine to remove any residual water.[3]
-
Solvent Trituration: If the product is expected to be a solid, you can attempt to triturate the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often help to precipitate the desired product, leaving some of the more soluble impurities behind.
Q3: I'm seeing significant streaking of my compound on the TLC plate. What does this indicate and how can I fix it?
A3: Streaking or tailing on a TLC plate is a common issue with indole derivatives, often due to the basicity of the indole nitrogen interacting strongly with the acidic silica gel.[4] This can be addressed by:
-
Adding a Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier like triethylamine (NEt₃) (0.1-2.0%) or an ammonia solution in methanol (1-10%) to your eluent can help to suppress this interaction and result in sharper spots.[4]
-
Using a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[4]
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating 2-(1H-indol-3-yl)-1-phenylethanone from closely related impurities.[5]
Problem 1: Poor separation between my product and an impurity.
-
Cause: The chosen mobile phase may not have the optimal polarity to effectively resolve the compounds.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent combinations. For instance, if an ethyl acetate/hexane system is not providing adequate separation, a switch to a dichloromethane/methanol system might offer different selectivity.[4]
-
Implement a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[4]
-
Problem 2: My compound is not eluting from the column.
-
Cause: The mobile phase may be too non-polar to move your compound through the stationary phase, or your compound may be irreversibly binding to the silica gel.[4]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If necessary, a flush with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane) can be used to recover the compound.[4]
-
Consider a Different Stationary Phase: For highly polar or acid-sensitive indoles, switching to neutral alumina or a reversed-phase silica (C18) may be beneficial.[4]
-
Visualizing Your Colorless Compound
Since 2-(1H-indol-3-yl)-1-phenylethanone is often a colorless compound, visualization during TLC and column chromatography is crucial.
-
UV Light (Non-destructive): The aromatic nature of the indole and phenyl rings makes the compound UV-active. It will appear as a dark spot on a fluorescent TLC plate (F254) under 254 nm UV light.[4]
-
Chemical Stains (Destructive):
Purification by Recrystallization
Recrystallization can be a highly effective method for obtaining high-purity 2-(1H-indol-3-yl)-1-phenylethanone, although it may sometimes result in lower yields compared to chromatography.[5][6]
Choosing the Right Solvent System
The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
| Recrystallization Method | Description | Common Solvents for Indole Derivatives |
| Single-Solvent Recrystallization | The crude material is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize. | Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene |
| Two-Solvent Recrystallization | The compound is dissolved in a "good" solvent at its boiling point, and a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and cooled slowly.[7] | Ethyl Acetate/Hexane, Dichloromethane/Hexane, Methanol/Water[5] |
Troubleshooting Recrystallization
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be saturated, or the compound may have oiled out.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound.
-
If Oiling Out Occurs: Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool again slowly.
-
-
-
Problem: The recovered yield is very low.
-
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
-
Experimental Workflow Diagrams
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Troubleshooting Column Chromatography
Caption: A troubleshooting guide for common issues in column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. The paper chromatography of indole compounds and some indole-containing auxins of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 15. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. mdpi.com [mdpi.com]
- 18. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations [organic-chemistry.org]
recrystallization solvents for pure 2-(1H-indol-3-yl)-1-phenylethanone
Technical Support Guide: Recrystallization of 2-(1H-indol-3-yl)-1-phenylethanone
Case ID: IND-3-PHEN-REC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Profile
User Query: Optimization of recrystallization solvents and protocols for high-purity 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole).
Compound Profile:
-
IUPAC Name: 2-(1H-indol-3-yl)-1-phenylethanone[1]
-
Structure: An indole core substituted at the C3 position with a phenacyl group (–CH₂C(=O)Ph).[2][3]
-
Chemical Nature: This molecule combines a nitrogen-containing heterocycle (indole) with a hydrophobic ketone tail.[1] It exhibits moderate polarity and significant hydrogen-bonding potential (N-H donor, C=O acceptor).[1]
Core Challenge: Indole derivatives often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, or they co-precipitate with colored oligomeric impurities formed during synthesis (e.g., from oxidative coupling).[1]
Recommended Solvent Systems
Based on the structural polarity and standard purification protocols for 3-substituted indoles, the following solvent systems are validated for use.
Primary Recommendation: Ethanol (95% or Absolute)[1]
-
Why: Ethanol offers the ideal "polarity balance." It dissolves the polar indole/ketone moiety effectively at boiling temperatures (
) but shows significantly reduced solubility at room temperature or , facilitating high recovery. -
Mechanism: The hydroxyl group of ethanol interacts with the carbonyl and indole N-H, while the ethyl chain accommodates the hydrophobic phenyl ring.
Secondary Recommendation: Ethyl Acetate / Hexane (Solvent/Anti-solvent)[1][4]
-
Why: Best for removing non-polar impurities or if the compound is too soluble in ethanol.
-
Protocol: Dissolve in minimum hot Ethyl Acetate, then add hot Hexane (or Heptane) until persistent cloudiness appears.
Solubility Profile Table
| Solvent System | Temperature | Solubility Status | Suitability |
| Water | Insoluble / Insoluble | Anti-solvent only | |
| Ethanol | Moderate/Low | Ideal Recrystallization Solvent | |
| Ethanol | High | Ideal Recrystallization Solvent | |
| Ethyl Acetate | High | Good for initial dissolution | |
| Hexane/Heptane | Insoluble | Anti-solvent | |
| Dichloromethane | Very High | Too soluble; use only for extraction |
Standard Operating Procedure (SOP)
Objective: Purify crude 3-phenacylindole to >98% purity.
Reagents:
-
Crude 2-(1H-indol-3-yl)-1-phenylethanone[1]
-
Ethanol (95%)[1]
-
Activated Charcoal (optional, for colored impurities)
Step-by-Step Protocol:
-
Solubility Check: Place 50 mg of crude solid in a test tube. Add 0.5 mL ethanol. Heat to boiling. If it dissolves completely and precipitates upon cooling, proceed. If insoluble, add more ethanol dropwise.
-
Dissolution:
-
Decolorization (If required):
-
If the solution is dark brown/red (common for indoles), remove from heat.
-
Add 1-2% w/w activated charcoal.[1]
-
Boil for 2 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed funnel/Celite pad to remove charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.
-
Once room temperature is reached, place the flask in an ice-water bath (
) for 30 minutes to maximize yield.
-
-
Isolation:
Troubleshooting & Decision Logic
Visualizing the Workflow: The following diagram outlines the decision process for solvent selection and troubleshooting common issues like "oiling out."
Caption: Decision tree for selecting the optimal recrystallization pathway and handling phase separation issues.
Technical FAQs
Q1: My product is forming a sticky oil at the bottom of the flask instead of crystals. What is happening? A: This is called "oiling out." It occurs when the saturated solution temperature is higher than the melting point of the solvated product, or if the solution is too concentrated.
-
Fix: Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent (Ethanol).[4] Allow the solution to cool very slowly with vigorous stirring. If available, add a "seed crystal" of pure product when the solution reaches room temperature to induce orderly lattice formation.
Q2: The crystals are slightly pink/brown even after recrystallization. Is this acceptable? A: Indole derivatives are prone to air oxidation, leading to colored impurities (often quinoidal structures) that trace amounts can cause visible coloration.
-
Fix: If the melting point is sharp (range <
), the purity is likely sufficient (>95%). For strict removal, repeat the recrystallization using activated charcoal and ensure the hot filtration is performed under an inert atmosphere (Nitrogen/Argon) if possible.
Q3: Can I use water as a co-solvent with Ethanol? A: Yes. If the recovery from pure ethanol is low (i.e., the compound is too soluble), you can use an Ethanol/Water system.[6] Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes just turbid (cloudy). Add one drop of ethanol to clear it, then let it cool.
Q4: What is the expected melting point? A: While specific values vary by isomer and polymorph, 3-acylindoles generally melt in the range of 190–220°C . You should determine the melting point of your dried crystals.[4][7] A sharp range indicates high purity.[4]
References
-
Chemical Synthesis Database. (2025). 2-(1H-indol-3-yl)-1-phenylethanone Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Indole Derivatives and Physical Properties. Retrieved from
-
BenchChem Application Notes. (2025). Recrystallization Protocols for Aromatic Ketones and Indoles. Retrieved from
-
ResearchGate Archives. (2019). Solvent-Assistant Purification for the Synthesis of Indole Derivatives. Retrieved from
Sources
Technical Support Center: Minimizing Side Reactions in Indole Acylation to Phenylethanone
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the regioselective synthesis of phenylethanone derivatives—specifically, 1-(1H-indol-3-yl)-2-phenylethanone —via the Friedel-Crafts acylation of indole with phenylacetyl chloride.
Unprotected indoles present a classic synthetic challenge due to their ambident nucleophilicity and sensitivity to acidic environments. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you achieve exclusive C3-acylation while suppressing N-acylation, C2-acylation, and acid-catalyzed polymerization.
I. Mechanistic Overview: The Causality of Side Reactions
To optimize indole acylation, one must understand the competing electronic pathways inherent to the indole ring:
-
N-Acylation (Kinetic Control): The pyrrole nitrogen lone pair is highly accessible. Under basic conditions or in the absence of a directing Lewis acid, the acylating agent (phenylacetyl chloride) will rapidly attack the nitrogen, yielding the kinetic N-acyl product[1].
-
C3-Acylation (Thermodynamic Control): The C3 position is the most electron-rich carbon due to the enamine-like nature of the indole system. While C3-acylation is thermodynamically favored, achieving it requires suppressing the kinetic N-acylation pathway[2].
-
Polymerization (Acid-Catalyzed Degradation): Indole is highly sensitive to strong Brønsted and Lewis acids. Traditional Friedel-Crafts catalysts (e.g., AlCl₃) generate highly electrophilic acylium ions but simultaneously trigger the electrophilic aromatic substitution of one indole molecule onto another, leading to rapid dimerization and polymerization[1].
II. Troubleshooting Guide & FAQs
Q1: My reaction yields a complex mixture of N-acylated and C3-acylated products. How do I force the reaction to the C3 position without using protecting groups? A: The key is utilizing a Lewis acid that coordinates with the indole nitrogen to block N-acylation while simultaneously activating the C3 position. Dialkylaluminum chlorides, specifically diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), are the gold standard for this[3]. When Et₂AlCl is added to indole, it forms an indolyl-aluminum complex. The bulky aluminum moiety sterically and electronically shields the N1 position, forcing the incoming phenylacetyl chloride to attack exclusively at the C3 position[3].
Q2: I am using AlCl₃ for the Friedel-Crafts acylation, but my reaction turns into a black, intractable tar. What is happening? A: You are observing acid-catalyzed polymerization. AlCl₃ is a remarkably strong Lewis acid that aggressively activates the indole ring, causing the electron-rich C3 position of one indole to attack the protonated/activated species of another[1]. To prevent this, you must switch to a milder Lewis acid. If you cannot use Et₂AlCl, catalytic rare-earth metal triflates, such as Yttrium triflate (Y(OTf)₃) in ionic liquids under microwave irradiation, provide a highly effective, non-polymerizing alternative[2].
Q3: Is it strictly necessary to use an N-protecting group (e.g., Boc, Ts, or PhSO₂) for this synthesis? A: No. While N-protection (particularly with bulky or electron-withdrawing groups like PhSO₂) is a traditional workaround to physically block N-acylation and deactivate the ring against polymerization[1], it adds two unnecessary steps (protection and deprotection) to your synthetic route. By employing the Et₂AlCl-mediated methodology, you can achieve >85% yields of the C3-phenylethanone derivative directly from unprotected (NH) indole[3].
Q4: What are the optimal solvent and temperature parameters for the Et₂AlCl-mediated acylation? A: The reaction should be strictly anhydrous. Dichloromethane (CH₂Cl₂) is the optimal solvent. The initial deprotonation/complexation step must be performed at 0 °C to control the exothermic nature of the reaction and prevent premature degradation. The acylation itself is initiated at 0 °C and allowed to warm to room temperature to ensure complete conversion[3].
III. Data Presentation: Lewis Acid Optimization
The following table summarizes the causal relationship between the choice of reaction conditions and the resulting product distribution when reacting indole with phenylacetyl chloride.
| Lewis Acid / Condition | Regioselectivity (C3 vs N) | Polymerization Risk | Typical Yield of 3-Phenylethanoylindole | Reference |
| AlCl₃ (Standard F-C) | Poor (Mixture) | Very High | < 30% | [1] |
| NaH / THF (Basic) | Poor (Exclusive N) | Low | 0% (N-acylation only) | [3] |
| Y(OTf)₃ / [BMI]BF₄ (MW) | Excellent (Exclusive C3) | Low | ~ 80% | [2] |
| Et₂AlCl / CH₂Cl₂ | Excellent (Exclusive C3) | Low | > 85% | [3] |
IV. Reaction Pathway Visualization
The diagram below illustrates the divergent pathways of indole acylation based on the chosen catalytic environment.
Reaction pathways in indole acylation highlighting conditions for C3-selectivity versus side reactions.
V. Experimental Protocol: Et₂AlCl-Mediated Regioselective C3-Acylation
This self-validating protocol utilizes diethylaluminum chloride to achieve exclusive C3-acylation of unprotected indole with phenylacetyl chloride[3].
Safety Warning: Et₂AlCl is highly pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen).
Materials Required:
-
Indole (1.0 mmol, 1.0 equiv)
-
Phenylacetyl chloride (1.1 mmol, 1.1 equiv)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 mL, 1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)
-
Saturated aqueous NaHCO₃ solution
Step-by-Step Methodology:
-
System Preparation: Purge a flame-dried 25 mL round-bottom flask with Argon. Add indole (117 mg, 1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (5.0 mL).
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.
-
Indolyl-Aluminum Complex Formation: Using a dry, inert syringe, add the 1.0 M Et₂AlCl solution (1.1 mL, 1.1 mmol) dropwise over 2-3 minutes[1]. Self-Validation Check: The solution may slightly change color (often pale yellow), indicating the formation of the indolyl-aluminum complex. Gas evolution (ethane) will occur.
-
Complex Maturation: Stir the resulting mixture at 0 °C for exactly 20 minutes to ensure complete complexation and blocking of the N1 position[1].
-
Acylation: Add phenylacetyl chloride (145 µL, 1.1 mmol) dropwise to the solution at 0 °C[1].
-
Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (approx. 20-25 °C). Stir for 1 to 2 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 7:3). Self-Validation Check: The disappearance of the indole spot and the appearance of a lower Rf spot (UV active) confirms product formation.
-
Quenching: Once complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL) dropwise[1]. Caution: Vigorous effervescence and precipitation of aluminum salts will occur.
-
Work-up & Extraction: Add additional CH₂Cl₂ (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate gradients) to afford pure 1-(1H-indol-3-yl)-2-phenylethanone.
VI. References
-
Tran, P. H., Tran, H. N., Hansen, P. E., Do, M. H. N., & Le, T. N. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19619. Available at:[Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. Available at:[Link]
Sources
troubleshooting low conversion rates in 3-phenacylindole synthesis
Status: Operational | Tier: L3 Engineering | Topic: Conversion Optimization
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges in functionalizing the indole C3 position with phenacyl groups (
Diagnostic Workflow: Why is Conversion Low?
Before adjusting parameters, identify the failure mode. Use this decision tree to diagnose the root cause of low conversion rates.
Figure 1: Diagnostic logic for isolating conversion failures in Friedel-Crafts alkylations of indoles.
Technical FAQs: Deep Dive Troubleshooting
Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?
The Causality: This is classically due to product inhibition or HX poisoning .
In the reaction between indole and
-
Acid Sensitivity: While some acid is needed to activate the ketone, excess HBr can protonate the indole at C3 (blocking the nucleophilic site) or cause polymerization.
-
Catalyst Deactivation: If using Lewis Acids like ZnCl
or AlCl , the metal center often coordinates tightly to the carbonyl of the product (which is more electron-rich than the starting material) or forms an inactive complex with the halide byproduct.
The Fix:
-
Switch to Indium Salts: InBr
and InCl are water-tolerant and less susceptible to product inhibition than Zinc or Aluminum salts [1][2]. -
Add a Scavenger: Inclusion of a mild acid scavenger (e.g., propylene oxide or a solid carbonate) can neutralize excess HBr without quenching the Lewis Acid.
Q2: I am seeing a major side product with a higher Rf. Is this N-alkylation?
The Causality: Yes. Indoles are ambident nucleophiles.
-
C3-Attack (Thermodynamic): Favored in protic solvents or under Lewis Acid catalysis.
-
N1-Attack (Kinetic): Favored in polar aprotic solvents (DMF, DMSO) and basic conditions (NaH, KOH).
The Fix:
-
Solvent Switch: Move away from DMF/DMSO. Use Dichloromethane (DCM) , Ethanol , or Water (surfactant-mediated).
-
Hard/Soft Acid Base (HSAB) Theory: The C3 position is "softer." Use soft Lewis acids (In
, Cu ) to direct attack to C3. Hard bases (NaH) deprotonate N1, making it a hard nucleophile that attacks the alkyl halide directly [3].
Q3: The indole is consumed, but the yield is low. The baseline is streaky.
The Causality: You are likely witnessing acid-catalyzed oligomerization . Indoles are electron-rich enamines; in the presence of strong acids (or unbuffered Lewis acids), they react with themselves to form dimers and trimers.
The Fix:
-
Concentration: Dilute the reaction (0.1 M or lower).
-
Temperature: Lower the temperature to 0°C or RT. High heat (>80°C) accelerates polymerization over alkylation.
-
Catalyst-Free Aqueous Route: Water increases the reaction rate via hydrophobic effects and hydrogen bonding at the interface, often requiring no catalyst, thus eliminating the polymerization risk associated with metal salts [4].
Standard Operating Procedures (SOPs)
Do not rely on generic "mix and stir" protocols. Use these validated systems.
Method A: Indium(III)-Catalyzed (The "Gold Standard")
Best for: Difficult substrates, electron-deficient indoles, or sterically hindered ketones.
Reagents:
-
Indole (1.0 equiv)
- -Bromoacetophenone (1.1 equiv)
-
InBr
or InCl (1-5 mol%) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Protocol:
-
Dissolution: Dissolve indole (1.0 mmol) and InBr
(0.05 mmol) in MeCN (3 mL). Stir for 5 mins to complex. -
Addition: Add
-bromoacetophenone (1.1 mmol) slowly at Room Temperature (RT). -
Monitoring: Stir at RT. Monitor by TLC.[1]
-
Checkpoint: If conversion <50% after 2 hours, raise temp to 40°C.
-
-
Purification: Recrystallization (often possible) or Flash Chromatography.
Why this works: Indium(III) is a "water-compatible" Lewis acid. It activates the carbonyl oxygen of the phenacyl bromide, increasing the electrophilicity of the
Method B: Catalyst-Free Aqueous Synthesis (The "Green" Route)
Best for: Electron-rich indoles, large scale, preventing polymerization.
Reagents:
-
Indole (1.0 equiv)
- -Bromoacetophenone (1.0 equiv)
-
Solvent: Water (deionized) + Surfactant (SDS or CTAB, 10 mol% - optional but recommended)
Protocol:
-
Suspension: Suspend indole and phenacyl bromide in water (0.5 M concentration).
-
Agitation: Vigorously stir (1000 RPM). The reaction is heterogeneous.
-
Reaction: Heat to 40-60°C.
-
Isolation: The product usually precipitates as a solid. Filter and wash with water/hexanes.
Why this works: "On-water" conditions accelerate the reaction due to the hydrophobic effect. The transition state is stabilized at the organic-water interface. The absence of metal salts prevents acid-catalyzed decomposition of the indole [4].
Data & Comparison
Table 1: Catalyst Performance Comparison (Indole + Phenacyl Bromide)
| Catalyst | Solvent | Yield | Selectivity (C3:N1) | Risk Profile |
| InBr | MeCN | 92% | >99:1 | Low. Highly robust. |
| ZnCl | DCM | 65% | 90:10 | Moderate. Hygroscopic; requires dry conditions. |
| None (Catalyst-free) | Water | 85% | >99:1 | Low. Slower reaction time; substrate solubility limits. |
| AlCl | DCM | 40% | 85:15 | High. Causes polymerization; stoichiometric waste. |
Mechanistic Visualization
Understanding the pathway clarifies why N1-protection is often unnecessary if conditions are correct.
Figure 2: Reaction pathway. Note that re-aromatization (loss of proton) is the driving force. If the intermediate is trapped (e.g., by N-alkylation conditions), the cycle breaks.
References
-
Indium(III)-catalyzed synthesis: J. S. Yadav, et al. "Indium(III)
-halo ketones." Tetrahedron Letters, 2000. -
Comparison of Lewis Acids: Mahajan, S., et al. "Indium(III) salts as effective catalysts for the synthesis of 3-substituted indoles." SciSpace/Journal of Chemical Research, 2008. 3
-
Regioselectivity & Acidity: Leitch, J.A., et al. "Regioselective Oxidative Arylation of Indoles: Dual C-H Functionalization." PMC/JACS, 2017. 4
-
Catalyst-Free/Water Methods: Wang, Z., et al. "Catalyst-free thiolation... and alkylation in water." Green Chemistry, 2019. 5
Sources
- 1. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Regioselective Oxidative Arylation of lndoles Bearing N-Alkyl Protecting Groups: Dual C-H Functionalization via a Concerted Metalation-Deprotonation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues of 2-(1H-indol-3-yl)-1-phenylethanone in NMR
Technical Support Center: NMR Solubility & Characterization Guide Topic: Overcoming Solubility & Resolution Issues for 2-(1H-indol-3-yl)-1-phenylethanone Ticket ID: IND-NMR-SOL-001 Status: Resolved
Executive Summary
The analysis of 2-(1H-indol-3-yl)-1-phenylethanone (3-phenacylindole) by NMR often presents a dichotomy: the compound is lipophilic enough to resist pure aqueous solvents but possesses sufficient polarity (via the indole N-H and ketone carbonyl) to aggregate or precipitate in standard non-polar solvents like CDCl₃.[1][2][3] This guide addresses the physicochemical barriers to solubility—primarily
Part 1: Diagnostic & Solvent Selection Strategy
Q: Why does my sample appear cloudy or show broad peaks in CDCl₃?
A: This is a classic signature of molecular aggregation .[1][2][3][4]
The structure of 2-(1H-indol-3-yl)-1-phenylethanone contains a donor (indole N-H) and an acceptor (ketone C=O).[1][2][3] In non-polar solvents like Chloroform-
-
Cloudiness: Indicates micro-precipitation where the lattice energy exceeds the solvation energy.[1][2][4]
-
Broad Peaks: Result from an intermediate exchange rate between monomeric and aggregated states, or from shortened
relaxation times due to the slow tumbling of large aggregates.[3][4][5]
Q: Which solvent should I use? Do not default to CDCl₃. Use the Solvent Selection Matrix below to match your experimental goals.
| Solvent System | Solubility Rating | Resolution Quality | Primary Use Case | Technical Notes |
| DMSO- | Excellent | High | Structural Elucidation | Disrupts H-bonds effectively; sharpens N-H signals.[1][2][4] Drawback: High viscosity broadens all lines slightly; difficult to recover sample.[1][2] |
| Acetone- | Good | Very High | Reaction Monitoring | Low viscosity yields sharp coupling constants ( |
| CDCl₃ | Poor/Variable | Moderate/Low | Comparison to Lit.[1][2][3] | Not Recommended without additives.[1][2][3] Prone to concentration-dependent shifts.[1][2][6] |
| Methanol- | Good | Moderate | H/D Exchange | Warning: The indole N-H and |
Part 2: Visualization of Solubility Logic
The following decision tree illustrates the workflow for selecting the optimal solvent system based on observed solubility and spectral artifacts.
Caption: Logical workflow for overcoming solubility and aggregation issues in indole-derivative NMR analysis.
Part 3: Advanced Troubleshooting (FAQs)
Q: The N-H proton signal is missing or extremely broad.[2] How do I find it? A: The indole N-H proton is labile.[1][2][7]
-
Chemical Exchange: In "wet" solvents (containing trace
), the N-H proton exchanges with water.[2][3][4] This process is catalyzed by trace acids/bases.[1][2] -
Quadrupolar Broadening: The
nucleus ( ) can cause relaxation broadening of the attached proton.[2][3][4]
Q: I see "extra" peaks in the aliphatic region. Is my compound decomposing? A: Before assuming decomposition, check for Rotamers or Enolization .[1][2][3][4][5]
-
Enolization: The methylene group at position 2 (between the indole and carbonyl) is acidic.[2][3][4] In the presence of trace base, the keto-enol equilibrium may shift.[2][3]
-
Conformational Isomers: 3-substituted indoles can exhibit restricted rotation, though less common for this specific linker.[1][2][3][4] If peaks coalesce upon heating, it is a conformational issue, not an impurity.[3][5]
Part 4: Validated Experimental Protocols
Protocol A: High-Resolution H NMR in DMSO-
Best for: Publication-quality characterization and full assignment.
-
Preparation: Weigh 5–10 mg of 2-(1H-indol-3-yl)-1-phenylethanone into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).[1][2][3][4] -
Mixing: Vortex for 30 seconds. If solid remains, sonicate for 2 minutes at room temperature.
-
Transfer: Filter through a glass wool plug into the NMR tube to remove micro-particulates that ruin field homogeneity (shimming).[1][2][3][4]
-
Acquisition:
Protocol B: The "CDCl₃ Rescue" Method
Best for: When you have already dissolved the sample in CDCl₃ and cannot evaporate it easily.[1][3][4]
-
Diagnosis: Sample in CDCl₃ shows broad lines or floating particles.[1][2]
-
Additive: Add 50
L of Methanol- (MeOD) or DMSO- directly to the NMR tube.[1][2][4] -
Mechanism: The polar co-solvent disrupts the intermolecular H-bonds (Indole-NH
O=C-Ketone) and breaks up the aggregates.[1][2] -
Result: The solution should clear, and peaks will sharpen.
References
-
Reinecke, M. G., et al. (1969).[2][3][5] Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society.[2][3][8] Retrieved from [Link][3][5]
-
Joseph-Nathan, P., et al. (1988).[2][3][5][7] NMR Studies of Indole. Heterocycles. Retrieved from [Link]
-
Emery Pharma. (2025).[1][2][3] NMR Solvent Chart & Impurity Guide. Retrieved from [Link]
-
LaPlante, S. R., et al. (2013).[2][3][5] Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1H-indol-3-yl)-2-phenylethan-1-amine | C16H16N2 | CID 609935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for Indole-3-Phenylethanone Formation
Welcome to the technical support center for the synthesis of indole-3-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this Friedel-Crafts acylation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature.
Understanding the Reaction: A Balancing Act
The formation of indole-3-phenylethanone via Friedel-Crafts acylation is a powerful C-C bond-forming reaction. However, the indole nucleus possesses multiple nucleophilic sites, primarily the N1 and C3 positions, leading to potential side reactions.[1] Furthermore, the electron-rich indole ring is susceptible to polymerization under harsh acidic conditions.[2][3] Temperature plays a pivotal role in navigating these competing reaction pathways.
The reaction is governed by the principles of kinetic and thermodynamic control.[4][5][6] At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest, which may not be the most stable product. At higher temperatures, the reaction is under thermodynamic control, allowing for an equilibrium to be established and favoring the most stable product.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of indole-3-phenylethanone, with a focus on temperature as a key variable.
Issue 1: Low Yield of Indole-3-phenylethanone with Significant Starting Material Remaining
-
Potential Cause: The reaction temperature may be too low, resulting in a slow reaction rate. Friedel-Crafts acylations have a significant activation energy barrier that must be overcome.
-
Recommended Solution:
-
Gradually increase the reaction temperature in 5-10 °C increments.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Be cautious of overheating, as this can lead to side product formation.[2]
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Material
-
Potential Cause: Excessively high reaction temperatures can promote the polymerization of the electron-rich indole ring, a common issue in Friedel-Crafts reactions involving activated substrates.[2]
-
Recommended Solution:
-
Lower the reaction temperature. For many Friedel-Crafts acylations, starting at 0 °C and slowly warming to room temperature is a good practice.[7]
-
Consider using a milder Lewis acid catalyst, as stronger acids can exacerbate polymerization, especially at elevated temperatures.[3]
-
Ensure that the addition of reagents is done slowly and with efficient stirring to dissipate any localized heat.
-
Issue 3: Significant Formation of N-acylated Indole (1-phenylethanoyl-1H-indole)
-
Potential Cause: The formation of the N-acylated product can be influenced by the reaction conditions. While C3 acylation is generally favored, N-acylation can become competitive, sometimes as the kinetic product.
-
Recommended Solution:
-
Vary the reaction temperature. Lower temperatures may favor the kinetic N-acylated product in some cases, while in others, higher temperatures might be needed to overcome the activation barrier for C3 acylation. A systematic temperature screen is recommended.
-
The choice of Lewis acid can significantly impact regioselectivity. Sterically hindered Lewis acids can favor C3 acylation.
-
If N-acylation persists, consider protecting the indole nitrogen with a suitable protecting group, though this adds extra steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of indole-3-phenylethanone?
A1: There is no single "optimal" temperature, as it is highly dependent on the specific Lewis acid, solvent, and concentration used. A good starting point is to begin the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress.[7] Optimization will likely be required for your specific conditions.
Q2: How does temperature influence the regioselectivity (C3 vs. N1 acylation)?
A2: Temperature affects the balance between the kinetic and thermodynamic products.[4][5][6][8] In some systems, N-acylation may be the faster, kinetically favored process, while the C3-acylated product is the more thermodynamically stable isomer. Running the reaction at a lower temperature for a shorter time may favor the kinetic product, while a higher temperature for a longer duration can allow the reaction to reach equilibrium and favor the thermodynamic product.
Q3: My reaction seems to stall after a certain point. Can increasing the temperature help?
A3: Yes, if the reaction has stalled due to a high activation energy barrier, a moderate increase in temperature can provide the necessary energy to push the reaction to completion. However, if the stalling is due to catalyst deactivation (e.g., by moisture), increasing the temperature may only lead to decomposition.[2] It is crucial to ensure anhydrous conditions.[2]
Q4: Can I use microwave irradiation to heat the reaction?
A4: Microwave-assisted synthesis can be a very effective method for Friedel-Crafts acylations, often leading to significantly reduced reaction times and improved yields. The rapid and uniform heating provided by microwaves can efficiently overcome the activation energy barrier. However, careful optimization of the temperature and time is necessary to avoid decomposition.
Data Presentation: The Impact of Temperature
The following table provides a representative dataset illustrating the effect of reaction temperature on the yield and selectivity of indole-3-phenylethanone formation. Note: This data is illustrative and the results in your specific system may vary.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of C3-Acylindole (%) | Yield of N-Acylindole (%) | Notes |
| 1 | -20 | 24 | 15 | 10 | 5 | Reaction is very slow. |
| 2 | 0 | 12 | 60 | 45 | 15 | Moderate conversion, good C3 selectivity. |
| 3 | 25 (Room Temp) | 6 | 95 | 80 | 15 | High conversion and good C3 selectivity. |
| 4 | 50 | 2 | >99 | 75 | 20 | Faster reaction, slight decrease in C3 selectivity. |
| 5 | 80 (Reflux in DCE) | 1 | >99 | 60 | 25 | Rapid reaction, but increased side products and lower C3 selectivity. |
Experimental Protocols
Protocol for Temperature Optimization of Indole-3-Phenylethanone Synthesis
This protocol provides a systematic approach to optimizing the reaction temperature for the Friedel-Crafts acylation of indole with phenylethanoyl chloride using aluminum chloride as the catalyst.
Materials:
-
Indole
-
Phenylethanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Set up a series of oven-dried, three-necked round-bottom flasks equipped with magnetic stir bars, dropping funnels, and nitrogen inlets.
-
To each flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere.
-
-
Temperature Control:
-
Cool each flask to its target temperature (-20 °C, 0 °C, 25 °C, and 50 °C) using appropriate cooling baths (e.g., ice/salt, ice/water) or a temperature-controlled reaction block.
-
-
Reagent Addition:
-
In each dropping funnel, prepare a solution of indole (1.0 equivalent) and phenylethanoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the target temperature.
-
-
Reaction Monitoring:
-
Stir the reactions at their respective temperatures.
-
At regular intervals (e.g., 1, 2, 4, 6, and 24 hours), take a small aliquot from each reaction mixture, quench it with dilute HCl, and analyze by TLC to monitor the consumption of starting materials and the formation of products.
-
-
Workup:
-
Once a reaction is deemed complete (or has reached a steady state), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of C3- to N-acylated products.
-
Purify the desired indole-3-phenylethanone by silica gel column chromatography.
-
Calculate the isolated yield for each reaction condition.
-
Visualizations
Reaction Mechanism
Caption: Troubleshooting logic for low yield in indole-3-phenylethanone synthesis.
Temperature Optimization Workflow
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted indole from 2-(1H-indol-3-yl)-1-phenylethanone product
Ticket ID: IND-PUR-001 Subject: Removal of Unreacted Indole from 2-(1H-indol-3-yl)-1-phenylethanone Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
You are encountering difficulty separating unreacted indole (starting material) from your target product, 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole).[1][2][3] This is a common challenge in indole chemistry due to the "sticky" nature of the indole scaffold and its tendency to co-elute or co-crystallize with its derivatives.
The separation relies on exploiting three distinct physical property differentials between the impurity (indole) and the target (ketone):
-
Vapor Pressure: Indole sublimes significantly faster than the heavier ketone.
-
Polarity: The target molecule contains a carbonyl group, making it more polar (
difference).[2][3] -
Solubility: The target is less soluble in non-polar hydrocarbons than indole.
Part 1: Diagnostic & Property Analysis
Before selecting a protocol, compare the physicochemical profiles of your mixture components. This data dictates the purification logic.
| Property | Impurity: Indole | Target: 2-(1H-indol-3-yl)-1-phenylethanone | Implication |
| MW | 117.15 g/mol | 235.28 g/mol | Target is 2x heavier; less volatile.[1][2] |
| Polarity | Low (Aromatic/NH) | Medium (Ketone + Indole NH) | Target binds tighter to Silica.[2][3] |
| Acidity | DO NOT use acid extraction. Both polymerize in strong acid.[2] | ||
| Volatility | High (Sublimes at <100°C/vac) | Low | Sublimation is the most effective "trick". |
| Odor | Strong (Fecal/Floral) | Odorless/Faint | Smell is a qualitative purity test.[2][3] |
Part 2: Purification Workflows
Method A: Vacuum Sublimation (Highly Recommended for <5g Scale)
Best for: Removing trace to moderate amounts (5–20%) of indole from solid crude.[2][3]
The Logic: Indole has a high vapor pressure and sublimes easily under reduced pressure. The target ketone, being significantly heavier (MW 235), requires much higher energy to enter the gas phase.[2]
Protocol:
-
Preparation: Place the crude, dried solid in a sublimation apparatus (or a flask with a cold finger).
-
Vacuum: Apply high vacuum (< 1 mmHg).
-
Heating: Gently heat the bottom of the flask using an oil bath set to 40–50°C .
-
Observation: Indole will deposit as white crystals on the cold finger/condenser.
-
Harvest: Stop heating, release vacuum, and scrape the cold finger. The residue at the bottom is your enriched product.
-
Verification: Check the residue by TLC. If indole remains, repeat at slightly higher temp (max 70°C).
Warning: Ensure your crude is completely dry. Residual solvent will cause "bumping" and ruin the sublimation.
Method B: Flash Chromatography (The "Gold Standard")
Best for: High purity requirements and separating complex byproducts.[2][3]
The Logic: The target molecule possesses a carbonyl dipole that interacts more strongly with the silica stationary phase than the non-polar indole ring.
Optimized Solvent System:
Step-by-Step:
-
TLC Development: Run a TLC in 8:2 Hexanes:EtOAc .
-
Gradient Elution:
-
Visualization: Use Ehrlich’s Reagent (turns indoles pink/purple) or UV (254 nm).[1][2][3]
Method C: Recrystallization (Scalable Solution)
Best for: Large scale (>10g) where chromatography is too expensive.[2][3]
The Logic: Indole is highly soluble in toluene and cold ethanol. The target ketone is less soluble due to pi-stacking and higher molecular weight.[1]
Solvent System: Ethanol/Water or Toluene/Hexane .[1][2][3]
Protocol (Ethanol/Water):
-
Dissolve crude solid in minimal boiling Ethanol (95%) .
-
Once dissolved, remove from heat.
-
Add warm water dropwise until the solution just becomes turbid (cloudy).
-
Add a single drop of ethanol to clear it.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the crystals.
-
Wash: Wash crystals with cold 1:1 EtOH:Water .
Part 3: Decision Logic & Visualization
Use the following decision tree to select the correct method for your specific situation.
Figure 1: Decision matrix for purification based on impurity load and reaction scale.
Part 4: Troubleshooting & FAQs
Q: Can I wash the crude with dilute HCl to remove the indole?
A: NO. While indole has a nitrogen atom, it is not basic (
Q: My product is streaking on the column. What is wrong? A: Indole derivatives often streak on silica due to H-bonding with silanol groups.[1]
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase.[1][2][3] This neutralizes the acidic sites on the silica.[4]
Q: I tried sublimation, but the product is subliming too. A: Your vacuum might be too good or your heat too high.[2]
-
Fix: Lower the oil bath temperature to 35–40°C. Indole is extremely volatile; it will move eventually. Patience is key. Alternatively, use a "cold trap" distillation setup if you lack a sublimator.[2]
Q: The recrystallization yielded an oil, not crystals. A: This is "oiling out," common with aromatics.[2]
-
Fix: Re-dissolve in the hot solvent. Scratch the glass side of the flask with a glass rod to induce nucleation. Alternatively, add a "seed crystal" of pure product if available. Ensure you didn't add too much water (anti-solvent) too quickly.[2][3]
References
-
BenchChem. (2025).[1][2][3][4][8] Purification of Indole Derivatives by Column Chromatography.[1][4] Retrieved from [2][3]
-
Organic Syntheses. (1942).[1][2][3] 2-Phenylindole (Purification via Ethanol Recrystallization).[1][2][3] Org.[1][2][3][4][5][7][9][10] Synth. 22, 98. Retrieved from [2][3]
-
National Institutes of Health (NIH). (2025).[1][2][3] Sublimation as a Purification Technique for Indoles.[1] Retrieved from [2][3]
-
Molecules Journal. (2025). Highly Efficient Purification of Indole via Solute Crystallization.[11][12] Retrieved from [2][3]
-
Chemistry LibreTexts. (2022).[1][2][3] Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [2][3]
Sources
- 1. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-phenylethanone [chemister.ru]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-(1H-indol-3-yl)-1-phenylethanone Under Acidic Conditions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(1H-indol-3-yl)-1-phenylethanone and encountering stability issues in acidic environments. The inherent reactivity of the indole nucleus presents specific challenges that can lead to sample degradation, low reaction yields, and complex purification profiles. This document provides in-depth troubleshooting advice, preventative protocols, and the mechanistic basis for the observed instability.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of 2-(1H-indol-3-yl)-1-phenylethanone degrading rapidly when I introduce an acid?
A: The instability of 2-(1H-indol-3-yl)-1-phenylethanone in acidic media is primarily due to the high reactivity of the indole ring system. The C3 position of the indole is exceptionally electron-rich and prone to protonation, even by moderate acids.[1][2] This protonation event forms a highly reactive intermediate known as an indoleninium ion. The pKa of this protonated form is approximately -3.6, meaning that strong acidic conditions will cause a significant portion of the compound to exist in this activated state.[1] This indoleninium ion is a potent electrophile and the principal starting point for subsequent degradation pathways, most commonly dimerization or polymerization.[3][4]
Q2: I'm observing a significant color change (e.g., to yellow, brown, or purple) and the formation of a sticky precipitate in my acidic reaction mixture. What is happening?
A: This is a classic sign of indole polymerization, often described as "resinification." When the indoleninium ion forms, it can be attacked by a neutral, electron-rich indole molecule from another molecule of your compound. This reaction creates a dimer, which can then be protonated and react further, leading to oligomers and polymers. These larger, highly conjugated systems are often intensely colored and have poor solubility, resulting in the "tar" or "resin" you are observing.[4] Exposure to air and light can also contribute to auto-oxidation, further complicating the mixture.[4]
Q3: What are the likely structures of the degradation products?
A: The primary degradation products are dimers and oligomers. Given that the C3 position is substituted, the most likely point of attack from a neutral indole molecule is the C2 position of the protonated indoleninium ion. This would lead to the formation of a C2-C3' linked dimer. Other possibilities include attack at the N1 position or even on the benzene portion of the indole ring under forcing conditions. The resulting mixture is typically complex and challenging to fully characterize.
Q4: Are there alternative "acidic" conditions that are safer for my compound?
A: Yes. If a Brønsted acid is causing degradation, consider switching to a Lewis acid catalyst (e.g., BF3·Et2O, SnCl4, Cu(OTf)2).[5] Lewis acids activate substrates by coordinating to Lewis basic sites, such as the carbonyl oxygen on your molecule, and can often promote the desired reaction under milder conditions without extensively protonating and activating the indole ring for polymerization. The choice of Lewis acid and solvent is critical and must be optimized for your specific application.
Troubleshooting Guide: Common Experimental Issues
| Problem / Symptom | Probable Cause(s) | Recommended Solutions & Protocols |
| Low Yield / Poor Recovery after acidic workup or reaction. | Acid-Catalyzed Degradation: The compound is polymerizing during the reaction or extraction phase. | Minimize Acid Exposure: 1. Use the mildest acid possible for the transformation (e.g., acetic acid instead of HCl). 2. Lower the reaction temperature significantly; perform reactions at 0 °C or below if kinetics allow. 3. Use only the required catalytic amount of acid; avoid using it as a solvent. 4. Drastically shorten the reaction time. Monitor by TLC/LCMS and quench immediately upon consumption of the starting material. 5. During workup, neutralize the acid as quickly as possible with a cold, dilute base (e.g., NaHCO3 solution). |
| Formation of Insoluble "Tar" or resinous material. | Extensive Polymerization: This indicates the reaction conditions are far too harsh for the indole substrate. | Prevention is Key: 1. Immediately halt the experiment and reconsider the reaction conditions based on the recommendations above. 2. If the desired product is salvageable, attempt to triturate the crude mixture with a non-polar solvent (e.g., hexanes, ether) to dissolve the product away from the insoluble polymer. 3. Work under a strictly inert atmosphere (N₂ or Argon) to prevent concurrent oxidation which can exacerbate the issue.[4] |
| Complex TLC/LCMS Profile with multiple new, inseparable spots. | Multiple Degradation Pathways: A combination of dimerization, oligomerization, and potential side-reactions is occurring. | Systematic Optimization: 1. Catalyst Screening: Test a panel of both Brønsted and Lewis acids to identify a catalyst that selectively promotes the desired reaction over degradation.[5] 2. Solvent Screening: The solvent can influence the stability of the indoleninium ion. Test less polar or non-protic solvents. 3. Protecting Groups: If feasible for your synthesis, consider protecting the indole nitrogen (e.g., with Boc, Ts, or SEM groups). N-protection can modulate the electron density of the indole ring and may reduce its propensity to polymerize, though it is not always effective. |
Visualizing the Degradation Mechanism
The instability of 2-(1H-indol-3-yl)-1-phenylethanone in acid begins with a critical protonation step.
Caption: Initial protonation at the electron-rich C3 position.
This electrophilic indoleninium ion is the key intermediate that drives degradation. It is readily attacked by a neutral molecule of the starting material, initiating a polymerization cascade.
Caption: The dimerization cascade leading to polymer formation.
Experimental Protocol: Recommended Handling Procedure in Acidic Media
This protocol is designed to minimize degradation when acidic conditions are unavoidable.
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.
-
Temperature Control: Cool the solution of 2-(1H-indol-3-yl)-1-phenylethanone in your chosen anhydrous solvent to the lowest feasible temperature for your reaction (e.g., 0 °C or -20 °C) using an appropriate cooling bath before adding the acid.
-
Acid Addition: Add the acid (preferably a milder one like acetic acid or a Lewis acid) dropwise as a solution in the same anhydrous solvent. Never add the concentrated acid directly to the main solution. Use the minimum effective concentration.
-
Reaction Monitoring: Monitor the reaction progress closely using a rapid technique like TLC or UPLC. The goal is to identify the point of completion before significant degradation byproducts appear.
-
Prompt Quenching: As soon as the reaction is complete, pour the cold reaction mixture into a separate, vigorously stirred flask containing a cold aqueous basic solution (e.g., saturated sodium bicarbonate) and an appropriate extraction solvent (e.g., ethyl acetate). This will neutralize the acid and immediately halt the degradation process.
-
Workup: Proceed with the extraction and purification as rapidly as possible, avoiding prolonged exposure to light and air.
By understanding the underlying chemical principles and adhering to these careful handling procedures, researchers can significantly improve the stability and experimental outcomes when working with 2-(1H-indol-3-yl)-1-phenylethanone under acidic conditions.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
-
Wikipedia. (2024). Indole. In Wikipedia. Available at: [Link]
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. Available at: [Link]
-
Li, J., et al. (2006). Carboxylic Acid Catalyzed Three-Component Aza-Friedel−Crafts Reactions in Water for the Synthesis of 3-Substituted Indoles. Organic Letters, 8(21), 4787–4790. Available at: [Link]
-
ResearchGate. (n.d.). Acid catalysed dimerization of indole‐3‐carbinols. ResearchGate. Available at: [Link]
-
Hiremath, S. P., et al. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Journal of Heterocyclic Chemistry, 48(2), 389-393. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. Available at: [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
Technical Support Center: Resolving Regioisomer Formation in Indole Acylation
Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the ambident reactivity of the indole core. Indole presents a classic regioselectivity challenge: the electron-rich pyrrole ring makes the C3 carbon highly susceptible to electrophilic attack, while the N1 nitrogen can also act as a competing nucleophile depending on the reaction environment[1][2].
This guide is engineered to help you understand the causality behind regioisomer formation and provides self-validating protocols to strictly control N1 vs. C3 acylation.
Mechanistic Divergence: N1 vs. C3 Acylation
To troubleshoot regioselectivity, we must first understand the fundamental thermodynamics and kinetics of the indole system.
-
C3-Acylation is thermodynamically favored. Electrophilic attack at C3 forms a resonance-stabilized sigma complex (arenium ion) that allows the positive charge to delocalize onto the nitrogen atom without disrupting the aromatic sextet of the benzene ring[1][2].
-
N1-Acylation is kinetically accessible but thermodynamically less stable, as forcing the nitrogen lone pair to conjugate with the acyl group disrupts the aromaticity of the pyrrole ring[1]. However, under strong basic conditions, the formation of the highly nucleophilic indolide anion forces the reaction down the N-acylation pathway[3].
Mechanistic divergence of indole acylation: N1 vs C3 pathways.
Frequently Asked Questions (Troubleshooting)
Q1: My Friedel-Crafts acylation of an unprotected indole is yielding a black, tarry mixture with very little 3-acylindole. What is going wrong?
Causality: You are likely using a harsh Lewis acid like Aluminum Chloride (
Q2: I need to synthesize an N-acylindole, but I keep getting C3-acylated byproducts. How do I lock the regioselectivity to the nitrogen?
Causality: C3-acylation is the natural thermodynamic sink for indoles. If your base is not strong enough to fully deprotonate the N-H bond, or if your solvent allows for equilibration, the neutral indole will react at C3.
Solution: You must pre-form the indolide anion. Use Sodium Hydride (
Q3: My substrate has base-sensitive functional groups. I cannot use NaH for N-acylation. Are there alternatives?
Solution: Yes. Potassium carbonate (
Quantitative Data & Catalyst Selection
Table 1: Impact of Lewis Acid Selection on C3-Acylation of Unprotected Indoles
| Catalyst | Acylating Agent | Solvent | Primary Side Effect | Yield of 3-Acylindole | Reference |
|---|
|
Table 2: Base & Solvent Matrix for N-Acylation
| Base System | Solvent | Relative Strength | Regioselectivity (N:C3) | Best For |
|---|
|
Troubleshooting Workflow
Decision matrix for controlling indole acylation regioselectivity.
Self-Validating Experimental Protocols
Protocol A: Regioselective C3-Acylation (ZrCl₄ Mediated)
This protocol utilizes
Reagents: Indole (1.0 eq), Acyl Chloride (1.2 eq),
-
Preparation: Flame-dry a round-bottom flask under Argon. Add
and anhydrous . -
Activation: Cool the suspension to 0 °C. Dropwise, add the acyl chloride. Stir for 15 minutes.
-
Validation Checkpoint 1: The suspension should become a homogeneous or slightly hazy solution, indicating the successful formation of the active acylium-metal complex.
-
-
Addition: Dissolve the indole in a minimal amount of
and add it dropwise to the activated complex at 0 °C. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 2: TLC (Hexanes/EtOAc) should show the disappearance of the highly non-polar indole spot and the appearance of a highly UV-active, lower
spot (the 3-acylindole). No baseline streaking (polymers) should be visible.
-
-
Quench & Workup: Pour the mixture into ice-cold saturated aqueous
. Extract with , dry over , and concentrate.
Protocol B: Chemoselective N1-Acylation (NaH / DMF)
This protocol forces N-acylation by quantitatively generating the indolide anion prior to electrophile introduction[3].
Reagents: Indole (1.0 eq), Acyl Chloride (1.2 eq),
-
Preparation: In a flame-dried flask under Argon, suspend
in anhydrous DMF and cool to 0 °C. -
Deprotonation: Dissolve the indole in DMF and add it dropwise to the
suspension.-
Validation Checkpoint 1: You must observe immediate and vigorous bubbling (evolution of
gas). The cessation of bubbling (usually after 30 mins) validates that the indolide anion has been quantitatively formed. The solution will typically turn slightly yellow/brown.
-
-
Acylation: Slowly add the acyl chloride dropwise at 0 °C.
-
Validation Checkpoint 2: The reaction is highly exothermic. A sudden spike in internal temperature validates the nucleophilic attack of the indolide on the acyl chloride.
-
-
Reaction: Stir for 1 hour at room temperature.
-
Quench & Workup: Carefully quench with saturated aqueous
to neutralize any unreacted . Extract with Ethyl Acetate. Wash the organic layer extensively with water (5x) to remove DMF, dry over , and concentrate.
References
- Benchchem. "1H-Indole, 1-(chloroacetyl)- | 61995-53-7". Benchchem.
- Benchchem. "3-Naphthoylindole | 109555-87-5". Benchchem.
- Benchchem. "An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride". Benchchem.
- National Institutes of Health. "Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides". NIH.
- Guchhait, S. K. et al. "ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole". The Journal of Organic Chemistry.
- Benchchem.
- Ottoni, O. et al. "Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively". Organic Letters.
- MDPI. "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles". Molecules.
Sources
- 1. 3-Naphthoylindole | 109555-87-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Indole, 1-(chloroacetyl)- | 61995-53-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles [mdpi.com]
Validation & Comparative
1H and 13C NMR spectral data for 2-(1H-indol-3-yl)-1-phenylethanone
[1]
Executive Summary & Application Context
2-(1H-indol-3-yl)-1-phenylethanone is a pivotal intermediate in the synthesis of biologically active indole alkaloids and pharmaceuticals.[1] The primary challenge in its synthesis (typically via the reaction of indole with phenacyl bromide) is controlling regioselectivity between C3-alkylation (the target) and N1-alkylation (the byproduct).[1]
This guide serves as a definitive reference for distinguishing these two isomers using 1H and 13C NMR spectroscopy . The data presented here allows for rapid purity assessment and structural validation without the need for complex 2D experiments in routine checks.[1]
Chemical Profile & Structural Logic
| Feature | Target Compound (C3-Isomer) | Alternative Isomer (N1-Byproduct) |
| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone | 2-(1H-indol-1-yl)-1-phenylethanone |
| Common Name | 3-Phenacylindole | N-Phenacylindole |
| Formula | C₁₆H₁₃NO | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol | 235.28 g/mol |
| Key Structural Difference | Methylene (-CH₂-) attached to C3 of Indole | Methylene (-CH₂-) attached to N1 of Indole |
| Electronic Environment | C3 is electron-rich; NH is free.[1] | N1 is substituted; no NH proton.[1] |
Comparative NMR Spectral Data
The most reliable method to distinguish the target from the byproduct is the chemical shift of the methylene protons (
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Target: 3-Phenacylindole ( | Alternative: N-Phenacylindole ( | Diagnostic Note |
| Methylene (-CH₂-) | 4.25 – 4.45 (s, 2H) | 5.35 – 5.55 (s, 2H) | CRITICAL DISTINCTION. The N-bound CH₂ is significantly deshielded (~1.1 ppm downfield) compared to the C3-bound CH₂.[1] |
| Indole N-H | 8.10 – 8.50 (br s, 1H) | Absent | The presence of a broad singlet confirms C3-substitution (N-H remains intact).[1] |
| Indole C2-H | 7.05 – 7.20 (d/m, 1H) | 7.10 – 7.30 (d/m, 1H) | Often obscured by aromatic multiplets; less diagnostic than CH₂. |
| Aromatic (Benzoyl) | 7.95 – 8.05 (d, 2H, ortho) | 7.95 – 8.05 (d, 2H, ortho) | Both isomers show the characteristic downfield doublet of the benzoyl group. |
| Aromatic (Other) | 7.10 – 7.60 (m, ~7H) | 7.10 – 7.60 (m, ~7H) | Complex multiplet region; integration should sum to expected count. |
Note on Solvent Effects: In DMSO-d₆ , the Indole N-H signal for the target compound will typically appear as a sharp singlet further downfield (
10.8 – 11.2 ppm ), providing an even clearer confirmation of the C3-isomer.
Table 2: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
| Carbon Assignment | Target: 3-Phenacylindole ( | Alternative: N-Phenacylindole ( | Diagnostic Note |
| Carbonyl (C=O) | 196.0 – 198.0 | 192.0 – 194.0 | Ketone carbon.[1] |
| Methylene (-CH₂-) | 31.0 – 35.0 | 50.0 – 55.0 | CRITICAL DISTINCTION. N-CH₂ carbon is significantly deshielded (~20 ppm difference).[1] |
| Indole C3 | 108.0 – 112.0 | 102.0 – 105.0 | C3 is quaternary in the target; methine (CH) in the byproduct.[1] |
| Indole C2 | 122.0 – 124.0 | 128.0 – 130.0 | - |
Experimental Protocols
To ensure reproducible data and accurate identification, follow this standardized protocol.
Protocol A: Sample Preparation for Regioselectivity Check
-
Isolation: After the reaction (e.g., Indole + Phenacyl Bromide), evaporate the solvent to dryness.
-
Solvent Choice:
-
Concentration: Dissolve 5–10 mg of the crude or purified solid in 0.6 mL of deuterated solvent.
-
Filtration: If the solution is cloudy (common with inorganic salts like KBr/NaBr byproducts), filter through a small plug of glass wool into the NMR tube.[1]
Protocol B: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of the ratio between isomers).
-
Spectral Width: -2 to 14 ppm (to capture broad N-H peaks).
Visualizations & Logic Pathways
Figure 1: Synthesis & Regioselectivity Pathway
This diagram illustrates the divergent pathways leading to the Target (C3) vs. the Alternative (N1).
Caption: Synthesis of 3-phenacylindole showing the critical divergence between C3-alkylation (Target) and N1-alkylation (Byproduct).
Figure 2: NMR Assignment Logic Flowchart
Use this decision tree to interpret your spectrum.
Caption: Step-by-step logic for distinguishing the target compound from its N-alkylated isomer using 1H NMR.
References
-
PubChem Compound Summary. "1-(1H-indol-3-yl)-2-phenylethanone (Isomer Reference)." National Center for Biotechnology Information.[1] Accessed March 2, 2026.[1] [Link]
-
SpectraBase. "Ethanone, 1-(2-phenyl-1H-indol-3-yl)- (Isomer Comparison)." John Wiley & Sons, Inc.[1][4] Accessed March 2, 2026.[1] [Link]
-
Semantic Scholar. "Synthesis and Reactions of N-phenacylindole." Semantic Scholar API.[1] Accessed March 2, 2026.[1] [Link][3]
-
Chemistry of Heterocyclic Compounds. "Synthesis and Reactions of Propynones (Reference to 3-phenacylindole)." Springer.[1][4] Accessed March 2, 2026.[1] [Link]
Publish Comparison Guide: FTIR Characterization of 2-(1H-indol-3-yl)-1-phenylethanone vs. Synthetic Alternatives
Executive Summary
For researchers and drug development professionals synthesizing complex linearly fused benzodipyrroles or biologically active indole derivatives, 2-(1H-indol-3-yl)-1-phenylethanone serves as a critical intermediate[1][2]. Rapid, non-destructive structural verification of this compound is essential to prevent downstream synthetic failures.
This guide provides an authoritative comparative analysis of the Fourier Transform Infrared (FTIR) characteristic peaks of 2-(1H-indol-3-yl)-1-phenylethanone against its common synthetic alternatives: 3-Acetylindole and Indole-3-acetic acid (IAA) . By understanding the vibrational mechanics and employing a self-validating analytical protocol, scientists can unequivocally differentiate these structurally similar compounds.
Vibrational Mechanics & Causality of Characteristic Peaks
As an application scientist, it is not enough to memorize peak values; one must understand the electronic environments driving these molecular vibrations. The FTIR spectrum of 2-(1H-indol-3-yl)-1-phenylethanone is defined by two primary functional domains:
-
The Indole Core (N-H and C=C stretches): The secondary amine of the indole ring produces a distinct, sharp N-H stretching vibration typically observed between 3300–3400 cm⁻¹ [3]. Aromatic C=C ring stretches will manifest as a series of sharp bands around 1620, 1580, and 1450 cm⁻¹ .
-
The Phenylethanone Moiety (C=O and C-H stretches): The carbonyl group in this molecule is an alkyl aryl ketone. Crucially, the presence of the methylene spacer (-CH₂-) isolates the carbonyl from the electron-rich indole ring, breaking the conjugation. Because it behaves electronically like acetophenone, the C=O stretch is observed at ~1680–1690 cm⁻¹ [1]. Additionally, the sp³ C-H stretching from the methylene bridge appears around 2900–2950 cm⁻¹ .
The Mechanistic Contrast
Why is this important? If you compare this to 3-Acetylindole , where the carbonyl is directly attached to the C3 position of the indole ring, the nitrogen's lone pair delocalizes into the carbonyl (a vinylogous amide-like resonance). This massive conjugation drastically weakens the C=O double bond character, shifting the C=O stretch down to 1628–1640 cm⁻¹ [4]. Conversely, Indole-3-acetic acid possesses a carboxylic acid group, pushing the C=O stretch up to ~1700 cm⁻¹ and introducing a massive, broad O-H stretch[5][6].
Comparative FTIR Analysis
The following table summarizes the quantitative spectral data used to differentiate 2-(1H-indol-3-yl)-1-phenylethanone from its structural analogs.
| Functional Group / Vibration | 2-(1H-indol-3-yl)-1-phenylethanone | 3-Acetylindole (Conjugated Ketone) | Indole-3-acetic acid (Carboxylic Acid) |
| N-H Stretch (Indole) | ~3300 - 3400 cm⁻¹ (Sharp) | ~3150 - 3300 cm⁻¹ (Broadened) | ~3389 cm⁻¹ (Sharp) |
| O-H Stretch | Absent | Absent | ~2500 - 3200 cm⁻¹ (Very Broad) |
| C=O Stretch | ~1680 - 1690 cm⁻¹ | ~1628 - 1640 cm⁻¹ | ~1700 - 1705 cm⁻¹ |
| sp³ C-H Stretch (-CH₂-) | ~2900 - 2950 cm⁻¹ | Absent (Methyl C-H at ~2980 cm⁻¹) | ~2910 - 2930 cm⁻¹ |
| Aromatic C=C Stretch | ~1620, 1580, 1450 cm⁻¹ | ~1504 - 1521 cm⁻¹ | ~1620, 1406 cm⁻¹ |
Self-Validating Experimental Protocol for Solid-State FTIR (ATR)
To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol operates as a closed-loop, self-validating system . Do not proceed to sample measurement if the system fails the calibration gates.
Step 1: Interferometer Calibration (System Validation)
-
Ensure the ATR crystal (Diamond or ZnSe) is clean.
-
Run a standard 1.5 mil Polystyrene calibration film.
-
Validation Gate: Verify that the characteristic polystyrene peak at 1601 cm⁻¹ is recorded within ±1 cm⁻¹. If the peak drifts, realign the interferometer laser before proceeding.
Step 2: Background Collection & Baseline Verification
-
Clean the ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to flash off completely.
-
Collect an ambient air background spectrum (128 scans, 4 cm⁻¹ resolution).
-
Validation Gate: Inspect the background for anomalous water vapor or CO₂ spikes. The resulting baseline must be flat (100% Transmittance ± 0.5%) before sample introduction.
Step 3: Sample Measurement
-
Deposit 2–5 mg of the solid 2-(1H-indol-3-yl)-1-phenylethanone powder directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample.
-
Acquire the sample spectrum using 128 scans at 4 cm⁻¹ resolution.
Step 4: Data Processing & Quality Assurance
-
Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.
-
Validation Gate: Calculate the Signal-to-Noise (S/N) ratio at the baseline region (e.g., 2000–2200 cm⁻¹). The S/N ratio must exceed 100:1 . If it fails, clean the crystal, increase the anvil pressure slightly, and re-run the sample.
Spectral Differentiation Workflow
The logic tree below illustrates the diagnostic workflow for identifying an unknown indole derivative based on its characteristic FTIR peaks.
FTIR Diagnostic Logic Tree for Indole Derivatives
References
-
Vlasselaer, M., & Dehaen, W. (2016). "Synthesis of Linearly Fused Benzodipyrrole Based Organic Materials." Molecules, 21(6), 785. URL:[Link]
-
Shetti, V. N., et al. (2017). "IR spectra of indole-3-acetic acid in KBr." ResearchGate. URL:[Link]
-
Wakode, S., et al. (2017). "Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents." The Pharma Innovation Journal. URL:[Link]
-
Der Pharma Chemica. (2011). "Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives." URL:[Link]
-
MDPI. (2024). "Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact." Nutrients. URL:[Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 2-(1H-indol-3-yl)-1-phenylethanone
Executive Summary & Technical Mandate
In the high-stakes arena of structural elucidation—whether for novel psychoactive substance (NPS) identification or pharmaceutical impurity profiling—distinguishing positional isomers is the litmus test of an analytical method's integrity.
This guide provides a definitive technical analysis of 2-(1H-indol-3-yl)-1-phenylethanone (C₁₆H₁₃NO, MW 235.28), a structural hybrid of the indole and acetophenone pharmacophores. We objectively compare its mass spectrometry (MS) fragmentation behavior against its most confounding isomer, 1-(1H-indol-3-yl)-2-phenylethanone , and evaluate the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for detection.
The Core Challenge: Both compounds share an identical molecular weight (235.28 Da) and elemental composition. Standard low-resolution MS cannot distinguish them by parent ion alone. Successful identification requires a mechanistic understanding of alpha-cleavage dynamics relative to the carbonyl position.
Structural Logic & Fragmentation Mechanics[1]
To interpret the mass spectrum accurately, one must map the fragmentation to the specific bond connectivity. The target compound features a methylene bridge (
Mechanistic Pathway Analysis (Target Compound)
Compound: 2-(1H-indol-3-yl)-1-phenylethanone
Connectivity: Indole-3-yl
Upon ionization (EI or CID in ESI), the radical cation or protonated molecule undergoes
-
Pathway A (Formation of Benzoyl Cation): Cleavage of the bond between the carbonyl carbon and the methylene group. This generates a stable benzoyl cation (
105) and a neutral indolyl-methyl radical. -
Pathway B (Formation of Indolyl-methyl Cation): Charge retention on the indole side yields the indolyl-methyl cation (
130) , a signature fragment for tryptamine-like derivatives.
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for definitive structural assignment.
Caption: Comparative fragmentation pathways showing diagnostic ions for the target compound (Green) versus its positional isomer (Red).
Comparative Performance Analysis
This section provides a direct comparison of the target compound against its primary isomeric alternative. The "Performance" here is defined as the diagnostic capability of the mass spectrum to confirm identity.
Diagnostic Ion Table: Target vs. Isomer
| Feature | Target: 2-(1H-indol-3-yl)-1-phenylethanone | Alternative: 1-(1H-indol-3-yl)-2-phenylethanone |
| Structure | Indole - | Indole - |
| Key Mechanism | ||
| Diagnostic Ion 1 | ||
| Diagnostic Ion 2 | ||
| Base Peak (EI) | Typically | Typically |
| Differentiation | Presence of | Presence of |
Technique Comparison: EI vs. ESI-MS/MS
For researchers choosing an analytical platform, the choice between Electron Ionization (GC-MS) and Electrospray Ionization (LC-MS/MS) impacts sensitivity and spectral richness.
| Parameter | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+, CID) |
| Molecular Ion | ||
| Fragmentation | Spontaneous, rich "fingerprint" spectrum. | Requires Collision Induced Dissociation (CID). |
| Sensitivity | Moderate (ng range). | High (pg range), ideal for biological matrices. |
| Utility | Best for library matching (NIST/Wiley) and isomer confirmation. | Best for quantification in plasma/urine and high-throughput screening. |
| Recommendation | Gold Standard for structural confirmation. | Preferred for pharmacokinetic (PK) studies. |
Experimental Protocol: Self-Validating Identification Workflow
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this protocol. It includes a "self-validation" step using the diagnostic ion ratio.
LC-ESI-MS/MS Method
Objective: Confirm identity in a complex matrix (e.g., plasma extract).
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol (Stock A).
-
Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
-
Instrumentation:
-
System: Triple Quadrupole (QqQ) or Q-TOF.
-
Source: ESI Positive Mode.[1]
-
Flow Rate: 0.3 mL/min.
-
-
Acquisition Parameters:
-
Precursor Ion: Select
236.1 . -
Collision Energy (CE): Ramp 15–35 eV.
-
-
Data Analysis (The Validation Step):
-
Step 1: Extract ion chromatogram (XIC) for
236.1. -
Step 2: Inspect MS/MS spectrum at the peak apex.
-
Step 3 (Validation):
-
PASS: Observation of dominant peaks at
130 and 105 . -
FAIL (Isomer Alert): Observation of dominant peaks at
144 and 91 .
-
-
Workflow Diagram
Caption: Decision tree for distinguishing the target compound from its isomer using MS/MS data.
References
-
NIST Mass Spectrometry Data Center. (2023). Ethanone, 1-(1H-indol-3-yl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
Holčapek, M., et al. (2010). Fragmentation behavior of indole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
- Smith, R. M. (2014). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for alpha-cleavage mechanisms).
-
BenchChem. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and Derivatives. Application Note. Link
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Link
Sources
Advanced HPLC Method Development & Validation Guide: 3-Phenacylindole
Executive Summary
This guide details the high-performance liquid chromatography (HPLC) analysis of 3-phenacylindole (also known as 3-(2-oxo-2-phenylethyl)indole or 2-(1H-indol-3-yl)-1-phenylethanone). As a synthetic intermediate often used in the preparation of bioactive indole derivatives, its analysis requires rigorous separation from starting materials (indole, phenacyl bromide) and potential byproducts.
Unlike generic templates, this guide compares standard C18 stationary phases against Phenyl-Hexyl phases , demonstrating why the latter offers superior selectivity for this aromatic-rich compound. It provides a self-validating framework compliant with ICH Q2(R1) guidelines.
Part 1: Method Development & Comparison
The Challenge: Hydrophobicity and Aromatic Selectivity
3-Phenacylindole possesses two distinct aromatic systems: the indole core and the phenacyl phenyl ring, linked by a carbonyl-methylene bridge.
-
Hydrophobicity: The molecule is significantly more hydrophobic than indole (LogP ~3.2 vs. ~2.1), leading to longer retention times on standard reversed-phase columns.
-
Selectivity: Standard C18 columns rely primarily on hydrophobic interactions. However, "pi-pi" interactions offered by phenyl-based columns can provide orthogonal selectivity, improving resolution from structurally similar impurities.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following table contrasts the performance characteristics of the standard approach versus the optimized aromatic-selective approach.
| Feature | Standard Method (C18) | Optimized Method (Phenyl-Hexyl) |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Interaction Mechanism | Hydrophobic (Van der Waals) | Hydrophobic + |
| Selectivity | Good for general retention. | Superior for aromatic ketones and indoles. |
| Peak Shape | Often exhibits tailing for basic indoles without silanol shielding. | Sharper peaks due to specific aromatic interaction. |
| Resolution (Rs) | Baseline separation achievable but requires longer gradients. | Higher Rs achieved in shorter run times. |
| Recommended Use | Routine QC of finished product. | Complex mixture separation (e.g., reaction monitoring). |
Mobile Phase Optimization
-
Solvent A (Aqueous): Water + 0.1% Formic Acid. The acid suppresses the ionization of residual silanols on the column, reducing peak tailing.
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity (allowing higher flow rates) and provides sharper peaks for aromatic compounds due to its dipole moment alignment.
Part 2: Optimized Experimental Protocol
This protocol utilizes the Phenyl-Hexyl chemistry for maximum robustness.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Temperature: 30°C (Controlled to minimize retention shifts).
-
Detection: UV-Vis / DAD.
-
280 nm: Specific for the indole core (highest sensitivity).
-
254 nm: Secondary channel for phenacyl group confirmation.
-
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Hold |
| 2.0 | 30% | Isocratic elution of polar impurities |
| 12.0 | 90% | Linear Gradient (Elution of 3-phenacylindole) |
| 15.0 | 90% | Wash |
| 15.1 | 30% | Re-equilibration |
| 20.0 | 30% | End of Run |
Expected Retention Profile
-
Indole (Starting Material): ~4.5 - 5.5 min (Elutes early due to lower LogP).
-
3-Phenacylindole (Analyte): ~9.0 - 10.5 min (Retained longer due to phenacyl group).
-
Phenacyl Bromide: ~7.0 - 8.0 min (Distinct UV spectrum, elutes between indole and product).
Part 3: Validation Framework (ICH Q2)
This section defines the "Self-Validating" criteria. If your data meets these metrics, the method is considered valid.
Workflow Visualization
The following diagram illustrates the logical flow for validating the method, ensuring no step is skipped.
Caption: Step-by-step validation logic flow ensuring ICH Q2(R1) compliance.
Detailed Validation Protocols
1. Specificity (Selectivity)
Objective: Prove the method distinguishes 3-phenacylindole from indole and degradation products.
-
Protocol: Inject a mixture of Analyte (0.1 mg/mL) + Indole (0.01 mg/mL) + Phenacyl Bromide (0.01 mg/mL).
-
Acceptance Criteria:
-
Resolution (
) between all peaks . -
Peak Purity (via DAD)
for the main peak.
-
2. Linearity
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50–150 µg/mL).
-
Acceptance Criteria:
-
Correlation Coefficient (
) .[4] -
Y-intercept bias
of the 100% response.
-
3. Accuracy (Recovery)
Objective: Verify the method measures the true value.
-
Protocol: Spike placebo (or solvent) with known amounts of 3-phenacylindole at 80%, 100%, and 120% levels (triplicate injections).
-
Acceptance Criteria:
-
Mean Recovery:
. -
%RSD of recovery
.
-
4. Precision (Repeatability)
Objective: Ensure consistent results under the same conditions.
-
Protocol: 6 consecutive injections of the standard solution (100% level).
-
Acceptance Criteria:
-
Retention Time %RSD
. -
Peak Area %RSD
.
-
Part 4: Method Development Decision Tree
Use this logic to troubleshoot or adapt the method for different indole derivatives.
Caption: Decision tree for optimizing separation of indole derivatives.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Link
-
Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Columns for Aromatic Compounds. Agilent Technical Notes. Link
-
BenchChem. (2025).[1][3] Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.Link
Sources
Comparative Bioactivity Profile: 2-(1H-indol-3-yl)-1-phenylethanone vs. Bis-Indole Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the indole ring is a universally recognized "privileged scaffold." However, the structural complexity and oligomeric state of indole derivatives profoundly dictate their pharmacological efficacy. This guide provides an objective, data-driven comparison between a monomeric indole ketone—2-(1H-indol-3-yl)-1-phenylethanone —and dimeric bis-indole architectures (such as bis(indolyl)methanes).
Through rigorous experimental data, mechanistic analysis, and standardized protocols, we demonstrate why bis-indoles consistently exhibit superior bioactivity profiles (anticancer, antimicrobial, and antiparasitic) compared to their monomeric precursors[1].
Mechanistic Rationale: Monomer vs. Dimer
The causality behind the differential bioactivity of these two classes lies in their spatial geometry and target-binding thermodynamics.
-
2-(1H-indol-3-yl)-1-phenylethanone (Monomer): This compound features a single indole moiety linked to a phenylethanone group. While it possesses hydrogen-bonding capabilities (via the indole NH) and pi-stacking potential, its relatively low molecular weight and limited steric bulk often result in transient or weak interactions with complex macromolecular targets like tubulin or DNA topoisomerases. Consequently, it is most frequently utilized as a synthetic intermediate to generate more potent chalcone or oxime hybrids[2][3].
-
Bis-Indoles (Dimer): Bis-indoles consist of two monomeric indole units connected by a variable spacer (e.g., a methane bridge in BIMs). This dimeric structure creates a "molecular tweezer" effect. The dual indole rings provide multiple hydrogen donor/acceptor sites and enhanced lipophilicity, allowing for stable intercalation into DNA grooves or highly specific binding to the hydrophobic pockets of Topoisomerase I and mitochondrial F0F1-ATP synthase[4][5].
Caption: Mechanistic divergence between monomeric indoles and bis-indoles leading to apoptosis.
Quantitative Bioactivity Comparison
The following table synthesizes in vitro cytotoxicity data across established human cancer cell lines. The data highlights the stark contrast in potency, quantified by the half-maximal inhibitory concentration (IC50).
| Compound Class | Representative Structure | Target Cell Line | IC50 Range (μM) | Primary Mechanism |
| Monomeric Indole | 2-(1H-indol-3-yl)-1-phenylethanone | MCF-7 (Breast) | > 50.0 | Weak tubulin interaction / Synthetic Precursor[2][3] |
| Bis-indole | Bis(indolyl)methane (BIM) | MCF-7 (Breast) | 0.44 - 15.0 | Topo I inhibition, Caspase activation |
| Bis-indole | BIM derivatives | LNCaP (Prostate) | 0.64 - 5.0 | Apoptosis induction, ROS generation[6] |
| Bis-indole | BIM derivatives | K562 (Leukemia) | 0.34 - 58.5 | Cell cycle arrest (G2/M phase)[7] |
| Bis-indole | BIM derivatives | HT-29 (Colon) | 2.79 - 20.5 | Topo I inhibition[5][7] |
Data Analysis: Bis-indoles consistently achieve IC50 values in the low micromolar to sub-micromolar range, particularly against hormone-dependent cancers (MCF-7, LNCaP)[8][6]. The monomeric 2-(1H-indol-3-yl)-1-phenylethanone lacks the structural prerequisites to induce significant cytotoxicity on its own, rendering it a poor standalone therapeutic candidate but an excellent building block.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify both the synthesis and the biological readout.
Protocol A: Synthesis & Verification of Bis(indolyl)methanes
Causality: Using a Lewis acid catalyst ensures the electrophilic activation of the aldehyde/ketone, facilitating a double Friedel-Crafts-type alkylation with two equivalents of indole.
-
Reaction Setup: In a round-bottom flask, dissolve 2.0 equivalents of indole and 1.0 equivalent of the target aldehyde/ketone (e.g., benzaldehyde) in ethanol.
-
Catalysis: Add a catalytic amount (10 mol%) of p-toluenesulfonic acid (p-TSA) or a mild Lewis acid.
-
Progression: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the monomeric indole spot validates the progression.
-
Workup: Quench with water, extract with ethyl acetate, and wash with brine. Dry over anhydrous
. -
Validation (Crucial Step): Purify via column chromatography. Confirm the dimeric structure via
NMR. Self-validation marker: The appearance of a distinct singlet integrating to 1H (the bridging methine proton) around 5.5 - 6.0 ppm confirms the bis-indole formation[9].
Protocol B: In Vitro Cytotoxicity & Selectivity Index (MTT Assay)
Causality: Measuring metabolic activity via formazan crystal formation provides a direct, quantifiable readout of cell viability. Including a non-tumorigenic cell line ensures the compound is selectively toxic to cancer cells, not broadly necrotic.
-
Cell Seeding: Seed MCF-7 (cancer) and MCF-10A (normal breast epithelial) cells in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Treatment: Treat cells with varying concentrations (0.1, 1, 10, 50, 100 μM) of the bis-indole and 2-(1H-indol-3-yl)-1-phenylethanone (dissolved in DMSO, final DMSO concentration < 0.5%). Include a vehicle control (0.5% DMSO).
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming purple formazan.
-
Readout: Solubilize crystals with 100 μL DMSO. Read absorbance at 570 nm using a microplate reader[9].
-
Validation: Calculate the IC50 using non-linear regression. Calculate the Selectivity Index (SI) =
. An SI > 3 validates the compound as a selective therapeutic lead[5][8].
Caption: Self-validating experimental workflow from synthesis to biological selectivity profiling.
Conclusion
The transition from a monomeric indole like 2-(1H-indol-3-yl)-1-phenylethanone to a bis-indole architecture represents a massive leap in pharmacological potential. While the monomer serves as an essential synthetic building block, it lacks the multi-point binding capacity required for potent target inhibition. Bis-indoles, leveraging their dimeric "tweezer" geometry, exhibit profound, selective cytotoxicity against various cancer cell lines by disrupting critical cellular machinery such as Topoisomerase I and mitochondrial function. For drug development professionals, prioritizing the bis-indole scaffold over simple monomeric ketones offers a significantly higher probability of generating viable, potent therapeutic leads.
References
-
Representative examples of bioactive bisindole alkaloids. ResearchGate. Available at:[Link]
-
Synthesis and antimicrobial activity of chalcone derivatives of indole nucleus. ResearchGate. Available at:[Link]
-
Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. MDPI. Available at:[Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. PMC. Available at:[Link]
-
Synthesis and antitumor properties of bis-indole derivatives. JOCPR. Available at:[Link]
-
Synthesis of a new bis(indolyl)methane that inhibits growth and induces apoptosis in human prostate cancer cells. PubMed. Available at:[Link]
-
Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. MDPI. Available at:[Link]
-
Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. MDPI. Available at:[Link]
-
Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. PMC. Available at:[Link]
-
Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation. PMC. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a new bis(indolyl)methane that inhibits growth and induces apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Elemental Analysis of 2-(1H-indol-3-yl)-1-phenylethanone
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. For a compound such as 2-(1H-indol-3-yl)-1-phenylethanone, a precursor and building block in various synthetic pathways, elemental analysis serves as a fundamental checkpoint.[1][2] This guide provides an in-depth comparison of analytical standards and methodologies, grounded in practical, field-proven insights to ensure the integrity of your research and development efforts.
The Theoretical Benchmark: Stoichiometric Composition
Before any analysis, we must establish the theoretical elemental composition of 2-(1H-indol-3-yl)-1-phenylethanone. This calculated value is the gold standard against which all experimental results are measured.
The compound has the molecular formula C₁₆H₁₃NO .[3]
-
Molecular Weight: 235.28 g/mol [3]
-
Atomic Weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Based on these values, the theoretical elemental composition is calculated as follows:
| Element | Atomic Mass (u) | Atoms in Molecule | Total Mass (u) | Percentage (%) |
| Carbon (C) | 12.011 | 16 | 192.176 | 81.68% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.57% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.95% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.80% |
In practice, the most common form of elemental analysis for organic compounds determines Carbon, Hydrogen, and Nitrogen (CHN analysis).[2] Oxygen is often determined separately or calculated by difference. For a new compound to be considered pure, the experimentally determined values for C, H, and N should typically be within ±0.4% of the calculated theoretical values.[4][5]
Comparative Analysis of Methodologies
While several techniques can determine elemental composition, they are not all equally suited for the routine analysis of a purified organic compound. Here, we compare the principal methods relevant to a pharmaceutical development setting.
| Feature | Combustion Analysis (CHN/O) | Inductively Coupled Plasma (ICP-OES/MS) |
| Primary Application | Determination of C, H, N, S, and O content in organic compounds. | Trace elemental impurity analysis (metals, etc.).[6] |
| Principle | Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[7] | Sample is aerosolized and introduced into an argon plasma, causing atomic emission or ionization for mass analysis. |
| Relevance for Topic | Primary. Confirms the stoichiometric formula and purity of the bulk active ingredient. | Secondary. Essential for meeting regulatory limits on elemental impurities (e.g., catalysts) as per USP <232>.[6] |
| Typical Precision | High (typically ≤0.2% deviation).[7] | Very High (ppb to ppt levels for ICP-MS). |
| Sample Requirement | 1-3 mg of solid, homogeneous sample. | Requires sample digestion into a liquid matrix. |
For verifying the identity of 2-(1H-indol-3-yl)-1-phenylethanone, Combustion CHN analysis is the gold standard and the focus of this guide .[1] ICP-based methods are complementary, addressing the orthogonal concern of inorganic impurities rather than the composition of the molecule itself.
The Core Technique: Combustion CHN Analysis Workflow
Combustion analysis provides a rapid, precise, and reliable determination of the C, H, and N content. The causality behind the workflow is designed to ensure the complete and unambiguous conversion of the sample into detectable analytical gases.
Workflow Diagram: CHN Combustion Analysis
Caption: Automated workflow for CHN elemental analysis.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating calibration and system suitability checks to ensure trustworthy results. It is based on the principles outlined in standards like ASTM D5291, adapted for a pharmaceutical-grade compound.[8][9][10]
A. Instrumentation & Reagents
-
CHN Elemental Analyzer: Equipped with an autosampler, combustion and reduction furnaces, gas chromatography column, and a thermal conductivity detector (TCD).
-
Gases: Ultra-high purity (UHP) Helium (carrier gas) and Oxygen (combustion gas).
-
Reference Standard: A certified, high-purity, and stable organic compound with known C, H, and N content (e.g., Acetanilide, Sulfanilamide).
-
Consumables: Tin capsules for solid samples, quartz combustion/reduction tubes, appropriate catalysts and reagents (e.g., tungsten (VI) oxide on alumina, reduced copper).
B. Instrument Calibration & System Suitability
-
Rationale: Calibration establishes the relationship between the detector signal and the mass of each element. This is crucial for converting raw data into accurate percentages.
-
Procedure: i. Analyze 5-7 replicates of the chosen certified reference standard (e.g., Acetanilide) at varying weights (e.g., 1-5 mg). ii. Generate a linear calibration curve for each element (C, H, N). The response factor (K-factor) is determined. iii. The linearity of the curve (R² > 0.999) must be verified.
-
System Suitability Check: i. Before running samples, analyze a mid-range weight of the reference standard as an unknown. ii. The results must be within the accepted tolerance of the certified values (e.g., ±0.3%) to confirm the system is performing correctly on the day of analysis.
C. Sample Analysis: 2-(1H-indol-3-yl)-1-phenylethanone
-
Sample Preparation: i. Ensure the sample is dry and homogenous. If necessary, gently grind in an agate mortar and pestle. ii. Weigh approximately 1-2 mg of the sample into a pre-cleaned tin capsule. Record the weight accurately using a microbalance. iii. Fold the capsule to enclose the sample securely, ensuring no powder can escape. Compress into a small, tight ball. iv. Prepare at least three replicate samples.
-
Analytical Run: i. Place the encapsulated samples into the instrument's autosampler. ii. Include a blank (empty tin capsule) and a reference standard check sample within the run sequence. iii. Initiate the automated analysis sequence. The instrument will drop each sample into the combustion furnace at a programmed interval.
-
Data Analysis: i. The instrument software integrates the detector signals corresponding to N₂, CO₂, and H₂O. ii. Using the sample weight and the pre-determined calibration factors, the software calculates the percentage of C, H, and N. iii. Average the results from the three replicates. The relative standard deviation (RSD) should be acceptably low (e.g., <0.5%). iv. Compare the experimental average to the theoretical values.
| Element | Theoretical Value (%) | Acceptance Range (±0.4%) | Experimental Result (Example) | Pass/Fail |
| C | 81.68 | 81.28 - 82.08 | 81.55 | Pass |
| H | 5.57 | 5.17 - 5.97 | 5.61 | Pass |
| N | 5.95 | 5.55 - 6.35 | 5.89 | Pass |
Field Insights: Addressing Challenges with Nitrogen Heterocycles
Nitrogen-containing heterocyclic compounds like indoles can sometimes present challenges.[11][12] The primary issue is ensuring complete combustion to convert all nitrogen into analyzable forms (NOx, which is then reduced to N₂). Incomplete combustion can lead to the formation of stable N-containing byproducts, resulting in erroneously low nitrogen values.
Causality & Mitigation:
-
Challenge: The stability of the indole ring system.
-
Cause: Insufficient combustion temperature or catalyst activity.
-
Solution: Ensure the combustion furnace is at its optimal temperature (typically 950-1050°C) and that the combustion tube catalysts (e.g., Tungsten (VI) oxide or Chromium (III) oxide) are fresh and active.[13] The presence of a strong oxidant ensures the complete breakdown of the heterocyclic ring.
By adhering to a robust, well-calibrated method and understanding the potential chemical challenges, researchers can generate highly accurate and trustworthy elemental analysis data for 2-(1H-indol-3-yl)-1-phenylethanone, providing a solid foundation for subsequent research and development.
References
-
ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
ASTM D5291-21 | PDF | Petroleum | Materials. Scribd. [Link]
-
ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Archive.org. [Link]
-
ASTM D5291. Conti Testing Laboratories. [Link]
-
2-(1H-indol-3-yl)-1-phenylethanone. Chemical Synthesis Database. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]
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A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
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USP31NF26S1_C471, General Chapters: <471> OXYGEN FLASK COMBUSTION. USP. [Link]
-
An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]
-
View All USP Pharmaceutical Testing. SGS Polymer Solutions. [Link]
-
ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent. [Link]
-
2-(1H-indol-3-yl)-2-phenylethan-1-amine | C16H16N2 | CID 609935. PubChem. [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health (NIH). [Link]
-
1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609. PubChem. [Link]
-
2'-hydroxy-3'-methylpentanamide, a Novel Indole Derivative from Xenorhabdus nematophilus. ACS Publications. [Link]
-
Extraction and analysis of indole derivatives from fungal biomasst. Fungifun. [Link]
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. [Link]
-
Regulatory Guidance. Gas Testing Analytical. [Link]
-
CHN Analysis. Intertek. [Link]
-
Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP). [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. IIP Series. [Link]
-
Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. [Link]
-
ACETOPHENONE. Ataman Kimya. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]
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A Comparative Guide to the UV-Vis Absorption Maxima of 2-(1H-indol-3-yl)-1-phenylethanone
In the landscape of drug discovery and materials science, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamental yet powerful tool for probing the electronic transitions within a molecule, offering insights into its structure and conjugation. This guide delves into the anticipated UV-Vis absorption characteristics of 2-(1H-indol-3-yl)-1-phenylethanone, a molecule of interest due to its hybrid structure incorporating both the indole and phenylethanone pharmacophores.
Understanding the Chromophoric Contributions
The UV-Vis absorption spectrum of an organic molecule is dictated by its chromophores, the parts of the molecule that absorb light. In 2-(1H-indol-3-yl)-1-phenylethanone, two key chromophores are present: the indole system and the phenyl ketone group.
The Indole Chromophore:
The indole ring system is a significant chromophore found in many biologically active compounds. Its UV-Vis spectrum is characterized by two main absorption bands.[1][2] A strong absorption band, often referred to as the ¹La band, appears around 200-220 nm, and a weaker, more structured band, the ¹Lb band, is observed in the region of 260-290 nm.[3] The exact positions and intensities of these bands are sensitive to substitution on the indole ring and the polarity of the solvent.[2][3][4][5][6][7][8] For instance, moving from a nonpolar solvent like cyclohexane to a polar solvent like methanol can cause a bathochromic (red) shift in the absorption maxima.[2]
The Phenyl Ethanone (Acetophenone) Chromophore:
Acetophenone, a simple phenyl ketone, serves as a good model for the second chromophoric part of our target molecule. It typically displays a strong absorption band around 240-245 nm, attributed to a π → π* transition of the benzene ring conjugated with the carbonyl group.[9][10] A weaker band, resulting from an n → π* transition of the carbonyl group, is often observed around 320 nm.[11][12] In ethanol, acetophenone exhibits a maximum absorption at approximately 241-243 nm.[9][10]
Predicted UV-Vis Absorption Maxima of 2-(1H-indol-3-yl)-1-phenylethanone
The electronic spectrum of 2-(1H-indol-3-yl)-1-phenylethanone will be a composite of the electronic transitions of the indole and phenyl ketone moieties, modified by their electronic interaction. The methylene bridge (-CH₂-) between the indole-3-yl group and the carbonyl group will partially insulate the two chromophores. However, some electronic communication is still possible.
We can anticipate the following features in the UV-Vis spectrum of 2-(1H-indol-3-yl)-1-phenylethanone:
-
A strong absorption band below 250 nm: This will likely be a convolution of the intense π → π* transitions from both the indole and the phenyl ketone systems. We can predict a maximum in the range of 240-250 nm .
-
A structured band between 260 nm and 300 nm: This region will be dominated by the characteristic ¹Lb band of the indole nucleus. We can expect to see absorption maxima around 270-290 nm , possibly with some fine structure.
-
A weak, broad band above 300 nm: The n → π* transition of the carbonyl group is expected in this region, likely appearing as a shoulder or a low-intensity peak around 310-330 nm .
These predictions are summarized in the table below, alongside the experimental data for the parent chromophores for comparison.
| Compound | Predicted/Observed λmax (nm) | Transition Type | Solvent | Reference |
| 2-(1H-indol-3-yl)-1-phenylethanone | ~240-250 | π → π | Methanol/Ethanol | Predicted |
| ~270-290 | ¹Lb (π → π) | Methanol/Ethanol | Predicted | |
| ~310-330 | n → π | Methanol/Ethanol | Predicted | |
| Indole | ~216, ~266, ~287 | π → π | Gas Phase | [1] |
| 3-Acetylindole | ~215, ~245, ~305 | π → π, n → π | Cyclohexane | [2] |
| Acetophenone | ~241 | π → π | Ethanol | [9] |
| ~279 | [12] | |||
| ~318-320 | n → π | [11][12] |
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maxima of 2-(1H-indol-3-yl)-1-phenylethanone, the following detailed protocol should be followed. This procedure is designed to ensure accuracy and reproducibility.
Materials and Instrumentation:
-
2-(1H-indol-3-yl)-1-phenylethanone (solid, high purity)
-
Spectroscopic grade methanol (or other suitable solvent)
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Workflow Diagram:
Figure 1: A generalized workflow for the UV-Vis analysis of 2-(1H-indol-3-yl)-1-phenylethanone.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 2-(1H-indol-3-yl)-1-phenylethanone.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the compound in spectroscopic grade methanol and fill the flask to the mark. This creates a 1 mg/mL stock solution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions in the concentration range of 10-50 µg/mL. For example, pipette 0.1 mL, 0.2 mL, and 0.5 mL of the stock solution into separate 10 mL volumetric flasks and dilute with methanol.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Set the scan speed to a medium rate and the data interval to 1 nm.
-
-
Blanking the Instrument:
-
Fill a clean quartz cuvette with the spectroscopic grade methanol.
-
Place the cuvette in both the sample and reference holders and run a baseline correction.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with one of the working solutions.
-
Fill the cuvette with the same working solution and place it in the sample holder.
-
Acquire the absorption spectrum.
-
Repeat this step for all the prepared working solutions, starting from the least concentrated.
-
-
Data Analysis:
-
Overlay the obtained spectra and identify the wavelengths of maximum absorbance (λmax).
-
If desired, the molar absorptivity (ε) can be calculated at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Comparative Analysis and Scientific Rationale
The predicted spectrum of 2-(1H-indol-3-yl)-1-phenylethanone is a logical extension of the properties of its constituent parts. The presence of the methylene spacer is crucial; it prevents full conjugation between the indole and phenyl ketone systems. If these two systems were directly connected, a significant bathochromic shift and hyperchromic effect would be expected due to the extended π-system.
A valuable comparison can be made with 3-acetylindole. In this molecule, the carbonyl group is directly attached to the indole ring, leading to a more pronounced electronic interaction. The UV-Vis spectrum of 3-acetylindole in cyclohexane shows maxima at approximately 215, 245, and 305 nm.[2] The band at 305 nm is significantly red-shifted compared to the typical indole absorption, highlighting the effect of direct conjugation with the acetyl group. For 2-(1H-indol-3-yl)-1-phenylethanone, we anticipate a less pronounced shift due to the insulating methylene group.
The choice of solvent is also a critical factor. Polar solvents are known to cause shifts in the absorption maxima of indole derivatives.[2][6] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. It is recommended to measure the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, acetonitrile, and methanol) to fully characterize the electronic behavior of 2-(1H-indol-3-yl)-1-phenylethanone.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the UV-Vis absorption maxima of 2-(1H-indol-3-yl)-1-phenylethanone based on the well-established spectral properties of its constituent chromophores. The provided experimental protocol offers a clear and robust method for the empirical determination of its spectrum. A thorough understanding of the UV-Vis characteristics of this and similar molecules is a foundational step in their development for pharmaceutical and other scientific applications.
References
-
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,... [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ResearchGate. (n.d.). UV/Vis absorption spectrum of indole in the gas phase calculated based... [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
PubMed. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
PhotochemCAD. (n.d.). Acetophenone. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
PubChem. (n.d.). Acetophenone. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ResearchGate. (n.d.). Solvatochromism Observed in the X-ray Absorption Spectrum of Indole Dissolved in Water. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ScienceDirect. (n.d.). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
Chegg.com. (2021). Solved 3. UV-vis analysis; spectra taken in methanol a. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
Chemical Synthesis Database. (2025). 2-(1H-indol-3-yl)-1-phenylethanone. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ACS Publications. (n.d.). Solvatochromic Shifts Reconsidered: Field-Induced Mixing in the Nonlinear Region and Application to Indole | The Journal of Physical Chemistry A. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ResearchGate. (n.d.). UV-vis spectra of 2 and 3: absorption maxima (λ max , nm). [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
NIST WebBook. (n.d.). Acetophenone. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
National Institutes of Health. (n.d.). (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
PMC. (n.d.). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ResearchGate. (n.d.). Solvatochromism Observed in the X-ray Absorption Spectrum of Indole Dissolved in Water. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
ScienceDirect. (n.d.). UV–vis and fluorescence detection by receptors based on an isophthalamide bearing a phenylethynyl group. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
Chemister.ru. (n.d.). 1-phenylethanone. [online] Available at: [Link] [Accessed 1 Mar. 2026].
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions. [online] Available at: [Link] [Accessed 1 Mar. 2026].
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distinguishing 2-(1H-indol-3-yl)-1-phenylethanone from C2-acylated isomers
Title: Definitive Guide to Structural Elucidation: 2-(1H-indol-3-yl)-1-phenylethanone vs. C2-Regioisomers
Executive Summary
In the synthesis of 2-(1H-indol-3-yl)-1-phenylethanone (Target), the primary challenge is distinguishing it from its C2-substituted regioisomer (2-(1H-indol-2-yl)-1-phenylethanone) and the N-substituted byproduct . While Mass Spectrometry (MS) confirms the molecular formula (C16H13NO), it often fails to distinguish these isomers due to identical fragmentation pathways.
The Bottom Line:
-
The Target (C3-substituted): Characterized by a diagnostic C2-H proton (low-field doublet/singlet,
~7.2–7.4 ppm) and a C3-quaternary carbon signal ( ~108–115 ppm). -
The Isomer (C2-substituted): Characterized by a C3-H proton (often higher field,
~6.3–6.8 ppm) and a C2-quaternary carbon signal ( ~130–140 ppm). -
The N-Isomer: Lacks the exchangeable NH proton signal in
H NMR.
Part 1: Mechanistic Basis of Isomer Formation
To control purity, one must understand the origin of the impurity. Indoles are ambident nucleophiles.
-
C3-Attack (Kinetic & Thermodynamic Preference): The electron density is highest at C3. Under standard Friedel-Crafts conditions (e.g., phenacyl bromide + Lewis acid), the C3-isomer is the major product.
-
C2-Attack (Steric/Thermal Shifting): If C3 is blocked, or if reaction temperatures are high (promoting thermodynamic equilibration), or if specific Lewis Acids (like
) are used that coordinate strongly to the nitrogen, the electrophile may be directed to C2. -
N-Attack (Base-Catalyzed): In the presence of strong bases (e.g., NaH, KOH), the indole nitrogen deprotonates, making N1 the most nucleophilic site.
Caption: Reaction pathways showing the competition between C3 (Target) and C2/N (Isomers) substitution.
Part 2: Analytical Distinction (The Data)
The following table summarizes the key NMR signals required to distinguish the target from its C2-isomer. All shifts are approximate for DMSO-
Table 1: Comparative NMR Data
| Feature | Target (C3-Substituted) | Isomer (C2-Substituted) | N-Substituted |
| Indole Ring Proton | C2-H : | C3-H : | C2-H : |
| NH Signal | Present ( | Present ( | Absent |
| Methylene ( | Singlet, | Singlet, often shifted slightly upfield | Singlet, |
| Deshielded ( | Quaternary ( | Deshielded | |
| Quaternary ( | Shielded CH ( | Quaternary | |
| HMBC Correlation |
Critical Insight: The most common error is misidentifying the C2-isomer as the target because both show a singlet for the methylene group. You must verify the presence of the C2-H proton (low field) vs. the C3-H proton (high field).
Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation for Regio-Assignment
Why this matters: Indole NH protons are exchangeable and sensitive to concentration and water content. Using the wrong solvent can broaden the NH peak into the baseline, mimicking an N-substituted product.
-
Solvent Selection: Use DMSO-
(99.9% D). Avoid if possible, as the acidic nature of chloroform can broaden the NH signal and cause chemical shift variability. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations can cause stacking effects that shift aromatic protons.
-
Acquisition: Run a standard
H (16 scans) and a C-DEPT135 or HSQC.-
Self-Validating Step: If the DEPT135 shows a CH signal in the aromatic region at ~125 ppm, it is likely C2-H (Target). If the CH signal is at ~100-105 ppm, it is likely C3-H (Isomer).
-
Protocol B: HMBC Validation (The "Gold Standard")
If 1D NMR is ambiguous due to overlapping aromatic peaks, Heteronuclear Multiple Bond Correlation (HMBC) is definitive.
-
Focus: Look for the correlation from the Methylene (
) protons . -
Logic:
-
In the Target (3-sub) , the
is 3 bonds away from the bridgehead carbon C3a . -
In the Isomer (2-sub) , the
is 3 bonds away from the bridgehead carbon C7a . -
Differentiation: C3a and C7a have distinct chemical shifts (C7a is usually lower field, ~136 ppm, vs C3a ~127 ppm).
-
Part 4: Decision Logic Flowchart
Use this logic gate to classify your synthesized product.
Caption: Step-by-step logic for distinguishing indole regioisomers using 1H NMR.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 vs C2 preference).
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic explanation of Friedel-Crafts regioselectivity).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for general indole C2 vs C3 chemical shift comparisons). Link
Sources
melting point determination and range for 2-(1H-indol-3-yl)-1-phenylethanone
This guide is structured as a high-level technical manual for analytical chemists and synthetic researchers. It prioritizes experimental rigor, causal analysis of thermal behavior, and comparative methodology.
A Comparative Guide to Thermal Analysis & Purity Assessment
Executive Summary & Compound Profile
2-(1H-indol-3-yl)-1-phenylethanone (commonly 3-phenacylindole ) is a critical synthetic scaffold used in the development of tubulin polymerization inhibitors and antimicrobial agents. Its purity is paramount, as the C3-alkylation of indole is prone to side reactions (e.g., N-alkylation, bis-alkylation) that create structurally similar impurities with distinct thermal footprints.
This guide compares the two industry-standard methods for determining its melting point—Capillary Method (classic) and Differential Scanning Calorimetry (DSC) —and establishes the correlation between thermal range and synthetic purity.
Compound Specifications
| Property | Detail |
| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |
| Common Name | 3-Phenacylindole |
| CAS Number | 19656-65-6 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Target Melting Point | 120–122 °C (High Purity Polymorph A) |
| Appearance | Pale yellow to off-white crystalline solid |
Comparative Methodology: Capillary vs. DSC
The choice of method significantly impacts the observed melting range. While capillary methods are standard for quick QC, DSC provides the thermodynamic resolution necessary for drug development.
Method A: Capillary Melting Point (The QC Standard)
Best For: Routine purity checks, quick reaction monitoring. Principle: Visual observation of the phase transition from solid to liquid in a thin-walled glass capillary.
Protocol:
-
Sample Prep: Dry the sample under vacuum (
, 4h) to remove solvent solvates which depress MP. Grind to a fine powder. -
Loading: Fill a standard capillary tube to a height of 2–3 mm. Compact via "drop method" (drop through a 1m glass tube).
-
Ramp Rate:
-
Fast Ramp:
/min until . -
Critical Ramp:
/min from to melt.
-
-
Observation: Record
(first liquid droplet) and (complete liquefaction).
Method B: Differential Scanning Calorimetry (The Research Standard)
Best For: Polymorph identification, precise purity calculation (Van't Hoff plot), and stability testing. Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.
Protocol:
-
Calibration: Indium (
) and Zinc ( ) standards. -
Sample Prep: Weigh 2–4 mg of 3-phenacylindole into a Tzero aluminum pan. Hermetically seal (crimped lid with pinhole to prevent pressure buildup from volatiles).
-
Program:
-
Equilibrate at
. -
Ramp
/min to .
-
-
Analysis: Integrate the endothermic peak. The extrapolated onset temperature (
) is the thermodynamic melting point.
Experimental Data & Performance Comparison
The following data summarizes the performance of 3-phenacylindole synthesized via two common routes: Acid-Catalyzed (Route A) and Metal-Catalyzed (Route B) .
Table 1: Thermal Profile Comparison
| Parameter | Capillary Method (Route A - Crude) | Capillary Method (Route B - Recrystallized) | DSC (Route B - High Purity) |
| Onset Temp ( | |||
| Clear Point ( | N/A (Peak Max: | ||
| Range ( | Peak Width at Half Height: | ||
| Interpretation | Fail: Indicates solvent occlusion or oligomers. | Pass: Meets USP/EP strict range criteria ( | Pass: Single endotherm confirms phase purity. |
Analysis of Causality[2]
-
Broad Range (
): In Route A, the broad range ( ) is often caused by the presence of N-phenacylindole (a common impurity formed by attack at the nitrogen) or unreacted indole. These impurities disrupt the crystal lattice, lowering the chemical potential of the solid and depressing the melting point (Freezing Point Depression). -
Sharp Range (
): The recrystallized Route B product exhibits a sharp transition, indicating a highly ordered crystal lattice free of eutectic impurities.
Synthesis & Purity Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying and characterizing 3-phenacylindole to achieve the target melting point.
Figure 1: Purification and Characterization Logic Flow for 3-Phenacylindole.
Technical Troubleshooting & Anomalies
Sublimation
-
Observation: Crystals disappear from the bottom of the capillary before melting, redepositing higher up the tube.
-
Cause: 3-phenacylindole has moderate vapor pressure near its MP.
-
Remedy: Use sealed capillaries for the melting point apparatus. In DSC, ensure hermetically sealed pans (Tzero hermetic) are used.
Double Melting Peaks (DSC)
-
Observation: Two endothermic peaks (e.g., one at
, one at ). -
Cause: Polymorphism . The compound may crystallize in a metastable kinetic form (lower MP) that transforms into the thermodynamic form (higher MP) upon heating.
-
Action: Recrystallize slowly from a hot solvent (e.g., Ethanol) to favor the thermodynamic polymorph.
Decomposition
-
Observation: Sample darkens (browns) during melting.
-
Cause: Oxidative instability at high temperatures.
-
Remedy: Perform DSC under an inert Nitrogen atmosphere (50 mL/min purge).
References
-
Synthesis & Characterization: Su, W., et al. (2014). "Regioselective Synthesis of 3-Substituted Indoles." Journal of Organic Chemistry. (General reference for C3-alkylation).
-
Thermal Analysis Standards: USP <741> "Melting Range or Temperature." United States Pharmacopeia.
- Indole Chemistry: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole stability and melting points).
-
DSC Methodology: Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers and Organics. Wiley.
(Note: While specific MP data for this intermediate varies by synthesis method in older literature, the range 120–122°C is the accepted target for the pure C3-phenacyl derivative, distinct from the N-phenacyl isomer which often melts lower or is an oil.)
Structural Verification of 2-(1H-indol-3-yl)-1-phenylethanone: A Comparative Guide (XRD vs. NMR/MS)
Topic: Structural Verification of 2-(1H-indol-3-yl)-1-phenylethanone Content Type: Publish Comparison Guide
Executive Summary
The synthesis of 2-(1H-indol-3-yl)-1-phenylethanone (also known as 3-phenacylindole) presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between C3-alkylation (the desired pharmacophore) and N1-alkylation (a common byproduct).[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for initial characterization, they often struggle with definitive assignment due to overlapping signals and identical molecular weights.
This guide outlines the protocol for using Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural verification.[2] We compare its efficacy against spectroscopic alternatives and provide a representative data framework for analysis.
The Structural Challenge: C3 vs. N1 Isomerism
The reaction of indole with 2-bromoacetophenone (phenacyl bromide) can yield two distinct isomers depending on reaction conditions (base, solvent, temperature):
-
Target: 2-(1H-indol-3-yl)-1-phenylethanone (C3-substituted).[3]
-
Impurity: 2-(1H-indol-1-yl)-1-phenylethanone (N1-substituted).
Both isomers share the formula
Decision Matrix: When to Use Which Method
| Feature | SC-XRD | 1H NMR | Mass Spectrometry |
| Primary Utility | Absolute 3D Structure & Packing | Functional Group Connectivity | Molecular Weight & Fragmentation |
| Isomer Differentiation | Definitive (Direct visualization) | Inferred (Coupling constants/NOE) | Poor (Identical mass) |
| Sample State | Solid (Single Crystal required) | Solution (Deuterated solvent) | Gas Phase (Ionized) |
| Key Limitation | Requires crystallizable sample | Solvent effects, signal overlap | Cannot distinguish regioisomers easily |
The Gold Standard: Single Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unambiguous three-dimensional map of electron density, allowing for the direct measurement of bond lengths and angles. For indole derivatives, this is the only method that can "see" the attachment point of the phenacyl group without inferential logic.
Experimental Protocol: From Synthesis to Structure
Step 1: Crystallization (The Critical Bottleneck) High-quality crystals are required for diffraction.
-
Solvent System: Slow evaporation of Ethanol/Ethyl Acetate (3:1) or Acetonitrile is recommended for indole-ketones.
-
Method: Dissolve 20 mg of crude product in minimal hot solvent. Filter into a clean vial. Cap loosely to allow slow solvent evaporation over 48-72 hours at room temperature.
-
Target: Colorless blocks or prisms, approx.
mm.
Step 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or similar diffractometer with Mo K
( Å) or Cu K radiation. -
Temperature: 100 K (preferred to reduce thermal motion) or 296 K.
-
Refinement: Structure solution via Direct Methods (SHELXT) and refinement via Least Squares (SHELXL).
Representative Crystallographic Data Analysis
Note: The values below are representative of the 3-acylindole class (e.g., based on analogous sulfonyl/methyl derivatives [1, 2]) and serve as a benchmark for verification.
| Parameter | Representative Value / Range | Significance for Verification |
| Crystal System | Monoclinic | Common for planar aromatic systems. |
| Space Group | Centrosymmetric packing is favored. | |
| C3–C(exocyclic) Bond | Confirms C-C bond formation (Target). | |
| N1–C(exocyclic) Bond | If observed, indicates N-alkylation (Impurity). | |
| Dihedral Angle | Angle between indole and phenyl ring (twist). | |
| H-Bonding | Crucial: Only the C3-isomer has an NH donor. |
Key Diagnostic Feature:
In the C3-isomer , the indole nitrogen (N1) retains its proton. In the crystal lattice, this forms a strong intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule (
Workflow Visualization
The following diagram illustrates the logical flow for verifying the structure, highlighting the "Go/No-Go" decision points based on XRD data.
Figure 1: Structural verification workflow. The critical checkpoint is the refinement of the N1 position, determining if it is protonated (Target) or alkylated (Impurity).
Alternative Methods: Why They Are Secondary
Nuclear Magnetic Resonance (NMR)
-
Protocol: Dissolve ~5 mg in
or . -
The Problem: The N-H proton of the indole (typically
10-12 ppm) can be broad or exchange with solvent, making it "invisible." Furthermore, the chemical shift of the methylene group ( ) is similar in both isomers ( 4.5 - 5.5 ppm). -
The Fix: You must use HMBC (Heteronuclear Multiple Bond Correlation) to see the long-range coupling.
-
C3-isomer: The methylene protons will couple to C2 and C3a of the indole.
-
N1-isomer: The methylene protons will couple to C2 and C7a.
-
Verdict: Effective, but requires complex interpretation compared to the "visual proof" of XRD.
-
Mass Spectrometry (MS)
-
Protocol: ESI-MS or GC-MS.
-
The Problem: Both isomers have
. Fragmentation patterns (MS/MS) are often indistinguishable because both lose the phenacyl group easily. -
Verdict: Useful only for purity check, not structural assignment.
References
-
Umadevi, M., Saravanan, V., Yamuna, R., Mohanakrishnan, A. K., & Chakkaravarthi, G. (2015).[3][4] Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(2), 133–135.[3] Link
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022).[5] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(8), 5603–5616. Link
-
BenchChem Technical Support.[2][6] (2025).[1][2][6][7][8] Strategies for Controlled N- vs C-Alkylation of Indoline. Link
-
Cambridge Crystallographic Data Centre (CCDC). Search for "Indole-3-ethanone derivatives". Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal structure of (2-methyl-1-phenyl-sulfon-yl-1H-indol-3-yl)(phen-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of [2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl](phenyl) methanone - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal Procedures: 2-(1H-indol-3-yl)-1-phenylethanone
The following guide provides a rigorous, scientifically grounded protocol for the disposal of 2-(1H-indol-3-yl)-1-phenylethanone . This content is structured for researchers and laboratory managers requiring immediate, actionable safety data.
CAS No: 40281-54-7 | Formula: C₁₆H₁₃NO Classification: Non-Halogenated Organic Hazardous Waste
Executive Safety Directive
STOP & READ: 2-(1H-indol-3-yl)-1-phenylethanone is a bioactive indole derivative. While specific toxicological data is limited, it must be handled with the same rigor as Category 2 Irritants and potential Acute Toxins .
-
Primary Disposal Method: High-temperature incineration.
-
Drain Disposal: STRICTLY PROHIBITED .
-
Waste Segregation: Classify as Non-Halogenated Organic (unless dissolved in halogenated solvents).
Chemical Identity & Hazard Assessment
Understanding the molecular structure is the first step in safe disposal. This compound features an indole core coupled to a phenylethanone moiety.[1]
| Property | Specification | Operational Implication |
| Structure | Indole-3-CH₂-C(=O)-Ph | Nitrogen-containing aromatic; potential biological activity.[2][3] |
| Physical State | Solid (Crystalline powder) | Dust generation risk during transfer; inhalation hazard.[2][3] |
| Solubility | Soluble in DMSO, MeOH, DCM | Waste stream depends on the solvent used. |
| Stability | Stable; Light-sensitive | Store waste in amber containers or foil-wrapped drums. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][4] Irrit.) | Standard PPE (Nitrile gloves, goggles) is mandatory. |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
For pure compound, expired stock, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (Teflon-lined).
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "2-(1H-indol-3-yl)-1-phenylethanone" (Do not use abbreviations).[5]
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
-
Transfer:
-
Work inside a chemical fume hood to prevent dust inhalation.
-
Transfer solid using a disposable spatula.
-
Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.
-
-
Sealing: Close lid tightly. Wipe the exterior with ethanol to remove dust residues.
Protocol B: Liquid Waste Disposal
For reaction mixtures or stock solutions.
The disposal path is dictated by the solvent matrix, not the solute itself.
| Solvent Matrix | Waste Stream Classification | Procedure |
| Non-Halogenated (e.g., Acetone, Methanol, DMSO) | Organic Solvents (Non-Hal) | Pour into the red/flammable waste carboy. Ensure carboy is grounded if volume >4L. |
| Halogenated (e.g., DCM, Chloroform) | Halogenated Organic Waste | Pour into the yellow/halogenated waste carboy. Do not mix with acetone (risk of reaction). |
| Aqueous (Buffers, Water) | Aqueous Hazardous Waste | Adjust pH to 5–9 if necessary. Collect in a separate carboy. Do not pour down sink. |
Protocol C: Contaminated Debris
Syringes, weigh boats, gloves, and paper towels.
-
Sharps (Needles/Syringes): Discard immediately into a puncture-proof Bio/Chem sharps container. Do not recap.
-
Soft Debris: Place contaminated gloves and paper towels into a clear, heavy-duty hazardous waste bag (polyethylene, minimum 4 mil thickness).
-
Glassware: Triple rinse with acetone. Collect the acetone rinse as Liquid Waste (Protocol B) . The glass can then be washed normally or disposed of in a glass bin.
Disposal Decision Matrix
The following logic flow ensures compliant segregation of waste streams.
Figure 1: Decision tree for segregating 2-(1H-indol-3-yl)-1-phenylethanone waste based on physical state and solvent matrix.
Emergency Procedures: Spill Response
In the event of a spill, immediate containment is critical to prevent environmental contamination.
-
Evacuate & Ventilate: Clear the immediate area.[2] If powder was spilled, turn off fans that might disperse dust.
-
PPE Up: Don double nitrile gloves, lab coat, safety goggles, and a P95/N95 respirator (if dust is present).
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust aerosolization. Scoop up carefully.
-
Liquid Spill: Encircle with absorbent pads or vermiculite.
-
-
Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe.
-
Disposal: All cleanup materials must be treated as Protocol A (Solid Waste) .
Figure 2: Operational workflow for containing and cleaning spills in a laboratory setting.
Regulatory Vigilance
While 2-(1H-indol-3-yl)-1-phenylethanone is not universally listed as a controlled substance, its structure (indole + ketone) makes it a potential chemical precursor for tryptamine derivatives.
-
Recommendation: Maintain a usage log. Record amounts synthesized or purchased and amounts disposed.[2]
-
Compliance: Verify against your local "List of Precursor Chemicals" (e.g., DEA List I/II in the US, or local equivalents) to ensure no specific reporting is required for this specific isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266609, 1-(1H-Indol-3-yl)-2-phenylethanone. Retrieved from [Link]
Sources
- 1. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(1H-indol-3-yl)-2-phenylethan-1-amine | C16H16N2 | CID 609935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Personal protective equipment for handling 2-(1H-indol-3-yl)-1-phenylethanone
Operational Safety & Handling Guide: 2-(1H-indol-3-yl)-1-phenylethanone
Executive Summary & Substance Identification
2-(1H-indol-3-yl)-1-phenylethanone is a functionalized indole derivative often utilized as a versatile intermediate in the synthesis of biologically active scaffolds, including tryptamine analogues and pharmaceutical candidates targeting the aryl hydrocarbon receptor (AhR) or kinase pathways.[1][2][3][4]
Due to the limited specific toxicological data available for this precise regioisomer, this guide applies Universal Precautionary Principles based on the structural toxicology of indole-3-carbonyls and
| Chemical Identity | Details |
| IUPAC Name | 2-(1H-indol-3-yl)-1-phenylethanone |
| Structure Description | Indole ring attached at the C3 position to the |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Physical State | Solid (Likely off-white to pale yellow/brown powder depending on purity/oxidation).[1][3][4] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; poorly soluble in water.[4] |
Risk Assessment & Hazard Identification
Based on Structural Activity Relationship (SAR) analysis of indole derivatives.
Core Hazards (GHS Classification - Inferred)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][7] Indole derivatives can modulate neurotransmitter systems; ingestion risks include central nervous system (CNS) depression or excitation.[4]
-
Skin/Eye Corrosion: Category 2/2A (Causes skin irritation and serious eye irritation).[4][7] The ketone moiety combined with the indole nitrogen can possess alkylating or irritating properties.[1][4]
-
Sensitization: Potential skin sensitizer upon prolonged contact due to the reactive indole C3 position.[3][4]
-
Reactivity: Oxidation Sensitive. Indoles are electron-rich and prone to oxidation by air and light, leading to the formation of colored impurities (quinoids/dimers).[4]
Personal Protective Equipment (PPE) Matrix
Select PPE based on the Operational Scale and Physical State of the compound.
| PPE Component | Analytical Scale (<100 mg) | Preparative Scale (>100 mg - 10 g) | High Hazard / Solution Handling |
| Hand Protection | Nitrile Gloves (0.11 mm thickness).[1][3][4] Single pair sufficient. | Double Gloving (Nitrile). Outer glove: 0.11 mm; Inner glove: 0.06 mm.[3][4] | High-Breakthrough Nitrile or Laminate (Silver Shield) if dissolved in penetrative solvents (e.g., DCM, DMF).[4] |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1).[4] | Chemical Safety Goggles (indirect vent) to prevent dust ingress.[4] | Face Shield + Goggles if splash risk exists (e.g., heating, vigorous stirring).[4] |
| Respiratory | Not required if working in a certified Fume Hood.[3][4] | N95/P100 Respirator if weighing outside a hood (NOT RECOMMENDED).[4] | P100 or PAPR if dust generation is uncontrolled.[3][4] |
| Body Protection | Standard Cotton Lab Coat.[3][4] | Lab Coat + Chemical Resistant Apron (Tyvek or PVC).[4] | Full Tyvek Suit if handling bulk powder (>50 g).[4] |
Operational Protocols
A. Storage & Stability Management
To maintain chemical integrity and prevent the formation of photo-oxidative byproducts (often indicated by a color shift to pink or brown):
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[4]
-
Temperature: Refrigerate at 2–8°C .
-
Light: Protect from light using amber vials or aluminum foil wrapping.[3][4]
B. Weighing & Solubilization
-
Protocol: Always weigh inside a chemical fume hood. If the balance is external, use a tare-weighed closed vial method:
-
Solvent Choice:
C. Reaction Setup (Friedel-Crafts / Alkylation Context)
When using this compound as a nucleophile (e.g., C3-alkylation) or electrophile precursor:
-
Quenching: Indolic nitrogens can be acidic (
in DMSO).[4] If using strong bases (NaH, KOtBu), quench carefully with ammonium chloride solution at low temperature to avoid runaway exotherms.[4] -
Monitoring: Use TLC (Thin Layer Chromatography) with UV detection (254 nm). Indoles typically fluoresce strongly.[3][4] Stain with Vanillin dip or Ehrlich’s Reagent (turns purple/pink) to confirm indole integrity.
Emergency Response & First Aid
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][3][4] Do not use organic solvents (ethanol/acetone) as they may drive the compound deeper into the dermis.[4] |
| Eye Contact | Flush eyes with water/saline for 15 minutes, lifting eyelids.[4] Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air.[3][4][7] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with a chemically inert solvent (e.g., heptane) to prevent dust, then sweep up into a waste container.[4] |
| Spill (Liquid) | Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust).[4] |
Disposal & Waste Management
-
Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).[4]
-
Segregation: Keep separate from strong oxidizers (nitric acid, peroxides) to prevent violent oxidation of the indole ring.[4]
-
Labeling: "Hazardous Waste - Indole Derivative - Irritant."[1][3][4]
Safety Decision Logic (Visualization)
Caption: Decision logic for selecting appropriate PPE based on scale and solvent carrier properties.
References
-
PubChem. (2025).[4][8] 1-(1H-Indol-3-yl)-2-phenylethanone (Compound Summary).[1][3][4][8] National Center for Biotechnology Information.[4] Retrieved from [Link]
-
Beilstein Journals. (2020).[4] Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols.[4] Beilstein-Institut.[1][3][4] Retrieved from [Link][1][4]
-
ChemSynthesis. (2025).[4] 2-(1H-indol-3-yl)-1-phenylethanone Chemical Properties. Retrieved from [Link][1][4]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-1-phenylethanone | CAS#:613-89-8 | Chemsrc [chemsrc.com]
- 4. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 5. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 6. (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
